molecular formula C32H64N6O15 B12423667 Azido-PEG15-azide

Azido-PEG15-azide

Cat. No.: B12423667
M. Wt: 772.9 g/mol
InChI Key: NWWZCYUFRXPNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG15-azide is a useful research compound. Its molecular formula is C32H64N6O15 and its molecular weight is 772.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H64N6O15

Molecular Weight

772.9 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2

InChI Key

NWWZCYUFRXPNTG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG15-azide, a homobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for characterization and purification.

Introduction

This compound is a polyethylene glycol (PEG) derivative containing 15 ethylene glycol units and terminated on both ends with azide functional groups. The azide groups are particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are known for their high efficiency, specificity, and biocompatibility, making this compound a valuable tool for covalently linking molecules of interest. The PEG chain itself imparts water solubility and can reduce the immunogenicity of conjugated biomolecules.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process starting from PEG-15-diol. The first step involves the activation of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide salt. The most common methods for activation are tosylation and mesylation.

Two-Step Synthesis Pathway

The general synthetic route is as follows:

  • Activation of Hydroxyl Groups: The terminal hydroxyl groups of the PEG-15-diol are converted into better leaving groups. This is typically achieved by reacting the diol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (NEt3) or pyridine. This reaction forms a PEG-15-dimesylate or PEG-15-ditosylate intermediate.

  • Nucleophilic Substitution with Azide: The activated PEG intermediate is then reacted with an excess of sodium azide (NaN3). The azide ion (N3-) acts as a nucleophile, displacing the mesylate or tosylate leaving groups to yield the final product, this compound.

The overall chemical transformation is illustrated in the workflow diagram below.

Synthesis_Workflow PEG_diol PEG15-diol HO-(CH2CH2O)15-H Activated_PEG PEG15-dimesylate / ditosylate R-O-(CH2CH2O)15-R (R = Ms or Ts) PEG_diol->Activated_PEG Activation Final_Product This compound N3-(CH2CH2O)15-N3 Activated_PEG->Final_Product Azidation reagent1 MsCl or TsCl, Triethylamine, DCM reagent2 Sodium Azide (NaN3), DMF or Ethanol

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG15-azide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous solubility and stability of Azido-PEG15-azide, a homobifunctional polyethylene glycol (PEG) linker. Understanding these properties is critical for its successful application in bioconjugation, proteomics, and the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool used to link molecules of interest. Its structure consists of a central chain of 15 repeating ethylene glycol units, capped at both ends by azide (-N₃) groups. The PEG backbone imparts high water solubility, while the terminal azide groups are key for "click chemistry" reactions[1][2]. Specifically, azides react with terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a highly stable triazole linkage[1][2][3]. This bioorthogonal reactivity allows for the precise and efficient conjugation of biomolecules in complex biological mixtures.

Below is a diagram representing the chemical structure of this compound.

Stability_Study_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_buffers 2. Prepare Stress Buffers (Acidic, Neutral, Basic) prep_stock->prep_buffers incubation 3. Dilute & Incubate (e.g., 4°C, 25°C, 40°C) prep_buffers->incubation sampling 4. Sample at Time Points (0, 24, 48, 72h) incubation->sampling analysis 5. Analyze by HPLC-MS (Quantify parent peak) sampling->analysis data_analysis 6. Calculate Degradation Rate (Determine half-life) analysis->data_analysis Best_Practices storage Storage Store at -20°C Protect from moisture Aliquot to avoid freeze-thaw buffers Buffer Preparation Use high-purity water Avoid trace metal contamination **Strictly exclude reducing agents** (DTT, TCEP) reaction Reaction Conditions Maintain pH between 6.0-8.5 Use controlled temperature Minimize oxygen exposure for long incubations

References

In-Depth Technical Guide to Azido-PEG15-azide: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG15-azide, a discrete polyethylene glycol (dPEG®) derivative that is increasingly pivotal in bioconjugation, drug delivery, and the development of advanced therapeutic platforms. This document details its physicochemical properties, outlines experimental protocols for its characterization, and illustrates its utility in modern pharmaceutical sciences.

Core Properties of this compound

This compound is a bifunctional linker featuring terminal azide (-N3) groups on a discrete polyethylene glycol chain composed of 15 ethylene glycol units. This well-defined structure offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and simplifying the analysis of conjugates.

Physicochemical Data
PropertyValueSource
Molecular Formula C32H64N6O15[1]
Molecular Weight 772.88 g/mol [2][3]
Polydispersity Index (PDI) ≈ 1.0[4]
Appearance White, waxy solid[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO

Note: As a discrete PEG, this compound is expected to have a polydispersity index (PDI) approaching 1.0, indicating a highly homogenous molecular weight distribution. While a specific experimental value for this exact compound is not readily published, well-defined PEGs of this nature are characterized by their monodispersity.

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective implementation. The following are standard methodologies for determining its molecular weight and polydispersity.

Determination of Molecular Weight by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the precise determination of the molecular weight of synthetic polymers like PEG.

Methodology:

  • Sample Preparation:

    • Prepare a matrix solution, for instance, α-cyano-4-hydroxycinnamic acid (CHCA), in ethanol.

    • Prepare a cationizing agent, such as sodium trifluoroacetate (NaTFA), dissolved in ethanol.

    • Dissolve the this compound sample in an appropriate solvent (e.g., water or acetonitrile) to a concentration of approximately 2 mg/mL.

    • Mix the sample, matrix, and cationizing agent in a 5:1:1 (v/v/v) ratio.

  • Analysis:

    • Spot 0.5 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry.

    • Analyze the sample using a MALDI-TOF mass spectrometer. The instrument will detect the absolute molecular weight of the individual polymer chains.

  • Data Interpretation:

    • The resulting spectrum will show a distinct peak corresponding to the molecular weight of this compound, confirming its identity and purity. The peak spacing should correspond to the mass of the ethylene glycol monomer unit (44 Da).

Determination of Polydispersity by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the standard method for determining the polydispersity of polymers.

Methodology:

  • System Setup:

    • Utilize a GPC system equipped with a column suitable for the molecular weight range of the PEG, such as an Xtimate SEC-120.

    • Employ a differential refractive index (RID) detector.

    • Use an appropriate mobile phase, such as ultrapure water or an organic solvent in which the PEG is soluble.

  • Calibration:

    • Prepare a series of PEG standards with known, narrow molecular weight distributions.

    • Inject the standards to generate a calibration curve that correlates retention time with molecular weight.

  • Sample Analysis:

    • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 20 mg/mL).

    • Inject the sample into the GPC system. Larger molecules will elute first.

  • Data Calculation:

    • The GPC software will use the calibration curve to calculate the number average molecular weight (Mn) and weight average molecular weight (Mw) of the sample.

    • The Polydispersity Index (PDI) is then calculated as Mw/Mn. For a discrete molecule like this compound, this value is expected to be very close to 1.0.

Applications in Drug Development and Bioconjugation

The terminal azide groups of this compound are highly versatile functional handles for bioconjugation, primarily through "click chemistry" reactions.

Click Chemistry Reactions

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.

  • CuAAC: In the presence of a copper(I) catalyst, the azide groups react with terminal alkynes to form a stable 1,4-disubstituted-1,2,3-triazole linkage.

  • SPAAC: This copper-free click reaction involves the reaction of azides with strained cyclooctynes (e.g., DBCO or BCN), which is particularly useful for in vivo applications where copper toxicity is a concern.

These reactions enable the facile conjugation of this compound to a wide range of molecules, including small molecule drugs, peptides, proteins, and nanoparticles.

Role in PROTACs and Drug Delivery

This compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spatial separation and solubility for the two active domains of the PROTAC.

In drug delivery, the hydrophilic PEG chain can be used to improve the solubility and pharmacokinetic profile of hydrophobic drugs, reduce immunogenicity, and enable targeted delivery.

Visualizing Workflows and Pathways

Synthesis and Functionalization of Azido-PEG-Azide

The following diagram illustrates a generalized synthetic workflow for producing a bifunctional azido-PEG from a PEG-diol precursor.

G Synthetic Workflow for Azido-PEG-Azide cluster_synthesis Synthesis cluster_application Application PEG_diol HO-PEG-OH Mesylate_PEG MsO-PEG-OMs PEG_diol->Mesylate_PEG Mesyl Chloride, Triethylamine Azido_PEG N3-PEG-N3 Mesylate_PEG->Azido_PEG Sodium Azide Alkyne_Drug Alkyne-Functionalized Drug PROTAC PROTAC Azido_PEG->PROTAC CuAAC or SPAAC with Alkyne-Drug

Caption: Generalized synthetic route to Azido-PEG-Azide and its application in PROTAC synthesis.

Role of this compound in Click Chemistry-Mediated Drug Conjugation

This diagram outlines the logical flow of using this compound to conjugate a therapeutic payload to a targeting moiety.

G Click Chemistry Conjugation Workflow cluster_components Reactants cluster_reaction Conjugation Steps Azido_PEG This compound Click_Reaction Click Reaction (CuAAC or SPAAC) Azido_PEG->Click_Reaction Alkyne_Payload Alkyne-Payload (e.g., Drug, Fluorophore) Alkyne_Payload->Click_Reaction Targeting_Ligand Targeting Ligand with Reactive Group Final_Conjugate Targeted Drug Delivery System Targeting_Ligand->Final_Conjugate PEG_Payload PEG-Payload Conjugate Click_Reaction->PEG_Payload PEG_Payload->Final_Conjugate

References

An In-depth Technical Guide to Azido-PEG15-azide in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Azido-PEG15-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Introduction to this compound and Copper-Catalyzed Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science.[1]

This compound is a homobifunctional linker molecule featuring two terminal azide groups connected by a 15-unit polyethylene glycol (PEG) chain. This structure allows for the simultaneous or sequential conjugation of two alkyne-containing molecules. The PEG linker imparts several advantageous properties, including increased hydrophilicity, biocompatibility, and reduced immunogenicity of the resulting conjugate.[2] The length of the PEG chain can also influence the pharmacokinetic properties of bioconjugates.

Mechanism of Action: The Dinuclear Copper-Catalyzed Pathway

The CuAAC reaction proceeds via a catalytic cycle involving copper(I) as the active catalyst. While initial proposals suggested a mononuclear copper mechanism, substantial evidence now supports a dinuclear copper acetylide intermediate as the kinetically favored pathway.[3]

The key steps of the dinuclear copper-catalyzed mechanism are:

  • Formation of the Dinuclear Copper Acetylide: Two copper(I) ions coordinate with a terminal alkyne to form a dinuclear copper acetylide complex. This activation of the alkyne is a crucial step in accelerating the reaction.

  • Coordination of the Azide: The azide group of the this compound molecule coordinates to one of the copper centers in the dinuclear complex.

  • Cycloaddition: A concerted, yet asynchronous, cycloaddition occurs between the activated alkyne and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Triazole Formation: The intermediate undergoes ring contraction to form the stable 1,4-disubstituted 1,2,3-triazole ring.

  • Protonolysis and Catalyst Regeneration: The triazole product is released, and the dinuclear copper(I) catalyst is regenerated to participate in the next catalytic cycle.

The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the Cu(I) oxidation state and further accelerate the reaction.[4][5]

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II) ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) CuII->ReducingAgent Reduction CuI Cu(I) ReducingAgent->CuI Alkyne R1-C≡CH CuI->Alkyne Coordination DinuclearCuAcetylide Dinuclear Copper Acetylide Complex Alkyne->DinuclearCuAcetylide Activation Azide R2-N3 (this compound) AzideComplex Azide Coordinated Complex Azide->AzideComplex DinuclearCuAcetylide->Azide Coordination Cycloadduct Six-membered Cu-Intermediate AzideComplex->Cycloadduct Cycloaddition TriazoleProduct 1,4-Disubstituted Triazole Cycloadduct->TriazoleProduct Ring Contraction TriazoleProduct->CuI Catalyst Regeneration

Dinuclear Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Quantitative Data

The efficiency of CuAAC reactions with PEG linkers is generally high, often achieving near-quantitative yields. The specific reaction kinetics and yields can be influenced by factors such as the nature of the substrates, solvent, temperature, and the specific copper catalyst and ligand system used.

ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
3-Azidopropanol and various alkynesCuI, Cu nanopowder, or Cu turningsMolten PEG200070Varies91-97
Biotin-PEGn-COOH and 4'-azido/alkynyl 2-bromoacetophenone-EtOH/H2O50485-90
Azide-terminated PEG and alkyne-functionalized moleculesCuSO4/Sodium AscorbateVariousRoom Temp1-2>95 (typical)
Azido-OEG and Alkyne-terminated monolayerCu(MeCN)4PF6/Sodium Ascorbate/LigandEtOH/H2O60 (Microwave)0.33High

Experimental Protocols

The following are representative protocols for the use of a homobifunctional azido-PEG linker in bioconjugation and surface modification. These can be adapted for this compound.

Protocol for Protein Crosslinking

This protocol describes a general procedure for crosslinking two alkyne-modified proteins using a homobifunctional azido-PEG linker.

Materials:

  • Alkyne-modified proteins (Protein A-alkyne and Protein B-alkyne)

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Glycine)

  • DMSO (if needed to dissolve the linker)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified proteins in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in a minimal amount of DMSO and then dilute with the reaction buffer to the desired stock concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified proteins.

    • Add the this compound solution to the protein mixture. The molar ratio of linker to protein will depend on the desired degree of crosslinking.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinA Prepare Alkyne- modified Protein A Mix Combine Proteins, Linker, Ligand, and CuSO4 ProteinA->Mix ProteinB Prepare Alkyne- modified Protein B ProteinB->Mix Linker Prepare this compound Solution Linker->Mix Catalyst Prepare Catalyst/ Ligand/Reducing Agent Solutions Catalyst->Mix Initiate Add Sodium Ascorbate to Initiate Reaction Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze Products (SDS-PAGE, SEC, MS) Quench->Analyze

Experimental Workflow for Protein Crosslinking.

Protocol for Surface Modification

This protocol outlines the steps for modifying an alkyne-terminated surface with this compound to create a hydrophilic and bio-inert surface, followed by the attachment of an alkyne-containing biomolecule.

Materials:

  • Alkyne-terminated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Alkyne-containing biomolecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • THPTA ligand

  • Anhydrous ethanol and water

  • Nitrogen gas

Procedure:

  • Surface Preparation:

    • Ensure the alkyne-terminated substrate is clean and dry.

  • First Click Reaction (PEGylation):

    • Prepare a "click" solution containing this compound, CuSO4, sodium ascorbate, and THPTA in an ethanol/water mixture.

    • Immerse the alkyne-terminated substrate in the click solution.

    • Purge the reaction vessel with nitrogen and seal it.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Rinse the substrate thoroughly with ethanol and water to remove unreacted reagents and dry under a stream of nitrogen.

  • Second Click Reaction (Bioconjugation):

    • Prepare a second "click" solution containing the alkyne-containing biomolecule, CuSO4, sodium ascorbate, and THPTA in an appropriate buffer.

    • Immerse the now azide-terminated, PEGylated substrate in the second click solution.

    • Incubate for 1-4 hours at room temperature.

    • Rinse the substrate extensively with buffer and water to remove non-covalently bound biomolecules.

  • Characterization:

    • Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM).

Conclusion

This compound is a valuable tool for researchers in drug development and various scientific disciplines, enabling the efficient and versatile crosslinking and conjugation of molecules through copper-catalyzed click chemistry. Its bifunctional nature, combined with the beneficial properties of the PEG linker, allows for the creation of complex molecular architectures with enhanced biocompatibility and solubility. The well-understood dinuclear copper-catalyzed mechanism and the availability of robust experimental protocols make this a reliable and powerful technique for a wide range of applications.

References

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology. PEG linkers, or spacers, are instrumental in modulating the physicochemical and pharmacological properties of biomolecules, thereby enhancing their therapeutic efficacy. This technical guide provides a comprehensive exploration of the role of PEG linkers in bioconjugation, detailing their impact on bioconjugate properties, offering in-depth experimental protocols, and visualizing key biological and experimental processes.

Fundamental Principles of PEG Linkers in Bioconjugation

Polyethylene glycol is a biocompatible, non-immunogenic, and highly hydrophilic polymer composed of repeating ethylene oxide units. When used as linkers in bioconjugation, PEGs offer a multitude of advantages that address inherent challenges in drug development.[1]

The "Stealth" Effect and Improved Pharmacokinetics: One of the most significant contributions of PEGylation is the creation of a hydrophilic shield around the conjugated molecule.[1] This "stealth" effect sterically hinders interactions with proteolytic enzymes and antibodies, leading to increased stability and reduced immunogenicity.[2][3] The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, thereby prolonging its circulation half-life.[4]

Enhanced Solubility and Stability: PEG linkers can significantly improve the aqueous solubility of hydrophobic drugs and proteins, which is a critical factor in formulation and bioavailability. This property is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can lead to aggregation and rapid clearance. By preventing aggregation, PEGylation enhances the overall stability of the bioconjugate.

Data Presentation: The Quantitative Impact of PEG Linkers

The choice of PEG linker architecture and length is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize the quantitative effects of different PEG linker properties on key bioconjugate characteristics.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Impact of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Relative Binding AffinityReference Molecule
PEG21.5 ± 0.2HighnatGa-NOTA-PEGn-RM26
PEG32.1 ± 0.3ModeratenatGa-NOTA-PEGn-RM26
PEG42.8 ± 0.4LowernatGa-NOTA-PEGn-RM26
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter PEG linkers resulted in higher binding affinity.

Table 3: Comparison of Cleavable and Non-Cleavable Linkers on ADC Therapeutic Index

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)
Plasma Stability Generally lowerGenerally higher
Payload Release Mechanism Enzymatic cleavage, pH change, or reductionProteolytic degradation of the antibody
Bystander Effect Yes (payload can diffuse to neighboring cells)No (payload remains charged and membrane-impermeable)
Therapeutic Index Can be high, but risk of off-target toxicityOften higher due to improved stability and reduced off-target effects
Applicability Heterogeneous tumorsHomogeneous, high-antigen expressing tumors
This table provides a qualitative comparison based on multiple sources.

Key Architectures of PEG Linkers

The functionality of a PEG linker can be tailored through its chemical structure. The two primary classifications are based on their architecture (linear vs. branched) and their stability in the biological environment (cleavable vs. non-cleavable).

Linear vs. Branched PEG Linkers
  • Linear PEGs consist of a single chain of ethylene glycol units. They are the most common type of PEG linker and are available in a wide range of lengths and with various terminal functional groups.

  • Branched PEGs have multiple PEG chains radiating from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to more effective shielding of the conjugated molecule and a longer circulation half-life. Some studies suggest that branched PEGs can lead to a more marked reduction in immunogenicity compared to linear PEGs. However, other research indicates that the branching of mPEG may have an insignificant effect on the anti-PEG immune response.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of bioconjugates, particularly for ADCs, as it dictates the mechanism of payload release.

  • Cleavable Linkers are designed to be stable in circulation but are cleaved to release the payload upon reaching the target site, often in response to the specific microenvironment of the tumor or intracellular conditions. Mechanisms of cleavage include:

    • Enzyme-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

    • pH-sensitive linkers: These contain acid-labile groups (e.g., hydrazones) that are hydrolyzed in the acidic environment of endosomes and lysosomes.

    • Reduction-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing intracellular environment due to the high concentration of glutathione.

  • Non-Cleavable Linkers form a stable bond between the biomolecule and the payload. The payload is released only after the complete proteolytic degradation of the antibody within the lysosome. This results in the payload being released with the linker and a residual amino acid attached. Non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a better therapeutic index and reduced off-target toxicity.

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PEG linker-mediated bioconjugation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in Circulation Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Cellular uptake and processing of an Antibody-Drug Conjugate (ADC).

Bystander_Effect ADC ADC with Cleavable Linker Antigen_Positive Antigen-Positive Tumor Cell ADC->Antigen_Positive Binds and Internalizes Payload Released, Membrane-Permeable Payload Antigen_Positive->Payload Releases Payload Apoptosis1 Apoptosis Antigen_Positive->Apoptosis1 Antigen_Negative Antigen-Negative Neighboring Tumor Cell Apoptosis2 Apoptosis Antigen_Negative->Apoptosis2 Payload->Antigen_Positive Induces Cytotoxicity Payload->Antigen_Negative Diffuses into Cell

Mechanism of the bystander effect for ADCs with cleavable linkers.

Pegaspargase_Mechanism cluster_bloodstream Bloodstream cluster_leukemic_cell Leukemic Cell Pegaspargase Pegaspargase (PEG-L-asparaginase) Asparagine L-Asparagine Pegaspargase->Asparagine Catalyzes Hydrolysis Aspartic_Acid Aspartic Acid + Ammonia Asparagine->Aspartic_Acid No_Asparagine Depletion of External L-Asparagine Protein_Synthesis_Inhibition Inhibition of Protein Synthesis No_Asparagine->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Mechanism of action of Pegaspargase in depleting L-asparagine.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful bioconjugation. The following sections provide step-by-step methodologies for common PEGylation techniques.

Protocol for Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (typically 10-50 fold molar excess over the protein).

    • Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and quenched reagent from the PEGylated protein using SEC or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by HPLC (e.g., SEC or HIC) to determine the purity and drug-to-antibody ratio (for ADCs).

Protocol for Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated PEG to free sulfhydryl groups (cysteines) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a thiol-free, degassed buffer.

    • If targeting cysteines involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-Maleimide solution to achieve the desired molar excess (typically 10-20 fold).

    • Add the PEG-Maleimide solution to the protein solution and mix gently.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.

  • Characterization: Characterize the purified conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol for "Click Chemistry" PEGylation

This protocol outlines a two-step approach for PEGylation using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Protein containing an alkyne or azide functional group

  • Azide-PEG or Alkyne-PEG

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Protein and PEG Preparation: Dissolve the functionalized protein and the corresponding PEG derivative in the reaction buffer.

  • Catalyst Preparation: Prepare a fresh stock solution of CuSO4 and sodium ascorbate.

  • Click Reaction:

    • In a reaction vessel, combine the protein, PEG, and the copper chelating ligand.

    • Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove the copper catalyst and unreacted reagents using a desalting column or dialysis. Further purification of the conjugate can be achieved by SEC.

  • Characterization: Analyze the final product using SDS-PAGE and mass spectrometry to confirm successful conjugation.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a versatile platform to enhance the therapeutic properties of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture, length, and conjugation chemistry, researchers can rationally design bioconjugates with optimized pharmacokinetics, improved stability, and enhanced therapeutic efficacy. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance the next generation of biotherapeutics.

References

A Comprehensive Technical Guide to Azido-PEG15-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Azido-PEG15-azide, a homobifunctional crosslinker, for beginners in the field of bioconjugation. This document details its chemical properties, applications, and experimental protocols for its use in creating precisely defined bioconjugates.

Introduction to this compound and PEGylation

Polyethylene glycol (PEG) has become an indispensable tool in drug delivery and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, offers numerous advantages, including enhanced solubility, increased stability, and prolonged circulation half-life of therapeutic agents. This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which is crucial for the batch-to-batch consistency and characterization of bioconjugates.

This compound is a homobifunctional linker, featuring an azide (-N3) group at both ends of a 15-unit polyethylene glycol chain. This symmetrical structure makes it an ideal reagent for crosslinking two alkyne-containing molecules or for the synthesis of homo-dimeric conjugates. The azide groups are key functionalities for participating in highly efficient and specific "click chemistry" reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is paramount for successful bioconjugation. The key properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C32H64N6O15
Molecular Weight 772.88 g/mol
Purity >95%
Appearance White to off-white solid or waxy solid
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Spacer Arm Length ~58.1 Å (estimated)

Note: The spacer arm length is an estimation based on the approximate length of a single ethylene glycol unit (3.5 - 4.0 Å).

Core Applications in Bioconjugation: Click Chemistry

The terminal azide groups of this compound are primarily utilized in two types of bioorthogonal click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it particularly suitable for in vivo applications where copper toxicity is a concern.

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions using this compound to crosslink two alkyne-containing molecules (Molecule A and Molecule B).

Protocol 1: Crosslinking via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the crosslinking of two different alkyne-functionalized molecules using this compound.

Materials:

  • Molecule A with a terminal alkyne group

  • Molecule B with a terminal alkyne group

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer)

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

Procedure:

  • Reactant Preparation:

    • Dissolve Molecule A-alkyne and Molecule B-alkyne in the Reaction Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a small amount of DMSO or DMF can be used.

    • Dissolve this compound in the Reaction Buffer or DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-alkyne and Molecule B-alkyne. A 1:1 molar ratio is a good starting point.

    • Add this compound to the mixture. A molar ratio of 0.5 equivalents of the linker to the total alkyne concentration is recommended for dimerization. For example, if you have 1 µmol of Molecule A and 1 µmol of Molecule B, add 1 µmol of this compound.

    • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A final concentration of 1-5 mM is typical.

    • Add the CuSO4 stock solution. A final concentration of 0.1-1 mM is generally sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration should be 5-10 times the concentration of CuSO4.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the crosslinked product using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules, catalyst, and byproducts.

Protocol 2: Crosslinking via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free crosslinking of two different strained alkyne-functionalized molecules.

Materials:

  • Molecule A with a strained alkyne group (e.g., DBCO)

  • Molecule B with a strained alkyne group (e.g., DBCO)

  • This compound

  • Reaction Buffer (e.g., PBS pH 7.4)

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

Procedure:

  • Reactant Preparation:

    • Dissolve Molecule A-DBCO and Molecule B-DBCO in the Reaction Buffer to the desired concentration.

    • Dissolve this compound in the Reaction Buffer or DMSO to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-DBCO and Molecule B-DBCO in the desired molar ratio (e.g., 1:1).

    • Add this compound to the mixture. A molar ratio of 0.5 equivalents of the linker to the total strained alkyne concentration is recommended for dimerization.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction times may vary depending on the reactivity of the specific strained alkyne.

  • Purification:

    • Purify the final conjugate using a suitable method like SEC or affinity chromatography to remove any unreacted starting materials.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for crosslinking two molecules using this compound.

G General Bioconjugation Workflow cluster_reactants Reactant Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_product Final Product molA Molecule A (with alkyne) reaction Click Chemistry (CuAAC or SPAAC) molA->reaction molB Molecule B (with alkyne) molB->reaction linker This compound linker->reaction purify Size-Exclusion Chromatography (SEC) reaction->purify product Molecule A - PEG15 - Molecule B (Crosslinked Conjugate) purify->product G Click Chemistry Principle azide Azide (-N3) triazole Stable Triazole Linkage azide->triazole reacts with alkyne Alkyne (-C≡CH or Strained Alkyne) alkyne->triazole reacts with G Targeting the EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand EGF Ligand egfr EGFR ligand->egfr binds & activates nanoparticle Targeted PEGylated Nanoparticle (Drug Carrier) nanoparticle->egfr binds & internalizes drug_release Drug Release nanoparticle->drug_release ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation apoptosis Apoptosis drug_release->apoptosis induces

A Technical Guide to the Physicochemical Characteristics of Bifunctional PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bifunctional Polyethylene Glycol (PEG) spacers are synthetic polymers that have become indispensable tools in modern drug development, bioconjugation, and materials science. Comprising repeating ethylene oxide units with reactive functional groups at both termini, these linkers offer a unique combination of hydrophilicity, biocompatibility, and structural flexibility.[1] They are integral components in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a targeting moiety to an effector molecule.[2][3] The physicochemical properties of these spacers—including molecular weight, solubility, and the nature of their terminal groups—are critical determinants of the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides an in-depth overview of these characteristics, detailed experimental protocols for their determination, and a look into their functional roles in key therapeutic pathways.

Core Physicochemical Characteristics

The utility of a bifunctional PEG spacer is dictated by its fundamental physical and chemical properties. These characteristics must be precisely controlled and characterized to ensure reproducibility and optimal performance in their intended applications.

Molecular Weight and Polydispersity

The molecular weight (MW) of the PEG chain directly influences the hydrodynamic radius of the conjugate, which can affect its circulation half-life and biodistribution.[4] Bifunctional PEGs are typically polydisperse, meaning a sample contains a distribution of polymer chain lengths. This distribution is quantified by the Polydispersity Index (PDI), the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value closer to 1.0 indicates a more uniform chain length. For most bifunctional PEGs, the PDI ranges from 1.03 to 1.08, often increasing with higher molecular weights.[5] In contrast, discrete PEGs (dPEGs) are single molecular weight compounds, offering absolute precision.

Solubility

A primary advantage of PEG spacers is their high solubility in aqueous solutions and a wide range of organic solvents. This amphiphilicity is crucial for improving the solubility of hydrophobic drugs or proteins, preventing aggregation, and ensuring stability in biological fluids. The repeating ethylene oxide units form hydrogen bonds with water, rendering the polymer highly hydrophilic. While generally soluble in solvents like DMF and DMSO, their solubility is lower in alcohols and toluene and they are not soluble in ether.

Structure, Physical Form, and Reactivity

Bifunctional PEGs can be linear, branched, or multi-arm, with each architecture offering unique advantages. For instance, multi-arm PEGs can increase the drug-to-antibody ratio (DAR) in ADCs. Physically, they typically appear as a white or off-white powder, though low MW PEGs (<1000 Da) may be wax-like.

The true versatility of these spacers lies in their terminal functional groups, which can be identical (homobifunctional ) or different (heterobifunctional ). These reactive "handles" allow for covalent conjugation to biomolecules. Common functional groups include:

  • N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues on proteins).

  • Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues).

  • Azides and Alkynes: Used for "click chemistry," a highly efficient and specific conjugation reaction.

  • Carboxylic Acids and Amines: Allow for standard amide bond formation.

Table 1: Summary of General Physicochemical Properties of Bifunctional PEG Spacers
PropertyTypical Value / DescriptionSignificance in Application
Molecular Weight (MW) Ranges from <1 kDa to >40 kDa.Influences hydrodynamic size, circulation half-life, and steric hindrance.
Polydispersity Index (PDI) 1.03 - 1.08 for polydisperse PEGs. ~1.0 for discrete PEGs (dPEGs).Measures the uniformity of PEG chain lengths; critical for product consistency and regulatory approval.
Physical Form White or off-white powder. Low MW PEGs (<1 kDa) can be wax-like semi-solids.Relevant for handling, storage, and formulation.
Density Approximately 1.125 g/mL.Useful for formulation and process calculations.
Solubility (Aqueous) Highly soluble in water and buffers such as PBS.Crucial for biocompatibility and preventing aggregation of conjugated biomolecules.
Solubility (Organic) Soluble in Chloroform, Methylene Chloride, DMF, DMSO. Less soluble in Toluene, Alcohols. Insoluble in Ether.Determines solvent compatibility for conjugation reactions and purification.
Architecture Linear, Branched (Y-shaped), Multi-arm (4-arm, 8-arm).Multi-arm structures can increase payload capacity, while branched structures can offer unique steric properties.
Common Functional Groups NHS-ester, Maleimide, Thiol, Carboxyl, Amine, Azide, Alkyne.Dictates the conjugation strategy and specificity of attachment to the target molecule.

Role in Advanced Therapeutic Modalities

Bifunctional PEG spacers are enabling components in the design of sophisticated drugs that require precise linkage of multiple molecular entities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a bifunctional PEG linker tethers a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The PEG spacer is crucial for enhancing the ADC's water solubility, increasing its stability in circulation, and optimizing its pharmacokinetic profile. By providing spatial separation, the flexible PEG chain can also prevent the antibody from interfering with the drug's activity and vice-versa.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1: Generalized workflow for Antibody-Drug Conjugate (ADC) action.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG spacer is often the linker of choice, as its length and flexibility are critical for enabling the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_POI Ubiquitinated POI PROTAC_bound->PROTAC Catalytic Recycling PROTAC_bound->E3_bound Ub Ubiquitin (Ub) E3_bound->Ub 1. Recruitment Ub->Ub_POI 2. Ubiquitination Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

Figure 2: Mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and properties of bifunctional PEG spacers and their conjugates.

Molecular Weight and Polydispersity Analysis

Protocol 1: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This is the gold standard for determining the absolute molar mass and PDI of polymers without relying on column calibration standards.

  • Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and Polydispersity Index (PDI) of the PEG spacer.

  • Methodology:

    • System Setup: An HPLC system equipped with a size-exclusion column (e.g., TSKgel series) is connected in-line to a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

    • Mobile Phase: Prepare an appropriate mobile phase, typically an aqueous buffer like phosphate-buffered saline (PBS), and ensure it is thoroughly degassed.

    • Sample Preparation: Dissolve the bifunctional PEG sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.1 or 0.2 µm filter before injection.

    • Data Acquisition: Inject the sample onto the SEC column. The column separates molecules based on their hydrodynamic volume. As the sample elutes, data is collected continuously from the UV, MALS, and dRI detectors.

    • Data Analysis: Using specialized software (e.g., ASTRA), the signals from the detectors are analyzed. The dRI signal provides concentration, while the MALS detector measures the light scattered by the polymer, which is directly proportional to its molar mass. The software calculates Mw, Mn, and PDI across the entire elution peak.

SEC_MALS_Workflow cluster_hplc HPLC System cluster_detectors Detector Array Injector Sample Injector Column SEC Column Injector->Column Elution Pump HPLC Pump UV UV Detector Column->UV Flow MALS MALS Detector UV->MALS Data Data Acquisition & Analysis (e.g., ASTRA Software) UV->Data dRI dRI Detector MALS->dRI MALS->Data dRI->Data

Figure 3: Experimental workflow for SEC-MALS analysis of PEG spacers.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers.

  • Objective: To obtain the mass distribution of the PEG polymer chains and confirm the mass of the repeating unit.

  • Methodology:

    • Matrix Selection: Choose a suitable matrix, such as sinapinic acid or 2,5-dihydroxybenzoic acid (DHB), which co-crystallizes with the PEG and absorbs the laser energy.

    • Sample Preparation: Mix the PEG sample solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).

    • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry completely, forming co-crystals.

    • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. A pulsed laser desorbs and ionizes the sample. The time it takes for the ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio.

    • Data Analysis: The resulting spectrum shows a series of peaks, each corresponding to a different length PEG chain, separated by the mass of the ethylene oxide repeating unit (44 Da). This allows for the calculation of the molecular weight distribution.

Protocol 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is used to confirm the chemical structure of the PEG spacer and can be used to estimate the degree of functionalization and the number-average molecular weight.

  • Objective: To verify the structure of the PEG backbone, confirm the identity of the terminal functional groups, and calculate Mn.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the PEG sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful as it can reveal hydroxyl peaks that are otherwise difficult to observe.

    • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

    • Data Analysis:

      • The large signal around 3.64 ppm corresponds to the repeating -CH₂CH₂O- protons of the PEG backbone.

      • Signals corresponding to the protons on or near the terminal functional groups will appear at different chemical shifts.

      • By integrating the area of the end-group peaks and comparing it to the integration of the backbone peak, the number-average molecular weight (Mn) can be calculated. It is critical to correctly assign peaks and account for potential ¹³C satellite peaks, which can otherwise lead to inaccurate quantification.

Table 2: Comparison of Core Techniques for MW Characterization of Bifunctional PEGs
TechniqueInformation ProvidedAdvantagesLimitations
SEC-MALS Absolute Mw, Mn, PDI, Hydrodynamic Radius (Rg).Does not require polymer standards for calibration; provides accurate distribution information.Can be sensitive to mobile phase composition and column interactions; requires multiple detectors.
MALDI-TOF MS Molecular weight distribution; mass of repeating unit.High mass accuracy and resolution; provides detailed information on individual oligomer chains.Mass discrimination can occur for higher MW polymers; requires proper matrix selection and calibration.
¹H NMR Chemical structure confirmation; Mn; degree of functionalization.Provides detailed structural information; relatively quick and non-destructive.Calculation of high MWs can be inaccurate; sensitive to impurities; requires careful peak integration.

Bifunctional PEG spacers are fundamental building blocks in modern pharmaceutical and biotechnological research. Their well-defined physicochemical characteristics—particularly their solubility, biocompatibility, and versatile reactivity—enable the creation of complex, highly functional biomolecular constructs. A thorough understanding and rigorous analytical characterization of these properties, using techniques such as SEC-MALS, MALDI-TOF MS, and NMR, are paramount for the development of safe, stable, and effective therapeutic agents. As drug design moves towards increasingly sophisticated and targeted approaches, the precise engineering and application of these versatile linkers will continue to be a cornerstone of innovation.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Azido-PEG15-azide, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. Adherence to these guidelines is critical to ensure the material's integrity, experimental success, and, most importantly, laboratory safety.

Core Properties and Storage

This compound is a polyethylene glycol (PEG) derivative containing two terminal azide groups. These azide functionalities are instrumental in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for their high efficiency and biocompatibility.

Quantitative Data Summary

For optimal stability and performance, this compound should be stored under the following conditions:

ParameterValueSource
Storage Temperature 0-10 °C[1]
Physical Form White, waxy solid[1]
Solubility Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1]

Safety and Handling Precautions

Organic azides are energetic compounds that require careful handling to prevent accidental decomposition, which can be explosive. While specific toxicological and explosive properties of this compound are not extensively documented, the general safety protocols for organic azides must be strictly followed. The primary hazards are associated with the azide functional groups.

General Handling Guidelines:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

  • Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Avoid grinding or subjecting the material to high pressure.

  • Heat Sensitivity: Avoid heating this compound unless it is part of a controlled reaction protocol. Thermal decomposition of similar azide-containing polymers typically begins at temperatures around 200-300°C.

  • Incompatible Materials:

    • Acids: Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.

    • Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can lead to the formation of highly explosive heavy metal azides. Use non-metal spatulas (e.g., plastic or ceramic) for handling.

    • Halogenated Solvents: Do not use halogenated solvents as reaction media at elevated temperatures, as this can lead to the formation of explosive di- and tri-azidomethane.[2]

    • Reducing Agents: Strong reducing agents can react violently with azides.

First Aid Measures:
  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a typical click chemistry reaction involving this compound and an alkyne-functionalized molecule. Optimization may be required depending on the specific substrates.

Materials:
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

    • Add a 1.5 to 2-fold molar excess of the this compound stock solution.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Vortex the reaction mixture again.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as size exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the nature of the conjugate.

Visualizations

Logical Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal PPE Don appropriate PPE (Lab coat, gloves, safety glasses) FumeHood Work in a chemical fume hood PPE->FumeHood InertSpatula Use non-metal spatula FumeHood->InertSpatula Weighing Weigh required amount InertSpatula->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving ReactionSetup Set up reaction under inert atmosphere if necessary Dissolving->ReactionSetup AvoidIncompatibles Avoid acids, heavy metals, and halogenated solvents ReactionSetup->AvoidIncompatibles Quench Quench any unreacted azide if necessary AvoidIncompatibles->Quench WasteDisposal Dispose of waste according to institutional guidelines Quench->WasteDisposal

Caption: A logical workflow for the safe handling of this compound.

Decision Tree for this compound Storage and Use

G Decision Tree for this compound Storage and Use start Received this compound storage_check Immediate use? start->storage_check store Store at 0-10 °C away from light and moisture storage_check->store No use Proceed with experiment storage_check->use Yes ppe_check Wearing appropriate PPE? use->ppe_check get_ppe Obtain and wear PPE ppe_check->get_ppe No handling_check Using non-metal tools? ppe_check->handling_check Yes get_ppe->ppe_check get_tools Use plastic or ceramic spatula handling_check->get_tools No solvent_check Solvent compatible? handling_check->solvent_check Yes get_tools->handling_check change_solvent Select non-halogenated solvent and avoid strong acids solvent_check->change_solvent No proceed Proceed with reaction protocol solvent_check->proceed Yes change_solvent->solvent_check

Caption: A decision tree for the proper storage and use of this compound.

References

Theoretical Applications of Homobifunctional Azide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional azide linkers are chemical reagents featuring two azide (-N₃) functional groups connected by a spacer arm. These linkers have emerged as powerful tools in various scientific disciplines, primarily due to the versatile reactivity of the azide group. This guide explores the core theoretical applications of homobifunctional azide linkers, with a focus on their roles in proteomics, to elucidate protein-protein interactions and structures, and in material science, to modify and enhance polymer properties. We will delve into the detailed methodologies of key experiments and present quantitative data to provide a comprehensive resource for researchers in the field.

Core Concepts of Homobifunctional Azide Linkers

The utility of homobifunctional azide linkers stems from the ability of the terminal azide groups to participate in two main types of reactions:

  • Photochemical Cross-linking: Aryl azides, upon exposure to ultraviolet (UV) light, form highly reactive nitrene intermediates. These nitrenes can insert into C-H and N-H bonds in close proximity, forming stable covalent cross-links. This photo-activation provides precise temporal control over the cross-linking reaction.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Azides can react with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, even in complex biological systems. While more common with heterobifunctional linkers, homobifunctional azides can be used to link two alkyne-containing molecules.

The spacer arm of the linker is a critical component, as its length and chemical composition determine the spatial distance that can be bridged between two molecules and can influence properties such as solubility.

Applications in Proteomics: Mapping Protein-Protein Interactions

Homobifunctional azide linkers, particularly photo-reactive aryl azides, are invaluable tools in chemical cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions (PPIs) and the structural analysis of protein complexes. The general principle involves covalently linking interacting proteins in their native state, followed by enzymatic digestion and identification of the cross-linked peptides by mass spectrometry.

Quantitative Data on Cross-Linker Properties
Cross-Linker SeriesReagent NameAverage S-S or N-N Distance (Å)Standard Deviation (Å)Most Probable Distance (Å)
Amine-Reactive Disuccinimidyl suberate (DSS)11.41.211.5
Bis(sulfosuccinimidyl) suberate (BS3)11.41.211.5
Disuccinimidyl glutarate (DSG)7.70.97.8
Sulfhydryl-Reactive 1,4-Bismaleimidobutane (BMB)10.51.110.6
Bismaleimidoethane (BMOE)8.00.88.1

Data adapted from stochastic dynamics calculations of commonly used homobifunctional cross-linkers. While not azide-specific, this data provides a reference for the range of spacer arm lengths available.

Experimental Protocols

This protocol outlines the general steps for cross-linking proteins within a cellular context using a photo-reactive homobifunctional azide linker, followed by preparation for mass spectrometry analysis.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS)

  • Photo-reactive homobifunctional azide cross-linker (e.g., p,p'-Diazidostilbene) dissolved in a suitable solvent (e.g., DMSO)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (containing trypsin, dithiothreitol (DTT), and iodoacetamide (IAA))

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Preparation: Grow and treat cells as required for the experiment. Wash the cells with ice-cold PBS to remove media components.

  • Cross-linking Reaction:

    • Resuspend the cells in PBS.

    • Add the photo-reactive homobifunctional azide cross-linker to the cell suspension at a final concentration typically in the low millimolar range.

    • Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature in the dark to allow the cross-linker to permeate the cells.

    • Expose the cell suspension to UV light (e.g., 365 nm) on ice for a defined period (e.g., 15-30 minutes) to activate the azide groups and initiate cross-linking.

  • Cell Lysis: Pellet the cross-linked cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Analysis by SDS-PAGE:

    • Quantify the protein concentration in the lysate.

    • Separate the proteins by SDS-PAGE to visualize the formation of higher molecular weight cross-linked complexes.

  • In-gel Digestion:

    • Excise the protein bands of interest (or the entire lane) from the SDS-PAGE gel.

    • Destain the gel pieces.

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.

    • Digest the proteins with trypsin overnight.

  • Peptide Extraction and Mass Spectrometry:

    • Extract the peptides from the gel pieces.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides from the mass spectrometry data.

Visualizing the Proteomics Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_separation_digestion Separation & Digestion cluster_analysis Analysis cluster_output Output cells Cell Culture crosslinking Photo-Cross-linking with Homobifunctional Azide cells->crosslinking lysis Cell Lysis crosslinking->lysis sds_page SDS-PAGE lysis->sds_page in_gel_digestion In-Gel Tryptic Digestion sds_page->in_gel_digestion lc_msms LC-MS/MS Analysis in_gel_digestion->lc_msms data_analysis Data Analysis (e.g., MeroX) lc_msms->data_analysis ppi_network Protein-Protein Interaction Network data_analysis->ppi_network structural_model Structural Model data_analysis->structural_model

Workflow for XL-MS using a photo-reactive homobifunctional azide linker.
Elucidating Signaling Pathways: Kinase-Substrate Interactions

Homobifunctional linkers with photo-reactive azide groups can be incorporated into ATP analogs to study kinase-substrate interactions. The "Kinase-catalyzed Crosslinking and Immunoprecipitation" (K-CLIP) method uses an ATP analog with an arylazide group. The kinase transfers the modified γ-phosphate to its substrate, and subsequent UV irradiation cross-links the kinase and substrate. This allows for the identification of direct kinase-substrate pairs, which is crucial for mapping signaling pathways.

Kinase_Signaling cluster_reaction K-CLIP Reaction cluster_crosslinking Cross-linking & Identification kinase Kinase substrate Substrate Protein kinase->substrate Phosphorylation modified_substrate Arylazide-Modified Substrate substrate->modified_substrate crosslinked_complex Covalently Cross-linked Kinase-Substrate Complex atp_azide ATP-Arylazide atp_azide->kinase uv_light UV Light modified_substrate->uv_light uv_light->crosslinked_complex ip Immunoprecipitation (of Substrate) crosslinked_complex->ip ms_analysis Mass Spectrometry (Identification of Kinase) ip->ms_analysis

Identification of kinase-substrate pairs using K-CLIP.

Applications in Material Science: Enhancing Polymer Properties

Homobifunctional azides are also employed as cross-linking agents to modify the properties of polymers. Thermal or photochemical activation of the azide groups generates nitrenes that can insert into the C-H bonds of polymer chains, creating a cross-linked network. This process can significantly improve the mechanical strength, thermal stability, and solvent resistance of the material.

Quantitative Data on Polymer Properties

The extent of cross-linking has a direct impact on the mechanical properties of the resulting polymer. The following table presents data on the mechanical properties of poly(ethylene glycol) diacrylate (PEGDA) blends with varying polymer concentrations, illustrating the effect of cross-link density on compressive modulus. While this example uses diacrylate cross-linkers, the principle of increasing mechanical strength with higher cross-link density is also applicable to systems using homobifunctional azide linkers.

Total Polymer Concentration (wt%)Compressive Modulus (MPa)
20~0.4
25~0.8
30~1.2
35~1.5
40~1.7

Data adapted from studies on cross-linked PEGDA hydrogels, showing a clear trend of increasing compressive modulus with higher polymer concentration, which corresponds to a higher cross-link density.

Experimental Protocols

This protocol describes the synthesis of a simple homobifunctional azide cross-linker from its corresponding bromide precursor.

Materials:

  • 1,4-Bis(bromomethyl)benzene

  • Sodium azide (NaN₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-bis(bromomethyl)benzene in a mixture of acetonitrile and water.

  • Azide Addition: Add sodium azide (approximately 2.2 equivalents) to the solution.

  • Reaction: Heat the mixture to around 40°C and stir for 14-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate to extract the product.

    • Wash the organic layer with deionized water and then with brine in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure to obtain the 1,4-bis(azidomethyl)benzene product.

Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product starting_material 1,4-Bis(bromomethyl)benzene reaction_step Nucleophilic Substitution (40°C, 14-24h) starting_material->reaction_step reagents Sodium Azide Acetonitrile/Water reagents->reaction_step extraction Ethyl Acetate Extraction reaction_step->extraction washing Washing with Water & Brine extraction->washing drying Drying over Sodium Sulfate washing->drying evaporation Solvent Evaporation drying->evaporation final_product 1,4-Bis(azidomethyl)benzene evaporation->final_product

Synthesis of 1,4-bis(azidomethyl)benzene.

Conclusion

Homobifunctional azide linkers are versatile reagents with significant theoretical and practical applications in both proteomics and material science. Their ability to form covalent linkages through photo-activation or click chemistry allows for the stabilization and identification of protein-protein interactions and the enhancement of polymer properties. The protocols and data presented in this guide provide a foundational understanding for researchers looking to employ these powerful tools in their own work. As research in these fields continues to advance, the development of novel homobifunctional azide linkers with tailored properties will undoubtedly open up new avenues for scientific discovery.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent labeling of proteins is a fundamental technique in biological research and drug development, enabling the study of protein function, interactions, and localization. A powerful and versatile method for protein labeling involves a two-step strategy utilizing bioorthogonal chemistry.[1][2] This approach first introduces a chemical handle, an azide group, onto the protein of interest. This is typically achieved using an amine-reactive N-hydroxysuccinimidyl (NHS) ester of an Azido-PEG linker, which reacts with primary amines on the protein, such as the ε-amine of lysine residues and the N-terminus.[1] The incorporated azide then serves as a bioorthogonal functional group for a highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a molecule of interest (e.g., a fluorophore, biotin, or drug molecule) containing a terminal alkyne.[1][3]

This document provides detailed protocols for the labeling of proteins using an Azido-PEG-NHS ester, followed by a copper-catalyzed click chemistry reaction for conjugation. While the specific request mentioned "Azido-PEG15-azide," a homobifunctional linker, this protocol focuses on the more common heterobifunctional Azido-PEG-NHS ester for introducing a single azide handle for subsequent labeling.

Principle of the Method

The protein labeling process is comprised of two sequential steps:

  • Amine-Reactive Labeling: An Azido-PEG-NHS ester is used to covalently attach an azide-functionalized PEG linker to the protein. The NHS ester reacts with primary amines on the protein surface in a slightly alkaline buffer (pH 7-9) to form a stable amide bond.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with an alkyne-containing molecule of interest in the presence of a copper(I) catalyst. This "click" reaction is highly specific and efficient, forming a stable triazole linkage.

Data Presentation

Table 1: Typical Quantitative Parameters for IgG Antibody Labeling

ParameterTypical ValueReference
Protein Concentration1-10 mg/mL
Molar Excess of Azido-PEG-NHS20-fold
Resulting Degree of Labeling4-6 PEG linkers per antibody
Reaction BufferPBS or 0.1 M Sodium Bicarbonate (pH 7-9)
Incubation Time (Amine Labeling)30-60 minutes at room temperature or 2 hours on ice
Molar Excess of Alkyne-Fluorophore2-5 fold over protein
Incubation Time (Click Reaction)1-2 hours at room temperature

Table 2: Key Experimental Reagent Concentrations

ReagentStock ConcentrationFinal ConcentrationReference
Azido-PEG-NHS Ester10 mM in DMSO or DMFVaries based on desired molar excess
Alkyne-Fluorophore10 mM in DMSO2-5 fold molar excess over protein
Copper(II) Sulfate (CuSO₄)50 mM in water1 mM
Sodium Ascorbate500 mM in water (prepare fresh)5 mM
THPTA (ligand)100 mM in water1 mM

Experimental Protocols

Protocol 1: Labeling of Primary Amines with Azido-PEG-NHS Ester

This protocol describes the first step of introducing the azide handle onto the protein.

Materials:

  • Protein of interest

  • Azido-PEG-NHS Ester

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate, pH 7-9. Note: Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, allow the vial of Azido-PEG-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Calculation of Reagent Volume: Determine the desired molar excess of the Azido-PEG-NHS ester (a 20-fold molar excess is common). Calculate the volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Labeling Reaction: Add the calculated volume of the Azido-PEG-NHS ester stock solution to the protein solution while gently mixing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the unreacted Azido-PEG-NHS ester by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using methods such as mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at -20°C or -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step of conjugating an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • Characterization and Storage: Determine the protein concentration and the degree of labeling, for instance, by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore. Store the labeled protein under appropriate conditions, protected from light.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: CuAAC Click Chemistry protein Protein (1-10 mg/mL in PBS) reaction_mix_1 Incubate (RT, 30-60 min) protein->reaction_mix_1 + azido_peg_nhs Azido-PEG-NHS (20x molar excess) azido_peg_nhs->reaction_mix_1 purification_1 Purification (Desalting/Dialysis) reaction_mix_1->purification_1 azide_protein Azide-Labeled Protein purification_1->azide_protein reaction_mix_2 Incubate (RT, 1-2 hours) azide_protein->reaction_mix_2 alkyne_probe Alkyne Probe (2-5x molar excess) alkyne_probe->reaction_mix_2 + catalyst_premix CuSO4 + NaAscorbate + THPTA catalyst_premix->reaction_mix_2 + purification_2 Purification (Desalting/Dialysis) reaction_mix_2->purification_2 labeled_protein Labeled Protein Conjugate purification_2->labeled_protein

Caption: Experimental workflow for two-step protein labeling.

signaling_pathway cluster_reaction1 Amine Labeling cluster_reaction2 Click Chemistry (CuAAC) Protein_NH2 Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG-N₃ Protein_NH2->Labeled_Protein + Protein_NH2->Labeled_Protein pH 7-9 Azido_PEG_NHS Azido-PEG-NHS Azido_PEG_NHS->Labeled_Protein NHS_byproduct NHS Labeled_Protein->NHS_byproduct + Azide_Protein_R Protein-PEG-N₃ Triazole_Product Protein-PEG-Triazole-Probe Azide_Protein_R->Triazole_Product + Azide_Protein_R->Triazole_Product Cu(I) catalyst Alkyne_Probe_R Alkyne-Probe Alkyne_Probe_R->Triazole_Product

Caption: Reaction mechanism of two-step protein labeling.

References

Application Notes and Protocols for Azido-PEG15-azide in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Azido-PEG15-azide as a linker in the development and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is critical, connecting a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, and its composition and length significantly impact the efficacy of the resulting PROTAC.

This compound is a long, flexible, and hydrophilic bifunctional linker. The terminal azide groups are ideal for facile and efficient conjugation to alkyne-functionalized ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The 15-unit polyethylene glycol (PEG) chain offers several advantages in PROTAC design, including enhanced aqueous solubility, improved cell permeability, and the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. While direct comparative data for a PEG15 linker is not extensively available, trends observed in studies with other long-chain PEG linkers suggest that it can be beneficial for targets requiring a greater separation from the E3 ligase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Alkyne-modified Warhead (for POI) PROTAC Final PROTAC Warhead->PROTAC Click Chemistry (e.g., CuAAC) Linker This compound Linker->PROTAC E3_Ligand Alkyne-modified E3 Ligase Ligand E3_Ligand->PROTAC Cell_Culture Cell Culture & Treatment PROTAC->Cell_Culture Introduce to cells Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

Figure 2: PROTAC Synthesis and Evaluation Workflow.

Quantitative Data Presentation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of different linker lengths is crucial for developing a potent PROTAC. The following tables summarize representative data from studies comparing the efficacy of PROTACs with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC ComponentLinkerDC50 (nM)Dmax (%)Reference
JQ1-VHLPEG3>1000<20[1]
JQ1-VHLPEG4250~60[1]
JQ1-VHLPEG5100>80[1]
JQ1-VHLPEG650>90[1]

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC ComponentLinker Length (atoms)Degradation PotencyReference
Estradiol-VHL12Less Potent[2]
Estradiol-VHL16More Potent

Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

PROTAC ComponentLinker Length (atoms)Degradation ActivityDC50 (nM)Dmax (%)Reference
TBK1 inhibitor-VHL< 12No degradation--
TBK1 inhibitor-VHL21Potent degradation396
TBK1 inhibitor-VHL29Reduced potency29276

Note: The data presented are representative and the optimal linker length for any given target must be determined empirically.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PROTACs using this compound and their subsequent biological evaluation.

Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by conjugating an alkyne-modified warhead and an alkyne-modified E3 ligase ligand to the bifunctional this compound linker. The synthesis is typically performed in a stepwise manner.

Step 1: Monosubstitution of this compound with the first alkyne-modified component (e.g., Warhead-Alkyne)

Reagents and Materials:

  • Alkyne-modified Warhead (1.0 eq)

  • This compound (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF, t-BuOH/H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Procedure:

  • Dissolve the Alkyne-modified Warhead and this compound in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (and THPTA if used).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the mono-substituted Azido-PEG15-Warhead intermediate by flash column chromatography or preparative HPLC.

Step 2: Conjugation of the second alkyne-modified component (e.g., E3 Ligand-Alkyne) to the intermediate

Reagents and Materials:

  • Azido-PEG15-Warhead intermediate (1.0 eq)

  • Alkyne-modified E3 Ligase Ligand (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF, t-BuOH/H₂O)

  • THPTA (optional)

Procedure:

  • Dissolve the Azido-PEG15-Warhead intermediate and the Alkyne-modified E3 Ligase Ligand in the chosen solvent.

  • Follow steps 2-5 from the monosubstitution protocol.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol for In-Cell Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

References

Application Note: A Step-by-Step Guide to Azido-PEG15-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for bioconjugation. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions form a stable triazole linkage between an azide and an alkyne.[3]

Azido-PEG15-azide is a homobifunctional, water-soluble Polyethylene Glycol (PEG) linker containing two terminal azide groups. This structure allows it to act as a bridge, connecting two alkyne-containing molecules. The 15-unit PEG spacer enhances solubility, reduces aggregation, and provides flexibility to the final conjugate. This linker is particularly valuable in the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

This guide provides detailed protocols for using this compound in both CuAAC and SPAAC reactions.

Product Information: this compound

The physical and chemical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₃₀H₆₀N₆O₁₄
Molecular Weight 772.88 g/mol
Physical Form White, waxy solid
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at 0-10 °C

Core Concepts and Reaction Mechanisms

The azide groups on the this compound linker serve as reactive handles for click chemistry. Depending on the alkyne partner, one of two primary reaction pathways can be utilized.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for joining a terminal alkyne and an azide. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as THPTA or TBTA, is used to stabilize the Cu(I) oxidation state and increase reaction efficiency.

CuAAC_Mechanism Alkyne1 Molecule A + Terminal Alkyne Catalyst Catalyst System Cu(I) generated from CuSO₄ + Sodium Ascorbate + THPTA/TBTA Ligand AzidePEG This compound AzidePEG->Catalyst Alkyne2 Molecule B + Terminal Alkyne Product Conjugate Molecule A-Triazole-PEG15-Triazole-Molecule B Catalyst->Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cycloalkyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic metal catalyst. This makes SPAAC highly suitable for applications in living systems and sensitive biological samples.

SPAAC_Mechanism DBCO1 Molecule A + Strained Alkyne (DBCO) Reaction Spontaneous Reaction (Physiological Conditions, Copper-Free) AzidePEG This compound AzidePEG->Reaction DBCO2 Molecule B + Strained Alkyne (DBCO) Product Conjugate Molecule A-Triazole-PEG15-Triazole-Molecule B Reaction->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a step-by-step guide for conjugating two alkyne-containing molecules using the this compound linker.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for conjugating small molecules or biomolecules bearing terminal alkynes.

A. Materials and Reagents

  • Alkyne-functionalized Molecule A

  • Alkyne-functionalized Molecule B

  • This compound

  • Catalyst Stock: 20 mM Copper(II) Sulfate (CuSO₄) in water

  • Ligand Stock: 100 mM THPTA (water-soluble) or TBTA (DMSO-soluble)

  • Reducing Agent Stock: 300 mM Sodium Ascorbate in water (must be prepared fresh)

  • Solvent: Degassed PBS, or a mixture of DMSO/water or t-BuOH/water

B. Reagent Preparation

  • Dissolve the alkyne-functionalized molecules and this compound in the chosen reaction solvent.

  • Prepare the Sodium Ascorbate solution immediately before use, as it oxidizes in air.

  • Prepare the catalyst premix: combine the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for a few minutes.

C. Reaction Procedure

  • In a microfuge tube, combine the alkyne-functionalized molecules (A and B) and the this compound linker. A slight molar excess of the alkyne molecules (e.g., 1.1 equivalents of each) relative to the azide groups on the linker is recommended to drive the reaction to completion.

  • Add the catalyst-ligand premix to the reaction tube. The final recommended concentration is typically 50 µM to 2 mM of copper.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5-10 times the copper concentration.

  • Vortex the tube briefly to mix. If the reaction is performed on biomolecules, mix gently by inversion.

  • Incubate the reaction at room temperature for 30-60 minutes. For complex biomolecules, the reaction can be extended to 4 hours or overnight at 4°C.

D. Purification

  • For small molecules: The product can be purified using standard chromatographic techniques such as silica gel chromatography or reverse-phase HPLC.

  • For biomolecules (proteins, oligonucleotides): Unreacted components can be removed by size-exclusion chromatography (SEC), dialysis, or ethanol precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is designed for copper-free conjugation with molecules functionalized with strained alkynes like DBCO or BCN.

A. Materials and Reagents

  • Strained Alkyne-functionalized Molecule A (e.g., DBCO-Molecule A)

  • Strained Alkyne-functionalized Molecule B (e.g., DBCO-Molecule B)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES, or other amine-free biological buffers.

  • Solvent: DMSO or DMF (if needed to dissolve starting materials)

B. Reagent Preparation

  • Dissolve the strained alkyne-functionalized molecules in a minimal amount of compatible organic solvent (e.g., DMSO) before diluting into the aqueous reaction buffer.

  • Prepare a solution of this compound in the reaction buffer.

C. Reaction Procedure

  • In a microfuge tube, combine the solutions of the strained alkyne molecules and the this compound linker.

  • The recommended molar ratio is typically near stoichiometric (1:1:1 for Molecule A : Linker : Molecule B), though a slight excess (1.1 to 3 equivalents) of the alkyne molecules can be used.

  • Ensure the final concentration of any organic solvent (like DMSO) in the reaction mixture is low (typically <10%) to maintain the stability of biomolecules.

  • Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactivity of the specific strained alkyne and the concentration of reactants.

  • Reaction progress can be monitored by techniques like SDS-PAGE for proteins (observing a molecular weight shift) or LC-MS for small molecules.

D. Purification

  • Purification methods are similar to those for CuAAC. For biomolecules, size-exclusion chromatography (SEC) or dialysis are effective for removing unreacted small molecules.

General Experimental Workflow

The overall process for performing a click chemistry conjugation using this compound follows a standardized workflow.

Workflow Start Start Prep 1. Reagent Preparation - Dissolve Alkyne Molecules - Dissolve this compound - Prepare Catalyst/Buffers Start->Prep React 2. Reaction Setup - Combine Reactants - Add Catalyst (CuAAC) or Mix Directly (SPAAC) Prep->React Incubate 3. Incubation - Room Temperature or 4°C - Monitor Progress (Optional) React->Incubate Purify 4. Purification - SEC, HPLC, or Dialysis Incubate->Purify Analyze 5. Analysis & Characterization - LC-MS, SDS-PAGE, etc. Purify->Analyze End End Analyze->End

Caption: General experimental workflow for bioconjugation using this compound.

Data Presentation

Optimizing click chemistry reactions involves understanding the key parameters that influence their efficiency and kinetics.

Table 1: Recommended Starting Conditions for CuAAC Reactions

ParameterRecommended ValueNotes
Alkyne:Azide Ratio 1.1 : 1 (per azide group)A slight excess of alkyne drives the reaction.
CuSO₄ Concentration 50 µM - 2 mMStart with 1 mM for small molecules, 50-100 µM for biomolecules.
Ligand:CuSO₄ Ratio 5 : 1Protects biomolecules and enhances reaction rate.
Na-Ascorbate Conc. 5 - 10 mMShould be in molar excess to copper. Must be fresh.
Temperature Room TemperatureCan be performed at 4°C for sensitive biomolecules.
Reaction Time 30 - 60 minutesMay require longer incubation (4-24h) for dilute or complex systems.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

This data is generalized for SPAAC reactions and illustrates the importance of buffer selection.

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PBS7.40.32–0.97
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77
Note: Higher pH values generally increase SPAAC reaction rates.

References

Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG15-azide for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and other biomolecules. This modification can significantly improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life by decreasing renal clearance. Azido-PEG15-azide is a homo-bifunctional linker that provides a flexible and efficient means to conjugate peptides to other molecules of interest, such as targeting ligands, imaging agents, or drug payloads, utilizing the highly specific and efficient "click chemistry" reaction.

This document provides detailed protocols for the bioconjugation of peptides using this compound, focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It outlines the necessary materials, step-by-step procedures for conjugation and purification, and methods for characterizing the resulting peptide-PEG conjugate.

Core Concepts and Workflow

The overall strategy involves a two-step process. First, the peptide of interest is functionalized with an alkyne group. Subsequently, the alkyne-modified peptide is "clicked" to the this compound linker. This modular approach allows for the versatile assembly of peptide-drug conjugates.

G cluster_prep Peptide Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_application Application Peptide Peptide Synthesis with Alkyne Moiety Alkyne_Peptide Alkyne-Modified Peptide Peptide->Alkyne_Peptide Reaction CuAAC 'Click' Reaction Alkyne_Peptide->Reaction Azido_PEG This compound Azido_PEG->Reaction Crude_Product Crude Conjugate Mixture Reaction->Crude_Product Purification Purification (e.g., SEC, RP-HPLC) Crude_Product->Purification Pure_Conjugate Purified Peptide-PEG Conjugate Purification->Pure_Conjugate Characterization Characterization (e.g., MS, SDS-PAGE) Pure_Conjugate->Characterization Final_Product Final Drug Delivery System Characterization->Final_Product

Caption: General workflow for peptide bioconjugation using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide to this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP), if the peptide contains cysteines

  • Solvent: Degassed, deionized water, and a co-solvent such as DMSO or DMF

  • Reaction buffer: e.g., 0.1 M sodium phosphate buffer, pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM. If the peptide contains disulfide bonds that need to be reduced, add a 2-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Dissolve this compound in a minimal amount of co-solvent (e.g., DMSO) before adding it to the aqueous reaction mixture.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified peptide solution and the dissolved this compound (typically at a 1:1.2 molar ratio of alkyne to azide).

    • To initiate the click reaction, add CuSO₄ to a final concentration of 1 mM.

    • Immediately add sodium ascorbate to a final concentration of 5 mM.

    • The reaction mixture should be gently agitated and allowed to proceed for 1-4 hours at room temperature. The reaction can be monitored by LC-MS.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10 mM to sequester the copper catalyst.

G start Start dissolve_peptide Dissolve Alkyne-Peptide in Buffer start->dissolve_peptide mix Combine Peptide and PEG dissolve_peptide->mix prepare_reagents Prepare CuSO4 and Sodium Ascorbate Stocks add_cu Add CuSO4 prepare_reagents->add_cu dissolve_peg Dissolve this compound dissolve_peg->mix mix->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc react Incubate 1-4h at RT add_asc->react quench Quench with EDTA (Optional) react->quench end Proceed to Purification quench->end

Caption: Experimental workflow for the CuAAC reaction.

Protocol 2: Purification of the Peptide-PEG Conjugate

Purification is critical to remove unreacted peptide, excess PEG linker, and reaction catalysts. Size exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.[]

Method 2A: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] This method is effective for removing smaller molecules like unreacted peptide and excess reagents from the larger PEGylated product.

Materials:

  • SEC column (e.g., Superdex 75 or similar)

  • Isocratic mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the crude reaction mixture onto the column.

  • Monitor the elution profile using UV absorbance at 280 nm (for peptides containing tryptophan or tyrosine) or 220 nm.

  • The PEGylated peptide, having a larger size, will elute earlier than the unreacted peptide and other small molecules.

  • Collect fractions corresponding to the desired product peak.

  • Pool the relevant fractions and concentrate if necessary.

Method 2B: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] This technique can be used to separate the PEGylated peptide from the unreacted peptide, which will have a different retention time.

Materials:

  • C18 RP-HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B.

  • Inject the crude reaction mixture.

  • Elute the components using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution profile via UV absorbance.

  • The PEGylated peptide will typically elute at a different time than the unreacted peptide due to the change in hydrophobicity conferred by the PEG chain.

  • Collect the fraction containing the purified conjugate.

  • Lyophilize the collected fraction to remove the solvent.

Characterization of the Peptide-PEG Conjugate

The purified conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

Analytical Method Purpose Expected Outcome
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[2]A mass spectrum showing a peak or series of peaks corresponding to the theoretical molecular weight of the peptide-PEG conjugate.
SDS-PAGE To visualize the increase in molecular weight upon PEGylation and assess purity.[3]A band for the PEGylated peptide that migrates slower (appears at a higher apparent molecular weight) than the unreacted peptide.
RP-HPLC To assess the purity of the final product.A single, sharp peak for the purified conjugate, with the absence of peaks corresponding to starting materials.
¹H NMR To confirm the successful conjugation by observing the disappearance of alkyne protons and the appearance of triazole proton signals.Characteristic shifts in the proton NMR spectrum confirming the formation of the triazole ring.

Data Presentation: Quantitative Summary

The following tables provide a template for summarizing the quantitative data from the conjugation and characterization experiments.

Table 1: Summary of Conjugation Reaction Parameters

Parameter Value
Peptide Concentration (mM)2
Alkyne-Peptide:this compound Molar Ratio1:1.2
CuSO₄ Concentration (mM)1
Sodium Ascorbate Concentration (mM)5
Reaction Time (hours)2
Reaction Temperature (°C)25
Conjugation Efficiency (%)>90% (as determined by LC-MS)

Table 2: Characterization of Purified Peptide-PEG Conjugate

Parameter Unmodified Peptide Peptide-PEG Conjugate
Theoretical MW (Da) e.g., 2500e.g., 3273
Observed MW (Da) by MS e.g., 2501.2e.g., 3274.5
RP-HPLC Retention Time (min) e.g., 15.2e.g., 18.5
Purity by RP-HPLC (%) >98%>95%
Apparent MW by SDS-PAGE (kDa) e.g., <10e.g., ~15

Signaling Pathways and Logical Relationships

The bioconjugation process can be visualized as a logical flow of materials and processes.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products & Byproducts Peptide Alkyne-Modified Peptide MW: X Conjugate Peptide-PEG Conjugate MW: X + 772.88 Peptide->Conjugate PEG This compound MW: 772.88 PEG->Conjugate Catalyst CuSO4 / Sodium Ascorbate Catalyst->Conjugate Cu(I) Unreacted Unreacted Peptide & PEG

Caption: Logical relationship of reactants and products in the CuAAC reaction.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and efficient method for the preparation of well-defined peptide-drug conjugates. The protocols outlined in this document offer a comprehensive guide for researchers in the field of drug delivery to successfully synthesize, purify, and characterize these promising therapeutic agents. Careful optimization of reaction conditions and purification strategies will ensure the generation of high-purity conjugates suitable for preclinical and clinical development.

References

Surface Modification of Nanoparticles using Azido-PEG15-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the stability, biocompatibility, and circulation time of nanoparticles by reducing non-specific protein interactions and clearance by the mononuclear phagocyte system.[1][2][3][4] The incorporation of terminal functional groups, such as azides, onto the PEG chains provides a versatile platform for the subsequent conjugation of various bioactive molecules through highly efficient and bioorthogonal "click" chemistry.[5]

This document provides detailed protocols for the surface modification of gold and iron oxide nanoparticles with Azido-PEG15-azide and subsequent conjugation of alkyne-functionalized molecules. This compound is a heterobifunctional linker with azide groups at both ends of a 15-unit PEG spacer. This allows for versatile conjugation strategies. For the purpose of these protocols, we will focus on attaching the linker to the nanoparticle surface, leaving a terminal azide group available for "click" chemistry.

Applications

The introduction of an azide (-N₃) group onto the nanoparticle surface via a PEG linker opens up a wide range of applications:

  • Targeted Drug Delivery: The azide group serves as a chemical handle to attach targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) that can recognize and bind to specific receptors on diseased cells, thereby enhancing drug accumulation at the target site.

  • Bioimaging: Fluorophores or contrast agents with a corresponding alkyne group can be "clicked" onto the nanoparticle surface, enabling their use in various imaging modalities.

  • Theranostics: A combination of therapeutic agents and imaging probes can be conjugated to the same nanoparticle, allowing for simultaneous diagnosis and therapy.

  • Improved Pharmacokinetics: The PEG spacer enhances the in vivo circulation time and stability of the nanoparticles.

Experimental Protocols

This section details the synthesis of gold (AuNPs) and iron oxide nanoparticles (IONPs), their surface functionalization with an azide-terminated PEG linker, and subsequent conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of AuNPs with a core size of approximately 15-20 nm, which will serve as the scaffold for surface modification.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • Deionized (DI) water

Procedure:

  • Bring a 100 mL solution of 0.01% (w/v) HAuCl₄ to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to deep red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature. The resulting citrate-stabilized AuNPs can be stored at 4°C.

Protocol 2: Surface Functionalization of AuNPs with Azido-PEG-Thiol

This protocol details the ligand exchange process to functionalize the AuNP surface with a thiol-terminated PEG-azide linker. The thiol group forms a strong bond with the gold surface.

Materials:

  • Citrate-stabilized AuNPs (from Protocol 1)

  • Azido-PEG-Thiol (e.g., 11-Azido-1-undecanethiol)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM solution of Azido-PEG-Thiol in ethanol.

  • Add the ethanolic thiol solution to the AuNP suspension. A 100-fold molar excess of the thiol relative to the AuNPs is a good starting point.

  • Stir the mixture at room temperature for at least 12 hours to facilitate ligand exchange.

  • Purify the azido-functionalized AuNPs by centrifugation and resuspension in DI water to remove excess ligand and citrate. Repeat this washing step three times.

  • Resuspend the final azido-PEGylated AuNPs in DI water for storage and further use.

Protocol 3: Synthesis and Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the co-precipitation synthesis of IONPs and subsequent surface modification using an azido-PEG-silane linker.

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Azido-PEG-silane

  • Ethanol

  • Deionized (DI) water

Procedure: Step 1: Synthesis of IONPs

  • Dissolve FeCl₂·4H₂O and FeCl₃·6H₂O in DI water in a 1:2 molar ratio with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to 80°C.

  • Rapidly add ammonium hydroxide to raise the pH to ~10, leading to the immediate formation of a black precipitate of magnetite (Fe₃O₄).

  • Continue stirring at 80°C for 1 hour.

  • Cool the reaction to room temperature and wash the nanoparticles repeatedly with DI water using magnetic decantation until the supernatant is neutral.

Step 2: Surface Functionalization with Azido-PEG-silane

  • Disperse the washed IONPs in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add the Azido-PEG-silane to the nanoparticle dispersion.

  • Stir the mixture at room temperature for 24 hours to allow the silanization reaction to occur.

  • Wash the azido-PEGylated IONPs with ethanol and then DI water several times using magnetic decantation to remove unreacted silane.

  • Resuspend the final product in DI water for storage.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

  • Azido-functionalized nanoparticles (from Protocol 2 or 3)

  • Alkyne-functionalized molecule of interest (e.g., alkyne-folate, alkyne-dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS)

Procedure:

  • Disperse the azido-functionalized nanoparticles in the reaction buffer.

  • Add the alkyne-modified molecule to the nanoparticle suspension.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add the CuSO₄ solution. Typical final concentrations of the reactants are in the low millimolar range.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

  • Purify the conjugated nanoparticles by centrifugation or dialysis to remove excess reactants and byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoparticle surface modification with azide-PEG linkers.

ParameterNanoparticle TypeValueReference
Immobilized PEG SilaneMagnetic Nanoparticles~0.196 mmol/g
Azide ContentPolymer Nanoparticles0.53–0.78 mmol/g
Surface Azide DensityPolymer Nanoparticles0.13–0.45 mmol/g
ParameterNanoparticle SystemValueReference
"Click" Reaction YieldFolate on Magnetic NPs>85%
Folic Acid Molecules per NPMagnetic Nanoparticles~226
Grafting Density Increase with β-CDOxadiazolyl on Polymer NPs84% (1.04 to 1.91 groups/nm²)
Grafting Density Increase with β-CDCoumarin 6 on Polymer NPs17% (1.56 to 1.82 groups/nm²)
CharacterizationNanoparticle StateTypical ChangeReference
Hydrodynamic Diameter (DLS)Post-PEGylationIncrease
Zeta PotentialPost-PEGylationChange in surface charge
PDI (DLS)Post-PEGylationShould remain low for monodispersity

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Bioconjugation cluster_3 Characterization np_synthesis Core Nanoparticle Synthesis (e.g., AuNP, IONP) surface_mod Surface Modification with Azido-PEG-Linker np_synthesis->surface_mod Ligand Exchange/ Silanization purification1 Purification (Centrifugation/Dialysis) surface_mod->purification1 click_chem Azide-Alkyne 'Click' Chemistry with Molecule of Interest purification1->click_chem purification2 Final Purification click_chem->purification2 characterization Characterization (DLS, TEM, FTIR, etc.) purification2->characterization

Caption: General experimental workflow for nanoparticle modification.

Azide-Alkyne "Click" Chemistry Reaction

G np Nanoparticle-PEG-N₃ product Nanoparticle-PEG-Triazole-Molecule np->product alkyne Alkyne-Molecule alkyne->product catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) catalyst->product

Caption: Schematic of the CuAAC "click" chemistry reaction.

Application in Targeted Drug Delivery

G cluster_0 Conjugation cluster_1 In Vivo Application start Azide-PEG Nanoparticle drug Alkyne-Drug start->drug Click Reaction ligand Alkyne-Targeting Ligand start->ligand Click Reaction conjugated_np Drug-Loaded & Targeted Nanoparticle circulation Systemic Circulation conjugated_np->circulation targeting Binding to Target Cell Receptor circulation->targeting uptake Cellular Uptake (Endocytosis) targeting->uptake release Drug Release uptake->release end Therapeutic Effect release->end

Caption: Logical flow for targeted drug delivery application.

References

Application Notes and Protocols for Azido-PEG15-azide in Live Cell Imaging and Tracking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-azide is a homobifunctional crosslinker that leverages the power of bioorthogonal chemistry for applications in live cell imaging and tracking. The molecule consists of a 15-unit polyethylene glycol (PEG) spacer flanked by two azide groups. The PEG linker enhances solubility and minimizes steric hindrance, while the terminal azide moieties serve as reactive handles for "click" chemistry. Specifically, azides can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed in biological systems without interfering with native cellular processes.[1][2][3]

The bifunctional nature of this compound makes it a versatile tool for crosslinking and tethering biomolecules. A primary application in live cell imaging is the ability to induce and study the clustering of cell surface proteins. By metabolically incorporating alkyne-modified amino acids or sugars into cellular proteins or glycans, these molecules can then be crosslinked using the dual-azide functionality of this compound. The subsequent clustering can be visualized and quantified using fluorescence microscopy, providing insights into protein-protein interactions, signaling pathways, and cellular responses.[4][5]

Key Applications

  • Induction and Imaging of Protein Clustering: Crosslinking of alkyne-modified cell surface proteins to study the formation and dynamics of protein clusters in live cells.

  • Cellular Tracking Studies: Creating specific cell surface modifications that can be used for tracking cell populations.

  • Proximity Ligation Assays: In conjunction with other probes, to study protein-protein interactions in close proximity on the cell surface.

Application Protocol: Induction and Live Cell Imaging of Cell Surface Protein Clustering

This protocol describes a two-step method to first metabolically label cell surface proteins with an alkyne-containing amino acid and then use this compound to crosslink these proteins for visualization by fluorescence microscopy.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Crosslinking cluster_step3 Step 3: Fluorescent Labeling & Imaging MetabolicLabeling Incubate cells with alkyne-modified amino acid Incorporation Cellular machinery incorporates alkyne into surface proteins MetabolicLabeling->Incorporation 24-48 hours AddCrosslinker Add this compound to labeled cells MetabolicLabeling->AddCrosslinker Crosslinking Azide groups react with alkynes, crosslinking proteins AddCrosslinker->Crosslinking 30-60 minutes AddProbe Add alkyne-fluorophore to label remaining alkynes AddCrosslinker->AddProbe Imaging Visualize protein clusters via fluorescence microscopy AddProbe->Imaging 15-30 minutes signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Alkyne-Modified Receptor Crosslinker This compound Receptor->Crosslinker Cluster Receptor Cluster Crosslinker->Cluster Crosslinking Kinase1 Kinase 1 Cluster->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation GeneExpression Gene Expression TF->GeneExpression Regulation

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates with a PEG15 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of antibody-drug conjugates (ADCs) utilizing a cleavable PEG15 linker. The inclusion of a polyethylene glycol (PEG) spacer, specifically one with 15 PEG units, is a strategic approach to enhance the physicochemical and pharmacokinetic properties of the ADC.[1][] PEG linkers are known to improve the water solubility and stability of ADCs, particularly when conjugated with hydrophobic payloads.[][3] They can also prolong the circulation half-life of the conjugate and may reduce its immunogenicity.[]

This document outlines the essential protocols for the synthesis, purification, characterization, and in vitro evaluation of an ADC featuring a PEG15 linker.

Rationale for Employing a PEG15 Linker

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, efficacy, and toxicity. Discrete PEG linkers, such as PEG15, offer several advantages:

  • Enhanced Hydrophilicity: The PEG15 moiety increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell, potentially shielding the ADC from premature clearance and extending its time in circulation.

  • Optimized Drug-to-Antibody Ratio (DAR): PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody, potentially increasing the therapeutic potency.

  • Controlled Payload Release: When combined with a cleavable moiety, such as a valine-citrulline (VC) peptide, the PEG15 linker allows for stable circulation and subsequent controlled release of the cytotoxic payload within the target tumor cell.

Experimental Protocols

ADC Synthesis: Cysteine-Based Conjugation

This protocol describes the conjugation of a maleimide-activated drug-PEG15 linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG15-Payload linker

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Buffer exchange the mAb into the Reaction Buffer to a concentration of 5-10 mg/mL.

    • Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The amount of TCEP will influence the final Drug-to-Antibody Ratio (DAR).

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG15-Payload linker in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload is used to drive the reaction to completion.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and prevent further reaction.

    • Incubate for 15-20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-payload, excess quenching reagent, and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Collect the fractions corresponding to the purified ADC.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody TCEP TCEP reduced_mAb Reduced mAb (with free thiols) linker_payload Maleimide-PEG15-Payload ADC_crude Crude ADC quench Quenching (e.g., N-acetylcysteine) purify Purification (SEC/TFF) final_ADC Purified ADC

ADC Characterization

2.2.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

This method is applicable when the drug and antibody have distinct absorbance maxima.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of the drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.

  • The DAR is the molar ratio of the drug to the antibody.

2.2.2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified ADC sample.

  • Monitor the elution profile at 280 nm.

  • The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.

2.2.3. DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug-linker moieties.

Procedure:

  • Equilibrate a HIC column with a high-salt mobile phase.

  • Inject the purified ADC sample.

  • Elute with a decreasing salt gradient.

  • Species with higher DAR values are more hydrophobic and will elute later. The relative peak areas correspond to the distribution of different DAR species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

    • Replace the medium in the wells with the ADC or control antibody dilutions. Include untreated cells as a control.

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

ADC Characterization Summary

The following table presents example data for a hypothetical ADC constructed with a PEG15 linker.

ParameterMethodResult
Average DARUV-Vis Spectroscopy3.8
Purity (Monomer %)SEC>98%
AggregatesSEC<2%
DAR DistributionHICDAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Free DrugRP-HPLC<1%
In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values for an anti-HER2 ADC with a PEG15 linker against HER2-positive and HER2-negative cell lines.

Cell LineTarget ExpressionIC50 (ng/mL)
SK-BR-3HER2-positive12.5
BT-474HER2-positive15.8
MDA-MB-231HER2-negative>1000
Unconjugated AntibodyN/A>1000

Visualizations

G cluster_ecf Extracellular Fluid cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (PEG15 Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting ReceptorBinding Receptor Binding Internalization Internalization (Endocytosis) ReceptorBinding->Internalization 2. Binding Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. Enzymatic Cleavage PayloadAction Payload Action on Target (e.g., Microtubule Disruption) PayloadRelease->PayloadAction 5. Drug Release Apoptosis Apoptosis PayloadAction->Apoptosis 6. Cell Death

G cluster_payload Payload Action (e.g., Auristatin) cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Payload Released Cytotoxic Payload Tubulin Tubulin Payload->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Leads to Caspase Caspase Activation G2M->Caspase Triggers Apoptosis Apoptotic Cell Death Caspase->Apoptosis

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction is driven by the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide to form a stable triazole linkage.[3][4]

Azido-PEG15-azide is a homobifunctional linker featuring a 15-unit polyethylene glycol (PEG) spacer flanked by two azide groups. This structure makes it an ideal crosslinking agent to connect two molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). The long, hydrophilic PEG chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1]

These application notes provide detailed protocols for utilizing this compound in a typical crosslinking workflow, alongside quantitative data on SPAAC reaction parameters to aid in experimental design.

Data Presentation

Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. The following tables summarize key quantitative data for consideration.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Table 2: Comparison of Reaction Kinetics for Commonly Used Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)
BCN~0.1
DIBAC~0.3
DBCO~1.0

Note: Rates can vary based on the specific azide structure and solvent. The presence of a PEG linker has been shown to enhance reaction rates.

Experimental Protocols

Protocol 1: Functionalization of a Protein with a DBCO Moiety

This protocol describes the modification of a protein with a DBCO-NHS ester to introduce the strained alkyne functionality necessary for reaction with this compound.

Materials:

  • Protein of interest

  • DBCO-NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 20% to minimize protein precipitation.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the average number of DBCO molecules conjugated per protein (DBCO/protein ratio) using UV-Vis spectroscopy by measuring the absorbance at 310 nm.

Protocol 2: Crosslinking of DBCO-Functionalized Molecules with this compound

This protocol details the SPAAC reaction to crosslink two DBCO-functionalized molecules using the this compound linker.

Materials:

  • DBCO-functionalized molecule 1 (from Protocol 1 or other sources)

  • DBCO-functionalized molecule 2 (from Protocol 1 or other sources)

  • This compound

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • Analytical tools (e.g., SDS-PAGE, SEC-HPLC)

Procedure:

  • Reactant Preparation: Prepare the DBCO-functionalized molecules in the desired Reaction Buffer. Dissolve the this compound in the same buffer.

  • Reaction Setup: Mix the two DBCO-functionalized molecules and the this compound linker. A common starting point is a 1:1:1 molar ratio. The optimal ratio may need to be determined empirically. For crosslinking a single protein to itself, a 2:1 molar ratio of DBCO-protein to this compound can be used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the reactivity of the specific DBCO derivative and the desired yield.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the crosslinked product.

  • Purification: Purify the resulting crosslinked conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the conjugate.

Visualizations

SPAAC_Crosslinking_Workflow cluster_prep Preparation of Reactants cluster_reaction SPAAC Crosslinking Reaction cluster_analysis Analysis and Purification p1 Protein 1 p1_dbco Protein 1-DBCO p1->p1_dbco Protocol 1 dbco_nhs DBCO-NHS Ester dbco_nhs->p1_dbco p2_dbco Protein 2-DBCO dbco_nhs->p2_dbco p2 Protein 2 p2->p2_dbco Protocol 1 reaction_mix Reaction Mixture (PBS, pH 7.4, RT) p1_dbco->reaction_mix p2_dbco->reaction_mix azido_peg This compound azido_peg->reaction_mix crosslinked_product Crosslinked Product (Protein 1-PEG15-Protein 2) reaction_mix->crosslinked_product Protocol 2 analysis SDS-PAGE / SEC-HPLC (Monitoring) crosslinked_product->analysis purification Purification (e.g., SEC) analysis->purification final_product Purified Crosslinked Conjugate purification->final_product

Caption: Experimental workflow for protein crosslinking using SPAAC.

SPAAC_Reaction_Mechanism cluster_reactants cluster_product dbco DBCO-Functionalized Molecule plus + azido_peg_azido This compound triazole Stable Triazole Linkage azido_peg_azido->triazole Strain-Promoted Cycloaddition

Caption: Core reaction of SPAAC for crosslinking.

References

Troubleshooting & Optimization

troubleshooting guide for incomplete Azido-PEG15-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG15-azide and related click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is showing low or no product formation. What are the potential causes?

Several factors can contribute to low yields in CuAAC reactions. The most common issues involve the catalyst system, reaction conditions, and reagent quality.

  • Copper (I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[1][2]

  • Reagent Quality and Stability: The stability of your alkyne-containing molecule and the purity of the this compound are crucial. Some reagents can degrade during storage.[3]

  • Inhibitors: Components in your reaction buffer or impurities in your reagents can inhibit the copper catalyst.

  • Poor Solubility: One or both of your reactants may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.[3]

  • Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction.[3]

Q2: How can I improve the yield of my CuAAC reaction?

To improve your reaction yield, consider the following troubleshooting steps, summarized in the table below.

ParameterRecommendationRationale
Catalyst System Use a Cu(I)-stabilizing ligand such as TBTA or THPTA.Ligands protect the Cu(I) from oxidation and increase its catalytic activity.
Add a reducing agent like sodium ascorbate to reduce any Cu(II) to Cu(I) in situ.This continuously regenerates the active catalyst.
Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).This removes dissolved oxygen, preventing catalyst oxidation.
Reagents Use fresh, high-purity reagents.Ensures that reactants have not degraded and are free of inhibitors.
Ensure an appropriate stoichiometric ratio of reactants. A slight excess of one reagent may be beneficial.Can drive the reaction to completion.
Solvent Choose a solvent system in which both reactants are soluble. Common solvents include DMF, DMSO, and aqueous buffers.A homogeneous reaction mixture maximizes the interaction between reactants.
Temperature Most CuAAC reactions proceed well at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve yields for slow reactions.Increased temperature can overcome small activation energy barriers.

Q3: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and experiencing low yield. What should I check?

While SPAAC avoids the use of a copper catalyst, other factors can still lead to incomplete reactions.

  • Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during long-term storage.

  • Solubility Issues: Poor solubility of either the this compound or the cyclooctyne-modified molecule can limit the reaction rate.

  • Steric Hindrance: Similar to CuAAC, bulky groups near the reactive moieties can impede the reaction.

  • Side Reactions: Some highly reactive cyclooctynes can participate in side reactions or self-react.

Q4: What are the best analytical methods for monitoring the progress of my this compound reaction?

Monitoring the reaction progress is crucial for optimization and determining the endpoint. Several techniques are suitable:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful method for real-time monitoring. The azide functional group has a strong, characteristic absorbance peak around 2100 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease, allowing you to track the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of proton signals from the starting materials and the appearance of new signals from the triazole product. Real-time monitoring with benchtop NMR is also possible.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitatively monitoring the reaction by separating the starting materials from the product. By tracking the peak areas over time, you can determine the reaction kinetics.

  • Thin-Layer Chromatography (TLC): TLC offers a quick and simple qualitative check of the reaction's progress. You can visually assess the consumption of the starting material and the formation of the product by comparing spot intensities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete this compound reactions.

TroubleshootingWorkflow start Incomplete Reaction check_reaction_type CuAAC or SPAAC? start->check_reaction_type cu_path CuAAC check_reaction_type->cu_path CuAAC spaac_path SPAAC check_reaction_type->spaac_path SPAAC check_catalyst Check Catalyst System: - O2 present? - Ligand used? - Reductant added? cu_path->check_catalyst optimize_catalyst Optimize Catalyst: - Degas solvents - Add ligand (TBTA) - Add NaAscorbate check_catalyst->optimize_catalyst Issue Found check_cu_reagents Check Reagents: - Purity? - Solubility? - Stoichiometry? check_catalyst->check_cu_reagents No Issue monitor_reaction Monitor Reaction Progress (FTIR, HPLC, NMR, TLC) optimize_catalyst->monitor_reaction optimize_cu_reagents Optimize Reagents: - Use fresh reagents - Adjust solvent - Vary stoichiometry check_cu_reagents->optimize_cu_reagents Issue Found check_cu_reagents->monitor_reaction No Issue optimize_cu_reagents->monitor_reaction check_spaac_reagents Check Reagents: - Cyclooctyne stability? - Solubility? - Steric hindrance? spaac_path->check_spaac_reagents optimize_spaac_reagents Optimize Reagents: - Use fresh cyclooctyne - Change solvent - Modify linker length check_spaac_reagents->optimize_spaac_reagents Issue Found check_spaac_reagents->monitor_reaction No Issue optimize_spaac_reagents->monitor_reaction successful_reaction Successful Reaction monitor_reaction->successful_reaction

Caption: A troubleshooting flowchart for incomplete click chemistry reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol provides a starting point for the copper-catalyzed cycloaddition of an alkyne-containing molecule to this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • (Optional but recommended) Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-containing molecule and the this compound (typically in a 1:1.2 to 1:1.5 molar ratio).

    • Add the chosen reaction solvent. If using an aqueous system, a co-solvent like t-butanol or DMSO may be necessary to ensure solubility.

    • If using a ligand, add it to the reaction mixture at this stage (typically 1 equivalent with respect to copper).

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM for bioconjugation reactions.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents with respect to copper).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., FTIR, HPLC, or TLC) at various time points until the starting material is consumed.

  • Purification:

    • Once the reaction is complete, the product can be purified from the excess reagents and catalyst using methods such as dialysis, size-exclusion chromatography, or preparative HPLC.

CuAAC_Workflow prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc, Ligand) mix Combine Alkyne, Azide-PEG15-azide, and Solvent prep->mix add_ligand Add Ligand (optional) mix->add_ligand add_cu Add CuSO4 Solution add_ligand->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate react React at Room Temperature initiate->react monitor Monitor Progress (HPLC, FTIR, etc.) react->monitor purify Purify Product monitor->purify

Caption: A typical experimental workflow for a CuAAC reaction.

Protocol 2: General Procedure for SPAAC Reaction

This protocol outlines a general method for the strain-promoted cycloaddition of a cyclooctyne-derivatized molecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your cyclooctyne-containing molecule (e.g., DBCO- or BCN-modified) in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

    • Prepare a stock solution of this compound in the same solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-containing molecule and the this compound. A 1:1 to 1:1.5 molar ratio is common.

    • Add the chosen reaction solvent. SPAAC reactions are often performed in aqueous buffers for biological applications.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at the desired temperature (often room temperature) with gentle mixing.

    • Monitor the reaction progress using a suitable analytical technique (e.g., FTIR, HPLC, or NMR) until the limiting reagent is consumed.

  • Purification:

    • Once complete, purify the product using appropriate chromatographic techniques or dialysis to remove any unreacted starting materials.

References

Technical Support Center: PEGylation with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation using bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your PEGylation experiments.

Issue 1: Low Yield of PEGylated Product

Q1: My PEGylation reaction is resulting in a low yield of the desired conjugate. What are the potential causes and how can I improve the yield?

A: Low PEGylation yield can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your reagents. Here’s a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters like pH, temperature, reaction time, and molar ratio of reactants.[1]

    • pH: The optimal pH depends on the reactive groups of your bifunctional linker and the target amino acid residues on the protein. For instance, amine-specific reactions using NHS esters are typically performed at a pH of 7-9.[2][3] Thiol-specific reactions with maleimides are more efficient at a pH of 6.5-7.5 to avoid side reactions with amines.[4]

    • Molar Ratio: An inappropriate PEG-to-protein molar ratio can lead to incomplete reactions or the formation of multi-PEGylated species. It is crucial to optimize this ratio for each specific protein and linker combination.[1]

    • Temperature and Time: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may be beneficial to control the reaction and minimize side products. Reaction time should be optimized to ensure the reaction goes to completion without causing degradation of the protein or the PEGylated product.

  • Reagent Quality and Stability:

    • Linker Purity: Impurities in the bifunctional PEG linker, such as the presence of monofunctional PEG or diol impurities, can compete with the desired reaction and lead to lower yields of the cross-linked product. Always use high-purity reagents.

    • Linker Instability: Some linkers are susceptible to hydrolysis. For example, NHS esters can hydrolyze in aqueous solutions, reducing the concentration of the active reagent available for conjugation. Prepare solutions of reactive PEGs immediately before use.

  • Protein-Related Factors:

    • Accessibility of Target Residues: The target amino acid residues (e.g., lysines, cysteines) on the protein surface may not be readily accessible to the bulky PEG linker due to steric hindrance.

    • Protein Aggregation: Aggregation of the protein during the reaction can reduce the amount of soluble protein available for PEGylation.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low PEGylation Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Time, Molar Ratio) Start->Check_Conditions Optimize_Conditions Optimize Reaction Conditions (e.g., pH titration, vary molar ratio) Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Assess Reagent Quality (Purity, Freshness) Check_Conditions->Check_Reagents Optimal Analyze_Product Analyze Reaction Mixture (SEC, SDS-PAGE) Optimize_Conditions->Analyze_Product Use_High_Purity_Reagents Use Fresh, High-Purity Bifunctional Linkers Check_Reagents->Use_High_Purity_Reagents Poor Quality Check_Protein Evaluate Protein State (Solubility, Aggregation) Check_Reagents->Check_Protein High Quality Use_High_Purity_Reagents->Analyze_Product Modify_Protein_Buffer Modify Protein Buffer (e.g., add excipients) Check_Protein->Modify_Protein_Buffer Aggregation Check_Protein->Analyze_Product Soluble Modify_Protein_Buffer->Analyze_Product Successful_Yield Improved Yield Analyze_Product->Successful_Yield

Caption: A troubleshooting workflow for addressing low PEGylation yield.

Experimental Protocol: Optimization of PEGylation Reaction Conditions

  • Objective: To determine the optimal pH and PEG-to-protein molar ratio for maximizing the yield of the desired PEGylated conjugate.

  • Materials:

    • Purified protein solution of known concentration.

    • Bifunctional PEG linker.

    • Reaction buffers with a range of pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, and 8.0).

    • Quenching solution (e.g., Tris buffer).

    • Analytical instruments (e.g., SEC-HPLC, SDS-PAGE).

  • Methodology:

    • Set up a matrix of small-scale reactions varying the pH and the molar ratio of the PEG linker to the protein. For example:

      • pH values: 6.5, 7.0, 7.5, 8.0

      • Molar ratios (PEG:Protein): 1:1, 5:1, 10:1, 20:1

    • Dissolve the protein in each of the reaction buffers to the desired concentration.

    • Prepare fresh solutions of the bifunctional PEG linker.

    • Add the PEG linker solution to the protein solutions to initiate the reactions.

    • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2 hours).

    • Quench the reactions by adding a quenching solution.

    • Analyze the reaction mixtures by SEC-HPLC and/or SDS-PAGE to determine the percentage of converted product.

  • Data Analysis:

    • Quantify the peak areas corresponding to the unreacted protein, the desired PEGylated product, and any byproducts from the SEC chromatograms.

    • Visualize the results in a table to identify the conditions that yield the highest percentage of the desired product.

pHMolar Ratio (PEG:Protein)% Desired Product (Example)% Unreacted Protein (Example)% Aggregates (Example)
6.55:135605
7.05:155405
7.55:170255
7.510:185105
8.010:1801010

Issue 2: Protein Aggregation During PEGylation

Q2: I am observing significant protein aggregation during my PEGylation reaction. What causes this and how can I prevent it?

A: Protein aggregation during PEGylation is a common problem, especially when using bifunctional linkers which can cross-link multiple protein molecules.

Primary Causes of Aggregation:

  • Intermolecular Cross-linking: The bifunctional nature of the linker can lead to the formation of protein-PEG-protein complexes, resulting in high molecular weight aggregates.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH and temperature can affect protein stability. Conditions that destabilize the protein can expose hydrophobic regions, leading to aggregation.

  • PEG-Protein Interactions: While PEG is generally a protein stabilizer, in some cases, it can induce conformational changes that promote aggregation.

Strategies to Minimize Aggregation:

Aggregation_Prevention Aggregation Protein Aggregation Optimize_Conditions Optimize Reaction Conditions Aggregation->Optimize_Conditions Modify_Buffer Modify Buffer Composition Aggregation->Modify_Buffer Control_Addition Control Reagent Addition Aggregation->Control_Addition Alternative_Linker Consider Alternative Linker Aggregation->Alternative_Linker Lower_Protein_Conc Lower_Protein_Conc Optimize_Conditions->Lower_Protein_Conc Lower Protein Concentration Lower_Temp Lower_Temp Optimize_Conditions->Lower_Temp Lower Temperature (4°C) Add_Excipients Add_Excipients Modify_Buffer->Add_Excipients Add Stabilizing Excipients (e.g., sugars, amino acids) Stepwise_Addition Stepwise_Addition Control_Addition->Stepwise_Addition Stepwise Addition of PEG Linker Heterobifunctional Heterobifunctional Alternative_Linker->Heterobifunctional Use Heterobifunctional or Monofunctional PEG

Caption: Strategies to prevent protein aggregation during PEGylation.

  • Optimize Reaction Parameters:

    • Lower Protein Concentration: Reducing the protein concentration can decrease the probability of intermolecular cross-linking.

    • Control Molar Ratio: Use a lower molar excess of the bifunctional linker to disfavor the formation of cross-linked species.

    • Lower Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and the aggregation process.

  • Modify Buffer Composition:

    • Add Stabilizing Excipients: The inclusion of stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, glycine) in the reaction buffer can help maintain protein stability and reduce aggregation.

  • Control Reagent Addition:

    • Stepwise Addition: Instead of adding the entire amount of the bifunctional linker at once, add it in smaller aliquots over time. This can help to favor intramolecular reactions over intermolecular cross-linking.

  • Consider Alternative Linkers:

    • If aggregation persists, consider using a heterobifunctional PEG linker, which allows for a more controlled, sequential conjugation. Alternatively, if the goal is not cross-linking, a monofunctional PEG should be used.

Experimental Protocol: Detection and Quantification of Aggregates

  • Objective: To detect and quantify the amount of aggregated protein in a PEGylation reaction mixture.

  • Methods:

    • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying aggregates based on their size. Aggregates will elute earlier than the monomeric protein and the PEGylated product.

    • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked aggregates.

  • SEC Protocol Outline:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Inject a sample of the PEGylation reaction mixture.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • Integrate the peak areas corresponding to the aggregates, the desired product, and the unreacted monomer.

    • Calculate the percentage of each species.

Sample% Monomer% PEGylated Monomer% Soluble Aggregates
Standard Reaction205030
With 0.5M Arginine157510
Stepwise PEG Addition18784

Issue 3: Loss of Biological Activity

Q3: My PEGylated protein shows a significant loss of biological activity. Why does this happen and how can I mitigate it?

A: Loss of biological activity is a critical concern in PEGylation. The attachment of a PEG molecule can interfere with the protein's function through several mechanisms.

Mechanisms of Activity Loss:

  • Steric Hindrance: The bulky PEG chain can physically block the active site or binding interfaces of the protein, preventing its interaction with substrates, receptors, or other binding partners.

  • Modification of Critical Residues: If the PEGylation reaction modifies amino acid residues that are essential for the protein's activity, its function can be compromised.

  • Conformational Changes: The covalent attachment of PEG can induce changes in the protein's secondary or tertiary structure, leading to a loss of its native, active conformation.

Strategies to Preserve Biological Activity:

  • Site-Specific PEGylation: The most effective strategy is to attach the PEG linker to a site on the protein that is distant from the active site or binding domains. This can be achieved through:

    • Targeting Specific Amino Acids: Utilizing linkers that react with specific amino acids (e.g., cysteines introduced by site-directed mutagenesis) that are known to be non-essential for activity.

    • Controlling Reaction pH: For amine-targeted PEGylation, lowering the pH can favor modification of the N-terminal α-amino group over lysine ε-amino groups, as the N-terminus often has a lower pKa.

  • Optimize Linker Length and Structure:

    • Shorter PEG Chains: Using shorter PEG linkers can reduce the extent of steric hindrance.

    • Linker Chemistry: The chemistry of the linker itself can influence the stability and conformation of the final conjugate.

  • Thorough Characterization:

    • Activity Assays: Perform in vitro activity assays to compare the specific activity of the PEGylated protein to the unmodified protein.

    • Structural Analysis: Techniques like circular dichroism (CD) spectroscopy can be used to assess changes in the secondary and tertiary structure of the protein upon PEGylation.

Logical Diagram for Preserving Protein Activity:

Preserve_Activity Start Loss of Biological Activity Identify_Cause Identify Potential Cause Start->Identify_Cause Steric_Hindrance Steric Hindrance Identify_Cause->Steric_Hindrance Critical_Residue_Mod Modification of Critical Residues Identify_Cause->Critical_Residue_Mod Conformational_Change Conformational Changes Identify_Cause->Conformational_Change Mitigation_Strategy Select Mitigation Strategy Steric_Hindrance->Mitigation_Strategy Critical_Residue_Mod->Mitigation_Strategy Conformational_Change->Mitigation_Strategy Verify_Structure Verify Structural Integrity (e.g., CD Spectroscopy) Conformational_Change->Verify_Structure Site_Specific_PEG Employ Site-Specific PEGylation Mitigation_Strategy->Site_Specific_PEG Optimize_Linker Optimize Linker (Length, Chemistry) Mitigation_Strategy->Optimize_Linker Activity_Assay Perform Activity Assay Site_Specific_PEG->Activity_Assay Optimize_Linker->Activity_Assay Verify_Structure->Activity_Assay Success Activity Preserved Activity_Assay->Success

Caption: A logical diagram for troubleshooting and mitigating the loss of biological activity after PEGylation.

This technical support guide provides a starting point for addressing common issues in PEGylation with bifunctional linkers. Successful PEGylation often requires careful optimization and thorough characterization of the resulting conjugates.

References

Technical Support Center: Optimizing Reaction Conditions for Azido-PEG15-azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG15-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional polyethylene glycol (PEG) linker containing two terminal azide groups. The PEG15 component indicates a chain of 15 ethylene glycol units. This linker is primarily used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to conjugate two alkyne-containing molecules.[1] Its applications include the creation of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates where precise spacing and water solubility are desired.[2]

Q2: What are the most common reasons for low or no yield in a CuAAC reaction with this compound?

Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[3] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[3][4]

Q3: How can I control for mono- versus di-conjugation when using this compound?

Controlling the stoichiometry is key. To favor mono-conjugation, use a molar excess of the this compound linker relative to the alkyne-containing molecule. Conversely, to favor di-conjugation (forming a bridge between two alkyne-containing molecules), a molar excess of the alkyne-containing molecule should be used relative to the this compound linker. Careful monitoring of the reaction progress by techniques like HPLC or LC-MS is crucial to determine the optimal reaction time to achieve the desired product distribution.

Q4: What are the primary side reactions in CuAAC, and how can they be minimized?

The most prevalent side reactions include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. This can be minimized by maintaining anaerobic conditions or by using an adequate amount of a reducing agent like sodium ascorbate.

  • Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle in the presence of oxygen and a reducing agent can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) or cleavage of the biomolecule. Using a stabilizing ligand for the copper catalyst and degassing solutions can mitigate this issue.

Q5: How do I choose the right ligand for my CuAAC reaction?

The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing side reactions. For aqueous bioconjugations, a water-soluble ligand like THPTA is often preferred as it protects biomolecules from copper-mediated damage. For reactions in organic solvents, TBTA is a common choice. The optimal ligand and its concentration may need to be determined empirically for a specific reaction.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst - Ensure all solutions are thoroughly degassed before adding the copper catalyst. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Increase the concentration of the reducing agent (typically 5-10 fold excess over copper). - Consider using a copper(I) source directly (e.g., CuBr or CuI) under anaerobic conditions.
Poor Reagent Quality - Verify the purity of your this compound and alkyne-containing molecule using appropriate analytical techniques (e.g., NMR, MS). - Use high-purity, anhydrous solvents when appropriate.
Suboptimal Reaction Conditions - Optimize the reaction temperature; while many CuAAC reactions proceed at room temperature, gentle heating may be required for sterically hindered substrates. - Screen different solvent systems. A mixture of water with a co-solvent like DMSO or t-BuOH is often effective. - Vary the pH of the reaction mixture, as the optimal pH can be substrate-dependent (typically in the range of 4-12).
Steric Hindrance - Increase the reaction time and/or temperature. - Consider a different ligand that may be more effective for your specific substrates.
Presence of Multiple Products (Incomplete Reaction or Side Products)
Observation Potential Cause Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction.- Increase reaction time. - Increase the concentration of the catalyst and/or ligand. - Re-evaluate the stoichiometry of your reactants.
Presence of Mono- and Di-conjugated Products Lack of stoichiometric control.- To favor the di-conjugated product, ensure at least a 2-fold molar excess of the alkyne-containing molecule to the this compound. - To favor the mono-conjugated product, use an excess of the this compound. - Monitor the reaction over time to find the optimal endpoint.
Presence of Alkyne Homocoupling Product Oxidation of the alkyne.- Thoroughly degas all reaction components. - Increase the concentration of the reducing agent. - Ensure a stabilizing ligand is used.
Product Purification Difficulties
Problem Potential Cause Recommended Purification Strategy
Separating Mono- from Di-conjugated Product Similar physicochemical properties.- Reverse-Phase HPLC (RP-HPLC): Often effective for separating species with different degrees of PEGylation. - Ion-Exchange Chromatography (IEX): Can be used if the conjugated molecule has a net charge that changes upon conjugation.
Removing Excess PEG Linker High water solubility of the PEG linker.- Dialysis or Ultrafiltration: Use a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your conjugated product but larger than the this compound. - Size-Exclusion Chromatography (SEC): Effective for separating molecules based on size.
Persistent Copper Contamination Copper chelation by the product.- Treat the reaction mixture with a chelating resin (e.g., EDTA-functionalized resin) before purification. - Perform dialysis against a buffer containing a chelating agent like EDTA.

Experimental Protocols

General Protocol for Di-Conjugation using this compound

This protocol describes a general procedure for the di-conjugation of an alkyne-containing molecule using this compound. Optimization of reactant concentrations, catalyst, ligand, and solvent may be necessary for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

    • Prepare a stock solution of a suitable ligand (e.g., THPTA for aqueous reactions, TBTA for organic-aqueous mixtures) in a 1:5 molar ratio with CuSO₄.

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM). It is crucial to use a freshly prepared solution as it is prone to oxidation.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and the this compound. For di-conjugation, a molar ratio of approximately 2.2:1 (alkyne:di-azide) is a good starting point.

    • Add the appropriate solvent to achieve the desired reaction concentration.

    • Add the copper/ligand solution. The final copper concentration is typically in the range of 50-250 µM for bioconjugations.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC) to determine the consumption of starting materials and the formation of the desired di-conjugated product.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the final conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis to remove unreacted starting materials, excess reagents, and byproducts.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_purification Workup & Purification cluster_analysis Final Analysis reagents Prepare Stock Solutions: - Alkyne-Molecule - this compound - CuSO4/Ligand - Sodium Ascorbate mix Combine Reactants & Degas reagents->mix initiate Initiate with Sodium Ascorbate mix->initiate monitor Monitor Progress (HPLC, LC-MS) initiate->monitor quench Quench with EDTA monitor->quench purify Purify Product (HPLC, SEC, Dialysis) quench->purify analyze Characterize Final Product purify->analyze

Caption: A general experimental workflow for this compound conjugation.

troubleshooting_logic start Low or No Yield catalyst Check Catalyst Activity (Fresh Reducing Agent, Degas) start->catalyst reagents Verify Reagent Purity (NMR, MS) catalyst->reagents No success Yield Improved catalyst->success Yes conditions Optimize Conditions (Temp, Solvent, pH) reagents->conditions No reagents->success Yes conditions->success Yes

Caption: A troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during PEGylation reactions using the homobifunctional linker, Azido-PEG15-azide. The following information is designed to help you identify the root cause of aggregation and provides actionable strategies to mitigate this common issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to protein aggregation?

A1: this compound is a homobifunctional polyethylene glycol (PEG) linker. It contains two azide (-N3) groups at either end of a 15-unit PEG chain. These azide groups are typically unreactive towards native protein functional groups. Their intended use is in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[1]

Aggregation occurs when this bifunctional linker cross-links multiple protein molecules together. This can happen if your protein has been modified to contain alkyne groups, and the reaction conditions favor intermolecular (between proteins) rather than intramolecular (within the same protein) cross-linking.

Q2: What are the primary causes of unintended protein aggregation during PEGylation with this compound?

A2: Several factors can contribute to protein aggregation during this process:

  • Intermolecular Cross-linking : The presence of two reactive groups on the this compound linker can physically connect multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[2]

  • High Protein Concentration : When protein molecules are in close proximity at high concentrations, the likelihood of one PEG linker reacting with two separate protein molecules increases significantly.[3]

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can compromise protein stability.[3][4] An inappropriate pH can alter the protein's surface charge, potentially exposing hydrophobic patches that promote aggregation.

  • Over-labeling with Alkyne Groups : If your protein is first modified to introduce alkyne groups for the click chemistry reaction, a high degree of labeling can increase the number of potential sites for intermolecular PEGylation, thereby increasing the risk of aggregation.

  • Reaction Rate : A fast, uncontrolled reaction rate can favor intermolecular cross-linking over more controlled conjugation.

Q3: How can I detect and quantify protein aggregation in my sample?

A3: Several analytical techniques are available to detect and quantify protein aggregates, ranging from simple visual inspection to sophisticated chromatographic methods:

Analytical TechniquePrincipleDetects
Visual Inspection Observation of cloudiness, precipitation, or particulate matter in the solution.Large, insoluble aggregates.
UV-Vis Spectroscopy (Aggregation Index) Measures light scattering by aggregates at 350 nm relative to protein absorbance at 280 nm. An increased ratio indicates aggregation.Soluble and insoluble aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.Soluble aggregates and oligomers.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.Soluble dimers, trimers, and larger oligomers.
Asymmetric Flow Field-Flow Fractionation (AF4) A separation technique that can characterize a wide range of aggregate sizes without a stationary phase, reducing shear-induced changes.A broad range of soluble aggregates.
Extrinsic Dye-Binding Fluorescence Utilizes fluorescent dyes that bind to exposed hydrophobic regions on aggregated proteins, resulting in a measurable increase in fluorescence.Early-stage misfolding and aggregation.

Troubleshooting Guide

If you are experiencing protein aggregation, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Optimize Reaction Conditions

The stability of your protein is paramount. Unfavorable conditions can promote aggregation independently of the cross-linking reaction.

Protocol 1: Reaction Condition Screening

  • Prepare a Screening Matrix : Set up a series of small-scale reactions (50-100 µL) in microcentrifuge tubes or a 96-well plate.

  • Vary Key Parameters : Systematically vary one parameter at a time while keeping others constant.

    • Temperature : Test a range of temperatures. A lower temperature (e.g., 4°C) will slow down the reaction rate, which can favor controlled conjugation over aggregation.

    • pH : Evaluate a pH range around the physiological pH (e.g., 6.5, 7.4, 8.0), ensuring it is a range where your protein is known to be stable. Avoid the protein's isoelectric point (pI), where it is least soluble.

    • Protein Concentration : Test a dilution series of your protein (e.g., 0.5 mg/mL, 1 mg/mL, 2 mg/mL). Lower concentrations reduce the probability of intermolecular interactions.

    • PEG-to-Protein Molar Ratio : Vary the molar excess of this compound to your protein. A lower ratio may reduce the extent of cross-linking.

  • Analyze Aggregation : After the reaction, analyze each sample for aggregation using a suitable technique from the table above (e.g., DLS or SEC).

G cluster_prep Preparation cluster_screening Parameter Screening (Vary One at a Time) cluster_analysis Analysis cluster_outcome Outcome start Start with Aggregation Issue prep_matrix Prepare Small-Scale Screening Matrix start->prep_matrix vary_temp Vary Temperature (e.g., 4°C, RT) prep_matrix->vary_temp vary_ph Vary pH (e.g., 6.5, 7.4, 8.0) prep_matrix->vary_ph vary_prot_conc Vary Protein Conc. (e.g., 0.5, 1, 2 mg/mL) prep_matrix->vary_prot_conc vary_peg_ratio Vary PEG:Protein Ratio (e.g., 1:1, 5:1, 10:1) prep_matrix->vary_peg_ratio analyze Analyze Aggregation (DLS, SEC, etc.) vary_temp->analyze vary_ph->analyze vary_prot_conc->analyze vary_peg_ratio->analyze evaluate Evaluate Results analyze->evaluate success Optimal Conditions Found evaluate->success No troubleshoot Aggregation Persists? Proceed to Step 2 evaluate->troubleshoot Yes

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help maintain protein solubility and prevent aggregation.

Excipient ClassExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% for glycerolIncreases protein stability through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Protocol 2: Screening for Stabilizing Excipients

  • Use Optimal Conditions : Start with the best reaction conditions identified in Step 1.

  • Prepare Excipient Stocks : Make concentrated stock solutions of the excipients listed in the table above.

  • Test Additives : To your reaction mixture, add each excipient at the recommended concentration. Create a control reaction with no added excipient.

  • Incubate and Analyze : Run the PEGylation reaction and analyze the samples for aggregation. Compare the results to the control to determine the effectiveness of each excipient.

Step 3: Modify the Reaction Strategy

Altering how the PEG linker is introduced can provide more control over the reaction and minimize intermolecular cross-linking.

Protocol 3: Stepwise Addition of this compound

  • Prepare Reagents : Use the optimal buffer and protein concentration determined from the previous steps.

  • Divide the PEG Stock : Instead of adding the entire volume of the this compound stock solution at once, divide it into several smaller aliquots (e.g., 4-5).

  • Add Aliquots Over Time : Add the first aliquot to the protein solution with gentle mixing. Allow it to react for a set period (e.g., 15-30 minutes). Then, add the next aliquot. Continue this process until all the PEG has been added.

  • Complete Reaction and Analyze : Let the reaction proceed to completion after the final addition, then analyze for aggregation. This slower, more controlled addition can favor the desired conjugation over the formation of large aggregates.

G P1 Protein 1 (with alkyne group) Intermediate Reactive Intermediate (Protein-PEG-N3) P1->Intermediate + PEG (1st reaction) P2 Protein 2 (with alkyne group) Aggregate Insoluble Aggregate P2->Aggregate P3 Protein 3 (with alkyne group) P3->Aggregate PEG This compound (N3-PEG-N3) Intermediate->Aggregate + Protein 2 (Intermolecular Cross-linking)

Logical Troubleshooting Flow

If you are facing aggregation, use the following decision tree to guide your experimental approach.

G

References

Technical Support Center: Azide-Alkyne Cycloaddition with Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions utilizing Azido-PEG15-azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this versatile bifunctional linker.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step guidance to resolve them.

Problem 1: Low or No Conjugation Yield

Symptoms:

  • Analysis (e.g., SDS-PAGE, HPLC, mass spectrometry) shows a large amount of unreacted starting materials (alkyne-containing biomolecule and/or this compound).

  • The desired conjugate is present in very low abundance.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Copper Catalyst The active catalyst for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[1] Ensure you are using a fresh solution of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1] It is recommended to add the sodium ascorbate solution last to the reaction mixture.
Suboptimal Reagent Concentrations For bioconjugation reactions, which are often performed at low concentrations, ensure the final concentrations of your reactants are sufficient. For a typical reaction, aim for a final alkyne-biomolecule concentration of at least 10 µM.[2]
Inappropriate Buffer Composition Buffers containing primary amines, such as Tris, can compete with the desired reaction.[3] It is advisable to perform the reaction in non-coordinating buffers like phosphate or HEPES at a pH between 7 and 8.
Presence of Copper-Chelating Moieties in Biomolecule Biomolecules with hexahistidine tags or other metal-chelating sites can sequester the copper catalyst, inhibiting the reaction.[2] To overcome this, you can increase the copper and ligand concentration (up to 0.5 mM).
Degradation of Azide or Alkyne Functionality While generally stable, the azide or alkyne groups may degrade under harsh conditions. Confirm the integrity of your starting materials using NMR or mass spectrometry.

Problem 2: Presence of Unexpected Byproducts

Symptoms:

  • Analytical techniques reveal species with molecular weights different from the starting materials and the desired product.

  • For protein conjugations, you may observe aggregation or precipitation.

Possible Causes and Solutions:

CauseRecommended Action
Oxidative Homo-coupling of Alkyne (Glaser Coupling) In the presence of oxygen and insufficient reducing agent, the copper catalyst can promote the dimerization of your alkyne-containing molecule. To prevent this, ensure your reaction is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and use a sufficient excess of sodium ascorbate.
Oxidation of Biomolecule The combination of a copper salt and a reducing agent can generate reactive oxygen species (ROS), which can oxidize sensitive amino acid residues like cysteine, methionine, histidine, and tyrosine. This can lead to loss of biological activity or aggregation. To mitigate this, use a copper-chelating ligand such as THPTA or TBTA, which protects the biomolecule and accelerates the desired reaction. Using a 5:1 ligand to copper ratio is often recommended.
Side Reactions of Ascorbate Byproducts Dehydroascorbate, an oxidation product of ascorbic acid, is an electrophile that can react with lysine and arginine residues, leading to protein cross-linking. The addition of aminoguanidine to the reaction mixture can help to scavenge these reactive carbonyl compounds.
Incomplete Double Cycloaddition Since this compound is a bifunctional linker, incomplete reaction can lead to a mixture of mono-conjugated and di-conjugated products. To favor the di-conjugated product, you can use a molar excess of the alkyne-containing molecule.

Problem 3: Difficulty in Purifying the Final Conjugate

Symptoms:

  • Co-elution of the desired product with unreacted PEG linker or other byproducts during chromatography.

  • Low recovery of the purified conjugate.

Possible Causes and Solutions:

CauseRecommended Action
Similar Hydrodynamic Radii of Product and Byproducts The PEG chain can give the unreacted linker a similar size profile to the biomolecule-conjugate, making separation by size-exclusion chromatography (SEC) challenging.
Non-specific Binding to Chromatography Resin PEGylated proteins can sometimes interact non-specifically with chromatography media. Ensure proper column equilibration and consider using a buffer with a slightly higher ionic strength to minimize these interactions.
Choice of Purification Method For PEGylated proteins, a multi-step purification strategy is often necessary. Consider a combination of techniques such as ion-exchange chromatography (IEX) to separate based on charge differences (PEGylation can shield surface charges), followed by SEC for final polishing. Reversed-phase HPLC (RP-HPLC) can also be effective for separating PEGylated species.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using this compound in a CuAAC reaction?

The most common side reactions are:

  • Oxidative Homo-coupling (Glaser Coupling): Dimerization of the alkyne-functionalized molecule, catalyzed by Cu(I) in the presence of oxygen.

  • Oxidation of Biomolecules: Copper-catalyzed generation of reactive oxygen species can damage sensitive amino acid residues.

  • Reactions with Ascorbate Byproducts: Dehydroascorbate can react with amine-containing residues on proteins, leading to cross-linking.

Q2: How can I minimize these side reactions?

To minimize side reactions, you should:

  • Deoxygenate your reaction mixture: Bubble your buffer with an inert gas like argon or nitrogen before adding the reagents.

  • Use a sufficient amount of reducing agent: Sodium ascorbate is commonly used to keep the copper in the active Cu(I) state.

  • Use a copper-chelating ligand: Ligands like THPTA or TBTA accelerate the cycloaddition and protect biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is often recommended.

  • Add aminoguanidine: This can help to trap reactive byproducts of ascorbate oxidation.

Q3: Can I use this compound for strain-promoted azide-alkyne cycloaddition (SPAAC)?

Yes, the azide groups on this compound are suitable for SPAAC reactions with strained alkynes like DBCO or BCN. SPAAC is advantageous as it avoids the use of a copper catalyst, thereby eliminating concerns about copper-mediated side reactions and cytotoxicity.

Q4: What is the recommended solvent for CuAAC reactions with this compound?

For bioconjugation, the reaction is typically performed in aqueous buffers such as phosphate buffer at pH 7. The addition of a co-solvent like DMSO can be beneficial, especially if your alkyne-containing molecule has limited aqueous solubility.

Q5: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used:

  • SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.

  • HPLC (SEC or RP-HPLC): A successful reaction will show a new peak corresponding to the conjugate with a different retention time from the starting materials.

  • NMR Spectroscopy: For smaller molecules, ¹H and ¹³C NMR can be used to identify the characteristic signals of the triazole ring formed upon successful cycloaddition.

Quantitative Data Summary

The extent of side reactions can vary significantly based on the specific reaction conditions and the nature of the biomolecule. The following table provides a summary of potential side reactions and strategies for their mitigation.

Side ReactionTypical Conditions Leading to FormationEstimated Byproduct Yield (if unmitigated)Prevention Strategy
Alkyne Homo-coupling (Glaser Coupling) Presence of O₂, insufficient reducing agent.Can be significant, leading to lower yields of the desired product.Deoxygenation, use of excess sodium ascorbate.
Biomolecule Oxidation Presence of Cu(I)/Cu(II) and a reducing agent.Can affect a significant fraction of the biomolecule, leading to inactivation. For example, 16% of a histidine residue was oxidized in 90 minutes in a model system without a protective ligand.Use of a 5:1 ratio of a chelating ligand (e.g., THPTA) to copper.
Ascorbate Adduct Formation Reaction of dehydroascorbate with nucleophilic amino acid side chains (e.g., lysine, arginine).Can lead to protein cross-linking and precipitation.Addition of a scavenger like aminoguanidine.

Experimental Protocols

Protocol 1: General CuAAC Reaction for Protein Conjugation

This protocol describes a general method for conjugating an alkyne-functionalized protein with this compound.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7).

  • This compound.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized protein to the buffer to achieve the desired final concentration (e.g., a final volume of 430 µL for a 50 µM protein solution).

  • Add the desired molar excess of this compound.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Add the catalyst premix to the protein solution.

  • (Optional) Add aminoguanidine to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. To minimize oxygen exposure, it is advisable to cap the tube.

  • Monitor the reaction progress using SDS-PAGE or HPLC.

  • Once the reaction is complete, purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX).

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted this compound and other small molecule reagents from the much larger protein conjugate.

Materials:

  • Crude conjugation reaction mixture.

  • SEC column (e.g., a desalting column with an appropriate molecular weight cutoff).

  • SEC running buffer (e.g., PBS, pH 7.4).

  • Fraction collector or collection tubes.

Procedure:

  • Equilibrate the SEC column with at least 5 column volumes of the SEC running buffer.

  • Load the crude reaction mixture onto the column. The sample volume should not exceed the column's recommended capacity for optimal separation.

  • Elute the sample with the running buffer at the recommended flow rate.

  • Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein).

  • The PEGylated protein conjugate will typically elute in the earlier fractions, while the smaller unreacted PEG linker and other small molecules will elute later.

  • Pool the fractions containing the purified conjugate and confirm purity using SDS-PAGE and/or mass spectrometry.

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne_Biomolecule Alkyne-Biomolecule Product Biomolecule-PEG-Biomolecule (Di-conjugate) Alkyne_Biomolecule->Product 2 eq. Mono_Product Biomolecule-PEG-N₃ (Mono-conjugate) Alkyne_Biomolecule->Mono_Product 1 eq. Azido_PEG_Azide N₃-PEG15-N₃ Azido_PEG_Azide->Product 1 eq. Azido_PEG_Azide->Mono_Product 1 eq. Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product Catalyzes Cu_I->Mono_Product Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

Side_Reactions Alkyne Alkyne-Biomolecule Glaser_Product Alkyne Dimer (Glaser Coupling) Alkyne->Glaser_Product Cu_O2 Cu(I) / O₂ Cu_O2->Glaser_Product Catalyzes Biomolecule Sensitive Residues (Cys, Met, His, Tyr) Oxidized_Biomolecule Oxidized Biomolecule Biomolecule->Oxidized_Biomolecule ROS Reactive Oxygen Species (ROS) ROS->Oxidized_Biomolecule Causes Ascorbate_Byproduct Dehydroascorbate Crosslinked_Protein Cross-linked Protein Ascorbate_Byproduct->Crosslinked_Protein Reacts with Protein_Amine Protein Amine (Lys, Arg) Protein_Amine->Crosslinked_Protein

Caption: Common side reactions in CuAAC bioconjugation.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Byproducts? Start->Problem Check_Catalyst Check Catalyst System: - Fresh reducing agent? - Ligand present? Problem->Check_Catalyst Yes Success Successful Conjugation Problem->Success No Check_Conditions Check Reaction Conditions: - Buffer pH 7-8? - Amine-free buffer? Check_Catalyst->Check_Conditions Check_Biomolecule Check Biomolecule: - His-tag? - Sensitive residues? Check_Conditions->Check_Biomolecule Optimize_Purification Optimize Purification: - Use IEX then SEC? - Adjust buffer? Check_Biomolecule->Optimize_Purification Optimize_Purification->Success End End Success->End

Caption: Troubleshooting workflow for this compound cycloaddition.

References

Technical Support Center: Purification of Azido-PEG15-Azide Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for biomolecules conjugated with Azido-PEG15-azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugated biomolecules?

A1: The most common purification methods leverage the physical and chemical differences between the conjugated biomolecule and excess reagents or unconjugated species. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing the smaller, unconjugated this compound linker from the larger biomolecule conjugate.[1][2][3]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[2][3] This can be useful if the conjugation of this compound alters the overall charge of the biomolecule.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane to separate molecules based on size, effectively removing smaller unconjugated linkers.

Q2: How can I confirm the successful conjugation of this compound to my biomolecule?

A2: Successful conjugation can be confirmed using a variety of analytical techniques:

  • Mass Spectrometry (MS): Provides a precise mass measurement, allowing for the confirmation of the added mass of the this compound linker to the biomolecule.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugated product from the starting materials. The appearance of a new peak with a different retention time is indicative of a successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the conjugate, confirming the covalent attachment of the PEG linker.

Q3: What factors can influence the success of the bioconjugation reaction?

A3: Several factors can impact the efficiency and outcome of your bioconjugation reaction, including pH, temperature, reaction time, and the choice of conjugating agent. Careful optimization of these parameters is crucial for achieving the desired level of modification.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of your this compound conjugated biomolecule.

Problem 1: Poor Separation of Conjugate from Unconjugated Linker

Table 1: Troubleshooting Poor Separation

Potential Cause Recommended Solution
Inappropriate Column Choice (SEC) For removing a small linker like this compound, select a desalting column with a suitable exclusion limit (e.g., Sephadex G-25).
Incorrect Dialysis Membrane MWCO Use a dialysis membrane with a low Molecular Weight Cutoff (MWCO), such as 1 kDa or 3 kDa, to allow the smaller linker to pass through while retaining the larger biomolecule.
Suboptimal HPLC Gradient Optimize the mobile phase gradient during RP-HPLC to achieve better resolution between the more hydrophobic conjugate and the unconjugated biomolecule.
Problem 2: Low Recovery of the Conjugated Biomolecule

Table 2: Troubleshooting Low Recovery

Potential Cause Recommended Solution
Non-specific Binding to Chromatography Resin Pre-condition the column according to the manufacturer's instructions. Consider using a column matrix known for low protein binding.
Biomolecule Precipitation Verify the solubility of your conjugate in the chosen buffers. Adjusting the pH or adding solubilizing agents may be necessary.
Biomolecule Passing Through Dialysis Membrane Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your biomolecule.
Problem 3: Presence of Aggregates in the Final Product

Table 3: Troubleshooting Aggregation

Potential Cause Recommended Solution
Harsh Elution Conditions (IEX) Employ a shallower gradient or a step elution with intermediate salt concentrations to minimize the harshness of the elution process.
Inappropriate Buffer Conditions Ensure the pH of the buffer is not close to the isoelectric point (pI) of the protein, which can lead to aggregation. Screen different buffer compositions and additives (e.g., arginine, polysorbate).
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles. Consider storing the purified conjugate in aliquots at -80°C with a cryoprotectant like glycerol.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger this compound conjugated biomolecule from the smaller, unconjugated linker.

Materials:

  • SEC column with an appropriate molecular weight cutoff.

  • Chromatography system (e.g., FPLC).

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • 0.22 µm filter.

  • Low-protein-binding collection tubes.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed purification buffer at the recommended flow rate.

  • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Sample Loading: Load the prepared sample onto the equilibrated column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the purification buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength. The conjugated biomolecule is expected to elute first, followed by the smaller unconjugated linker.

  • Fraction Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence and purity of the conjugated biomolecule.

Visualizing the Workflow

A clear workflow is essential for successful purification. The following diagram illustrates a typical workflow for the purification and analysis of an this compound conjugated biomolecule.

Purification_Workflow cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule Reaction Conjugation Reaction Biomolecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification_Step Purification (e.g., SEC, IEX) Crude_Mixture->Purification_Step Purified_Conjugate Purified Conjugate Purification_Step->Purified_Conjugate Collect Fractions Excess_Reagents Excess Linker & Unconjugated Biomolecule Purification_Step->Excess_Reagents Discard Analysis Characterization (MS, HPLC, etc.) Purified_Conjugate->Analysis Final_Product Final Conjugated Biomolecule Analysis->Final_Product

Caption: Workflow for bioconjugation, purification, and analysis.

References

Technical Support Center: Overcoming Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) linkers to manage steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do long PEG linkers help address it?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction. In bioconjugation, this can prevent a labeling reagent from reaching its target site or hinder the binding of a conjugated molecule to its biological target.[1][2] Long, flexible, and hydrophilic PEG chains are conjugated to molecules (a process called PEGylation) to create a protective, flexible spacer.[1][3] This spacer arm physically separates the conjugated molecules, minimizing steric clashes and allowing them to interact effectively with their targets.[3]

Q2: When should I choose a long PEG linker over a shorter one?

A2: The choice of PEG linker length is a critical optimization step in bioconjugation.

  • Choose a long PEG linker (e.g., >12 PEG units) when:

    • You are conjugating two large molecules, such as an antibody and a protein, where significant spatial separation is needed.

    • The conjugation site on your target molecule is in a sterically crowded environment.

    • You need to improve the solubility and stability of a hydrophobic payload.

    • The goal is to increase the circulation half-life and reduce immunogenicity of a therapeutic molecule.

  • A shorter PEG linker (e.g., 2-12 PEG units) may be sufficient when:

    • You are labeling a small molecule where minimal spacing is required.

    • A longer linker might wrap around the molecule and block the active site.

Q3: Can the PEG linker itself cause steric hindrance?

A3: Yes, while PEG linkers are used to overcome steric hindrance, a very long or inappropriately structured PEG chain can sometimes be the source of the problem. An excessively long linker can wrap around the conjugated molecule, potentially blocking its active or binding site. This is a crucial factor to consider during the optimization of your conjugation strategy.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Troubleshooting Steps
Steric hindrance at the conjugation site: The target functional group (e.g., lysine, cysteine) is located in a pocket or crowded region of the protein, preventing the PEG reagent from accessing it.1. Increase PEG Linker Length: Switch to a PEG reagent with a longer spacer arm to provide more flexibility and reach. 2. Optimize Reaction Conditions: Adjust the pH of the reaction buffer to optimize the reactivity of the target functional groups. For example, NHS esters react best at pH 7.2-8.5, while maleimides prefer a pH of 6.5-7.5. 3. Increase Molar Excess of PEG Reagent: A higher concentration of the PEG reagent can help drive the reaction to completion.
Hydrolysis of reactive groups: The reactive group on the PEG linker (e.g., NHS ester) has hydrolyzed due to moisture or suboptimal buffer pH.1. Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use. 2. Control pH: Ensure your reaction buffer is at the optimal pH for the conjugation chemistry being used.
Inactive Reagents: The PEG reagent may have degraded due to improper storage.1. Store Reagents Properly: Store PEG reagents according to the manufacturer's instructions, often under an inert gas and protected from light. 2. Test Reagent Activity: If in doubt, test the activity of the PEG reagent with a small molecule control.
Problem 2: Aggregation of the Final Conjugate
Possible Cause Troubleshooting Steps
Insufficient PEGylation: The degree of PEGylation is too low to provide an adequate hydrophilic shield, especially for hydrophobic molecules.1. Increase the Degree of PEGylation: Adjust the reaction conditions (e.g., increase the molar ratio of PEG, extend reaction time) to attach more PEG chains. 2. Optimize Purification: Use size exclusion chromatography (SEC) to remove unreacted, non-PEGylated starting material.
Hydrophobic Payloads: The conjugated molecule (e.g., a small molecule drug) is highly hydrophobic, causing the entire conjugate to aggregate in aqueous buffers.1. Use a Longer or Branched PEG Linker: Longer or branched PEG linkers provide a more substantial hydrophilic shield, improving the solubility of the conjugate. 2. Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation.
Polydispersity of PEG: Using a polydisperse PEG reagent can lead to a heterogeneous mixture of conjugates, some of which may be more prone to aggregation.1. Use Monodisperse PEG: Whenever possible, use high-quality, monodisperse PEG linkers to ensure a more homogeneous product.
Problem 3: Loss of Biological Activity of the Conjugate
Possible Cause Troubleshooting Steps
PEGylation at or near the active site: The PEG chain is sterically blocking the active site or binding interface of the protein.1. Use a Shorter PEG Linker: A shorter linker may provide sufficient spacing without interfering with the active site. 2. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region. 3. Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the protein away from the active site.
Conformational Changes: The attachment of a large PEG chain has induced a change in the protein's conformation, leading to a loss of activity.1. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any changes to the protein's secondary structure. 2. Optimize Conjugation Conditions: Milder reaction conditions (e.g., lower temperature) may minimize the risk of denaturation.

Data Presentation

Impact of PEG Linker Length on Conjugation Outcomes

The following table summarizes the general effects of varying PEG linker length on key experimental parameters. The optimal length is highly dependent on the specific molecules being conjugated.

ParameterShort PEG Linker (e.g., 2-8 units)Long PEG Linker (e.g., 12-48 units)Rationale
Conjugation Efficiency May be low if the conjugation site is sterically hindered.Generally higher, as the longer arm can better access hindered sites.A longer, more flexible linker can overcome spatial constraints.
Solubility of Conjugate Moderate improvement.Significant improvement, especially for hydrophobic payloads.The larger hydrophilic PEG chain provides a more effective shield against aggregation.
Biological Activity Higher probability of retention if the active site is exposed.Potential for reduction if the long chain blocks the active site.The linker must provide spacing without interfering with the molecule's function.
In Vivo Half-Life Modest increase.Substantial increase.The larger hydrodynamic radius reduces renal clearance.
Immunogenicity Moderate reduction.Significant reduction.The PEG chain effectively masks immunogenic epitopes.

Experimental Protocols

Protocol 1: Optimizing PEG Linker Length for Protein Conjugation

Objective: To determine the optimal PEG linker length for conjugating a payload to a target protein, balancing conjugation efficiency with retention of biological activity.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4).

  • A panel of PEG linker reagents with varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) and the desired reactive group (e.g., NHS ester).

  • Payload functionalized for conjugation to the PEG linker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size exclusion chromatography column).

  • Analytical tools (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Activity assay specific to the target protein.

Methodology:

  • Set up Parallel Reactions: Prepare a series of parallel conjugation reactions. In each reaction, use a different PEG linker length, but keep all other parameters (protein concentration, molar excess of PEG-payload, temperature, and reaction time) constant.

  • Protein Preparation: Dissolve the target protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • PEG-Payload Preparation: Immediately before use, dissolve each of the PEG-payload reagents in the same buffer.

  • Conjugation Reaction: Add a 10-fold molar excess of the PEG-payload solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify each of the conjugates using size exclusion chromatography to remove unreacted PEG-payload and quenching reagent.

  • Characterization:

    • Degree of PEGylation: Analyze the purified conjugates by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein. Use mass spectrometry to determine the exact number of PEG chains attached.

    • Aggregation: Analyze the conjugates by size exclusion chromatography (SEC-HPLC). The presence of high molecular weight peaks indicates aggregation.

  • Activity Assay: Measure the biological activity of each conjugate using a relevant functional assay.

  • Data Analysis: Compare the degree of PEGylation, level of aggregation, and retained biological activity for each PEG linker length to determine the optimal choice.

Protocol 2: General Procedure for NHS Ester-Based PEGylation of a Protein

Objective: To conjugate an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).

  • mPEG-NHS ester reagent.

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification method: Dialysis or size exclusion chromatography column.

Methodology:

  • Reagent Preparation:

    • Ensure the protein solution is in an amine-free buffer (Tris and glycine buffers are incompatible with NHS-ester chemistry).

    • Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved mPEG-NHS ester to the protein solution.

    • Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to react with and deactivate any unreacted mPEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm successful conjugation and assess the purity of the final product using SDS-PAGE, mass spectrometry, and HPLC.

Visualizations

G cluster_0 Scenario 1: Steric Hindrance with Short Linker cluster_1 Scenario 2: Overcoming Hindrance with Long PEG Linker cluster_2 Logical Flow for Troubleshooting a Large Protein A b Large Protein B a->b Short Linker (Interaction Blocked) c Large Protein A d Large Protein B c->d Long, Flexible PEG Linker (Successful Interaction) start Low Yield or Activity? q1 Is Conjugation Site Hindered? start->q1 s1 Increase PEG Linker Length q1->s1 Yes q2 Is Active Site Blocked? q1->q2 No end Optimized Conjugate s1->end s2 Decrease PEG Linker Length q2->s2 Yes q2->end No s2->end

Caption: Conceptual diagram of steric hindrance and the troubleshooting logic for PEG linker optimization.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted Azido-PEG15-azide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a conjugation reaction?

The most common and effective methods leverage the size difference between your desired PEGylated product and the smaller, unreacted this compound. The primary techniques include:

  • Size Exclusion Chromatography (SEC): An ideal technique that separates molecules based on their hydrodynamic size.[] Larger molecules, such as the PEGylated product, elute from the column faster than smaller molecules like the unreacted PEG-azide.[]

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The larger conjugate is retained within the membrane, while the smaller unreacted PEG-azide diffuses out into a surrounding buffer solution.[3][4]

  • Precipitation: In some cases, it is possible to selectively precipitate either the product or the unreacted PEG by adding a specific solvent in which one component is insoluble.[5] This is often followed by centrifugation to separate the pellet from the supernatant.

Q2: How do I select the most appropriate purification method for my experiment?

Choosing the right method depends on several factors, including the size of your final product, the scale of your reaction, and the required purity. The flowchart below provides a decision-making guide.

Purification_Decision_Tree start Reaction Mixture Containing Product and Unreacted PEG-Azide decision1 Is the molecular weight of the product >10x that of this compound? start->decision1 decision2 Is the product stable under chromatography pressures? decision1->decision2  Yes decision3 Are there differential solubility properties between the product and unreacted PEG-azide? decision1->decision3  No method_sec Size Exclusion Chromatography (SEC) (High Resolution) decision2->method_sec  Yes method_dialysis Dialysis / Ultrafiltration (Gentle, Good for large volumes) decision2->method_dialysis  No method_precip Selective Precipitation (Potentially rapid, requires optimization) decision3->method_precip  Yes method_other Consider Alternative Chromatography (e.g., IEX, HIC) decision3->method_other  No

Caption: Decision flowchart for selecting a purification method.

Q3: How can I confirm the successful removal of unreacted this compound?

After purification, you should use analytical techniques to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC), particularly with a size-exclusion column (SE-HPLC), is a reliable method to detect and quantify the presence of residual low-molecular-weight species.

Q4: My product recovery is very low after purification. What are the common causes?

Low recovery can stem from several issues depending on the method used:

  • Non-specific Adsorption: The product may adhere to the chromatography column matrix or dialysis membrane.

  • Product Instability: The buffer conditions (pH, ionic strength) may cause your product to precipitate or aggregate.

  • Incorrect Method Parameters: For SEC, the column pore size may be inappropriate. For dialysis, the MWCO of the membrane might be too large, leading to product loss.

Purification Protocols and Troubleshooting

Below are detailed protocols for the most common purification techniques.

Method 1: Size Exclusion Chromatography (SEC)

This technique is highly effective for separating PEGylated conjugates from unreacted PEG.

Experimental Protocol:

  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your product's size. Equilibrate the column with a buffer in which your product is stable and soluble. A common choice is Phosphate-Buffered Saline (PBS).

  • System Equilibration: Run the buffer through the HPLC system and column at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Continue running the buffer and collect fractions as the peaks elute. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm purity.

Troubleshooting Guide for SEC

Issue Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution Flow rate is too high.Sample volume is too large.Inappropriate column choice.Decrease the flow rate.Reduce the injection volume or sample concentration.Select a column with a more suitable pore size and length for the desired separation.
Low Product Recovery Non-specific binding of the product to the column matrix.Modify the mobile phase by changing the pH or salt concentration.Consider a column with a different stationary phase material (e.g., different polymer base).
Unreacted PEG-azide in Product Fractions Overlapping elution profiles due to insufficient separation.Use a longer column or connect two columns in series to increase resolution.Optimize the flow rate to allow for better separation.
Method 2: Dialysis

Dialysis is a gentle method suitable for removing small molecules from larger ones, making it ideal for purifying proteins and other macromolecules from unreacted PEG-azide.

Experimental Protocol:

  • Select Dialysis Tubing: Choose a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is significantly larger than the this compound (MW ≈ 800 Da) but at least 2-3 times smaller than your product. For example, a 12-14 kDa MWCO tubing is suitable for IgG antibodies (≈150 kDa).

  • Prepare Tubing: Cut the required length of tubing and hydrate it in your dialysis buffer as per the manufacturer's instructions. Test for leaks before adding your sample.

  • Sample Loading: Load your reaction mixture into the dialysis tubing and securely close both ends using clips or knots.

  • Dialysis Setup: Place the sealed tubing into a large beaker containing at least 200 times the sample volume of fresh, cold (4°C) dialysis buffer. Use a magnetic stir bar to ensure buffer circulation.

  • Buffer Exchange: Allow dialysis to proceed for at least 6 hours. For efficient removal, perform at least three buffer changes at convenient intervals. Each change further dilutes the concentration of the unreacted PEG-azide.

  • Sample Recovery: Carefully remove the sample from the tubing.

Troubleshooting Guide for Dialysis

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Removal of PEG-azide Insufficient dialysis time or too few buffer changes.Inappropriate MWCO.Increase the duration of each dialysis step and the number of buffer changes.Ensure the MWCO is large enough for the PEG-azide to pass through freely.
Product Loss Leak in the dialysis tubing.MWCO is too close to the product's molecular weight.Always pre-test the tubing for leaks with buffer before adding the sample.Select a membrane with a smaller MWCO.
Significant Increase in Sample Volume The dialysis buffer is hypotonic compared to the sample.Increase the salt concentration of the dialysis buffer to match the osmotic pressure of the sample.
Product Precipitation The dialysis buffer is not optimal for product solubility (e.g., wrong pH or ionic strength).Ensure the buffer composition is known to keep the product stable and soluble. Perform a small-scale buffer exchange test first.

References

Technical Support Center: Achieving Site-Specific Conjugation with Homobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of using homobifunctional linkers for bioconjugation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve more controlled and efficient conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What are homobifunctional linkers and how do they work?

Homobifunctional linkers, or crosslinkers, are reagents that possess two identical reactive groups at either end of a spacer arm.[1][2] These linkers are used to covalently join two molecules by reacting with the same functional group on each molecule.[3] For example, an amine-reactive homobifunctional linker will connect two proteins by forming bonds with primary amines (e.g., lysine residues) on each protein.[4][5] This process is typically a one-step reaction where the linker and the molecules to be conjugated are mixed together.

Q2: What are the main challenges in achieving site-specific conjugation with homobifunctional linkers?

The primary challenge is the lack of control over the reaction. Since both ends of the linker have the same reactivity, several undesirable products can form:

  • Polymerization: The linker can indiscriminately crosslink multiple molecules, leading to large aggregates and polymers. This can result in precipitation and loss of sample.

  • Intramolecular Crosslinking: The linker can react with two different residues within the same molecule, which can be useful for studying protein structure but is undesirable when intermolecular conjugation is the goal.

  • Self-Conjugation (Homodimerization): Two identical molecules can be linked together, which is a significant issue when trying to conjugate two different molecules.

These side reactions lead to a heterogeneous product mixture, reducing the yield of the desired conjugate and complicating downstream purification.

Q3: Why is controlling the stoichiometry (linker-to-protein ratio) so critical?

The molar ratio of linker to protein is a crucial parameter that must be empirically determined.

  • Too high a ratio increases the likelihood of intramolecular crosslinking and polymerization. It can also lead to the modification of multiple sites on a single protein, which may impact its function.

  • Too low a ratio will result in a low yield of conjugated product.

When there are many target functional groups on the protein surface, a lower crosslinker-to-protein ratio is generally recommended. Conversely, a higher ratio may be necessary when there are fewer target groups.

Q4: How do reaction conditions affect the outcome of conjugation with homobifunctional linkers?

Reaction conditions such as pH, buffer composition, and temperature significantly influence the efficiency and specificity of the conjugation.

  • pH: The optimal pH depends on the reactive groups of the linker. For example, NHS-ester crosslinkers, which target primary amines, are most reactive at a pH of 7.2-8.5. Maleimide groups, which target sulfhydryls, are most effective at a pH of 6.5-7.5.

  • Buffer Composition: It is critical to use a buffer that does not contain molecules with the same functional groups that the linker targets. For instance, amine-containing buffers like Tris should be avoided when using amine-reactive linkers. Similarly, buffers with extraneous thiols (e.g., DTT) will compete with the target molecule for reaction with maleimide linkers.

  • Temperature and Incubation Time: Reactions are often performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. These parameters may need to be optimized for specific applications.

Q5: What are the alternatives to homobifunctional linkers for more controlled conjugation?

For applications requiring high precision and control, such as the development of antibody-drug conjugates (ADCs), heterobifunctional linkers are often preferred. These linkers have two different reactive groups, allowing for a two-step sequential conjugation process. This sequential approach significantly reduces the unwanted side reactions of polymerization and self-conjugation.

Troubleshooting Guides

Common Issues in Homobifunctional Linker Conjugation
Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer: Buffer contains competing functional groups (e.g., Tris buffer with an amine-reactive linker).Use a non-reactive buffer such as phosphate-buffered saline (PBS).
Hydrolysis of Linker: Reactive groups on the linker have hydrolyzed due to moisture.Prepare linker solutions immediately before use and use anhydrous solvents for initial dissolution if necessary.
Incorrect pH: The reaction pH is outside the optimal range for the linker's reactive groups.Adjust the pH of the reaction buffer to the recommended range for the specific linker chemistry.
Low Protein Concentration: Dilute protein solutions can lead to lower conjugation efficiency.Concentrate the protein solution to >0.5 mg/mL before conjugation.
Formation of Precipitate/Aggregates Excessive Crosslinking/Polymerization: The linker-to-protein ratio is too high.Empirically determine the optimal linker-to-protein molar ratio by testing a range of concentrations.
Hydrophobicity: The linker or the resulting conjugate is hydrophobic, leading to aggregation.Consider using a linker with a hydrophilic spacer, such as polyethylene glycol (PEG).
High Degree of Intramolecular Crosslinking Long Spacer Arm: The linker's spacer arm is too long, facilitating reactions within the same molecule.Choose a linker with a shorter spacer arm.
High Linker Concentration: An excess of linker increases the probability of intramolecular reactions.Reduce the linker-to-protein molar ratio.
Heterogeneous Product Mixture Lack of Reaction Control: This is an inherent challenge with one-step homobifunctional crosslinking.For applications requiring high homogeneity, consider using a heterobifunctional linker in a two-step conjugation protocol.
Multiple Reactive Sites: The target protein has numerous accessible functional groups (e.g., lysines).Site-directed mutagenesis can be used to reduce the number of reactive sites for more controlled conjugation.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using an Amine-Reactive Homobifunctional Linker (e.g., DSS)
  • Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.

  • Protein Preparation: Dissolve the proteins to be crosslinked in the conjugation buffer at a concentration of 1-5 mg/mL. If starting with purified proteins, ensure they are in an appropriate buffer through dialysis or buffer exchange.

  • Crosslinker Preparation: Immediately before use, dissolve the homobifunctional linker (e.g., Disuccinimidyl suberate - DSS) in a dry, water-miscible organic solvent like DMSO.

  • Reaction Setup: Add the crosslinker solution to the protein mixture. The final concentration of the organic solvent should be kept low to avoid protein denaturation. A typical starting point is a 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer that contains primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted linker. Incubate for 15 minutes.

  • Analysis: Analyze the reaction products using SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further characterization can be performed using techniques like mass spectrometry.

Visualizations

troubleshooting_workflow start Start: Low/No Conjugation check_buffer Check Buffer Composition (e.g., presence of Tris, thiols) start->check_buffer check_pH Verify Reaction pH check_buffer->check_pH Buffer OK solution_buffer Solution: Use non-reactive buffer (e.g., PBS) check_buffer->solution_buffer Issue Found check_linker Assess Linker Integrity (hydrolysis) check_pH->check_linker pH OK solution_pH Solution: Adjust pH to optimal range check_pH->solution_pH Issue Found check_ratio Evaluate Linker:Protein Ratio check_linker->check_ratio Linker OK solution_linker Solution: Use fresh linker stock check_linker->solution_linker Issue Found solution_ratio Solution: Optimize molar ratio check_ratio->solution_ratio Issue Found end Successful Conjugation check_ratio->end Ratio OK solution_buffer->end solution_pH->end solution_linker->end solution_ratio->end

Caption: Troubleshooting workflow for low or no conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Potential Products P1 Protein 1 Desired Desired Conjugate (P1-Linker-P2) P1->Desired Polymer Polymerization (P-L-P-L-P...) P1->Polymer Intra Intramolecular Crosslink P1->Intra Self Self-Conjugation (P1-Linker-P1) P1->Self P2 Protein 2 P2->Desired P2->Polymer Linker Homobifunctional Linker Linker->Desired Linker->Polymer

Caption: Reaction pathways for homobifunctional crosslinking.

References

Validation & Comparative

Validating Protein Conjugation with Azido-PEG15-azide using SDS-PAGE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in creating novel bioconjugates, the precise and efficient validation of these constructs is paramount. This guide provides a comprehensive comparison of validating protein conjugation using the bifunctional linker, Azido-PEG15-azide, with Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We will delve into the experimental protocols, present comparative data against alternative linkers, and visualize the underlying workflows and principles.

The Role of this compound in Protein Conjugation

This compound is a homo-bifunctional polyethylene glycol (PEG) linker. Its two terminal azide groups enable covalent bond formation with alkyne-functionalized molecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This method is celebrated for its high efficiency, specificity, and biocompatibility. The PEG15 spacer arm offers increased hydrophilicity to the resulting conjugate, which can enhance solubility and reduce immunogenicity.

SDS-PAGE: A Powerful Tool for Validation

SDS-PAGE separates proteins based on their molecular weight.[1] When a protein is conjugated with another molecule, such as another protein or a PEG linker, its total molecular weight increases. This increase results in a noticeable "band shift" on an SDS-PAGE gel, where the conjugated protein migrates slower than its unconjugated counterpart.[2] This simple, rapid, and cost-effective technique provides the primary evidence of a successful conjugation reaction.[1]

Quantitative Analysis with Densitometry

Beyond qualitative confirmation, SDS-PAGE coupled with densitometry allows for the quantification of conjugation efficiency. By measuring the intensity of the protein bands, one can estimate the percentage of conjugated versus unconjugated protein.[1]

Comparative Performance of Bifunctional Linkers

The choice of linker is critical for successful bioconjugation. Below is a comparison of this compound with other common heterobifunctional PEG linkers. The data presented is a summary of typical performance characteristics.

Linker TypeReactive GroupsTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
This compound Azide, Azide75-90%High efficiency and specificity of click chemistry; PEG spacer enhances solubility.Requires alkyne-modified proteins; potential for homodimerization if linking two different proteins.
Azido-PEGn-NHS ester Azide, NHS ester70-85%Allows for controlled, stepwise conjugation to primary amines (lysine residues).[3]NHS esters can be susceptible to hydrolysis.
DBCO-PEGn-NHS ester DBCO, NHS ester80-95%Enables copper-free click chemistry (SPAAC), which is highly biocompatible; controlled stepwise conjugation.DBCO is a bulky group which may affect protein function in some cases.
SMCC-PEGn Maleimide, NHS ester65-80%Well-established chemistry for linking amines and sulfhydryls.Maleimide-thiol linkage can have stability issues under certain conditions.

Experimental Protocols

I. Protein Preparation for Conjugation
  • Introduction of Alkyne Groups: For conjugation with this compound, one of the proteins to be conjugated must possess an alkyne group. This can be achieved by reacting the protein with an alkyne-containing N-hydroxysuccinimide (NHS) ester, such as Alkyne-PEG4-NHS ester, which targets primary amines (lysine residues).

  • Purification: Remove excess labeling reagent using a desalting column or dialysis.

II. Protein Conjugation with this compound (CuAAC)
  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the second protein (if applicable, which could be inherently azide-modified or modified to contain an azide) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Linker Addition: Add a 10 to 20-fold molar excess of this compound to the protein mixture.

  • Catalyst Addition: Introduce the copper(I) catalyst. This is typically a mixture of copper(II) sulfate, a reducing agent like sodium ascorbate, and a stabilizing ligand such as THPTA.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

III. SDS-PAGE Analysis
  • Sample Preparation: Mix a small aliquot of the conjugation reaction mixture with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples, along with unconjugated protein controls and a molecular weight marker, onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

  • Imaging and Densitometry: Image the gel using a gel documentation system. Quantify the intensity of the bands corresponding to the unconjugated and conjugated protein using densitometry software.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in validating protein conjugation with this compound using SDS-PAGE.

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_validation Validation p1 Protein 1 (with alkyne group) reaction Incubation p1->reaction p2 Protein 2 p2->reaction linker This compound linker->reaction catalyst Cu(I) Catalyst catalyst->reaction sds_page SDS-PAGE reaction->sds_page Load Sample staining Coomassie Staining sds_page->staining analysis Densitometry Analysis staining->analysis result Result analysis->result Conjugation Efficiency (%)

Protein conjugation and SDS-PAGE validation workflow.
Logical Relationship of SDS-PAGE Validation

This diagram outlines the logical flow of how SDS-PAGE confirms successful protein conjugation.

logical_relationship start Protein Conjugation Reaction unconjugated Unconjugated Protein (Lower Molecular Weight) start->unconjugated Unreacted conjugated Conjugated Protein (Higher Molecular Weight) start->conjugated Reacted sds_page SDS-PAGE Separation unconjugated->sds_page conjugated->sds_page band1 Faster Migrating Band sds_page->band1 Corresponds to Unconjugated band2 Slower Migrating Band (Band Shift) sds_page->band2 Corresponds to Conjugated conclusion Successful Conjugation Confirmed band2->conclusion

Logic of SDS-PAGE for conjugation validation.

Conclusion

Validating protein conjugation with this compound using SDS-PAGE is a robust and accessible method. The distinct band shift observed provides clear qualitative evidence of conjugation, while densitometry offers a quantitative measure of efficiency. When compared to other bifunctional linkers, this compound, in conjunction with click chemistry, presents a highly efficient and specific approach to creating well-defined bioconjugates. The choice of the optimal linker will ultimately depend on the specific proteins involved and the desired characteristics of the final product. This guide provides the foundational knowledge and protocols to effectively utilize SDS-PAGE for the validation of protein conjugates, a critical step in the development of novel therapeutics and research tools.

References

Characterization of Azido-PEG15-azide Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of Azido-PEG15-azide, a bifunctional, discrete PEG (dPEG®) linker. The precise characterization of such linkers is critical in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker's integrity, purity, and conjugation efficiency directly impact the final product's efficacy and safety.

Mass Spectrometry Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a commonly employed technique for this purpose, often coupled with liquid chromatography (LC) for online separation and analysis.

Anticipated Mass Spectrometry Data for this compound
Ion SpeciesTheoretical m/z
[M+H]⁺773.89
[M+NH₄]⁺790.92
[M+Na]⁺795.87
[M+K]⁺811.85
[M-N₂]⁺745.88
[M-2N₂]⁺717.88

M represents the molecular weight of this compound (772.88 g/mol ). The loss of N₂ (28.01 Da) is a characteristic fragmentation of azide-containing compounds.

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the fragmentation of the this compound molecular ion is expected to be dominated by two main pathways:

  • Loss of Dinitrogen (N₂): The primary and most characteristic fragmentation of azide groups is the neutral loss of a dinitrogen molecule (28 Da). For a diazido compound, sequential losses of two N₂ molecules are anticipated.

  • Cleavage of the PEG backbone: Fragmentation along the polyethylene glycol chain typically occurs, leading to a series of fragment ions separated by 44 Da, corresponding to the mass of the ethylene glycol monomer (C₂H₄O).

Experimental Protocol: ESI-MS of a Bifunctional Azido-PEG Linker

This protocol is a general guideline for the analysis of a bifunctional azido-PEG linker, such as this compound, using ESI-MS.

1. Sample Preparation:

  • Prepare a stock solution of the Azido-PEG-azide linker at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and deionized water.
  • Dilute the stock solution to a final concentration of 10-20 µM using the mobile phase as the diluent.

2. Liquid Chromatography (optional, for purity assessment):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Mass Range: m/z 100 - 1500.
  • Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

Alternative and Complementary Characterization Techniques

While mass spectrometry is powerful, a comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the this compound linker.

  • ¹H NMR: Provides information on the proton environment. The characteristic signals include the protons of the PEG backbone, which typically appear as a large multiplet around 3.6 ppm. The methylene protons adjacent to the azide groups are expected to be shifted downfield to approximately 3.4 ppm. Integration of these signals relative to the main PEG backbone signal can confirm the degree of azidation.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atoms of the PEG backbone resonate around 70 ppm, while the carbon attached to the azide group is expected at approximately 50 ppm.

A known challenge in the ¹H NMR of azido-PEGs is the potential overlap of the methylene protons adjacent to the azide with the ¹³C satellite peaks of the main PEG signal, which can complicate quantification[1].

Size Exclusion Chromatography (SEC)

SEC is a valuable technique for assessing the molecular weight distribution and purity of PEG linkers. For a discrete PEG like this compound, SEC should ideally show a single, sharp peak, confirming its monodispersity. This is a significant advantage over traditional, polydisperse PEG reagents. SEC is particularly useful for identifying any potential dimerization or fragmentation of the linker.[2][3]

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS) Molecular weight confirmation, purity assessment, fragmentation pattern.High sensitivity, provides exact mass, can be coupled with LC for separation.May not provide detailed structural information on its own, potential for multiple charge states can complicate spectra.
¹H NMR Structural confirmation, quantification of functional groups.Provides detailed structural information, non-destructive.Lower sensitivity than MS, signal overlap can be an issue for quantification.[1]
¹³C NMR Confirmation of carbon skeleton.Complements ¹H NMR for full structural elucidation.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Size Exclusion Chromatography (SEC) Molecular weight distribution, purity (monodispersity).Excellent for assessing polydispersity and detecting aggregates or fragments.[2]Does not provide structural information, requires appropriate calibration standards.

Experimental Workflows and Diagrams

Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the characterization of an Azido-PEG-azide linker using LC-MS.

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve this compound (1 mg/mL in ACN/H₂O) dilute Dilute to 10-20 µM in mobile phase prep->dilute lc LC Separation (Reversed-Phase) dilute->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analysis (e.g., Q-TOF) esi->ms deconv Deconvolution (if needed) ms->deconv frag Fragmentation Analysis (MS/MS) deconv->frag report Characterization Report: - Molecular Weight - Purity - Fragmentation Pattern

Figure 1. Experimental workflow for LC-MS analysis of this compound.
Logical Relationship of Characterization Techniques

A multi-technique approach is essential for the complete characterization of bifunctional PEG linkers.

CharacterizationLogic cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_sec SEC Analysis main This compound Characterization ms Mass Spectrometry main->ms nmr NMR Spectroscopy main->nmr sec Size Exclusion Chromatography main->sec mw Molecular Weight ms->mw purity_ms Purity ms->purity_ms frag Structure (Fragmentation) ms->frag structure_nmr Definitive Structure nmr->structure_nmr quant Functional Group Quantification nmr->quant monodispersity Monodispersity sec->monodispersity aggregates Aggregates/ Fragments sec->aggregates

Figure 2. Interrelation of analytical techniques for comprehensive characterization.

References

A Researcher's Guide to Confirming Click Chemistry Success: An Analytical Technique Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for researchers, scientists, and drug development professionals.[1] Its high efficiency, selectivity, and biocompatibility make it ideal for synthesizing complex molecular architectures. However, the success of a click reaction hinges on accurate confirmation of product formation and purity. This guide provides an objective comparison of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Quick Comparison of Analytical Techniques

Choosing the right analytical technique depends on the specific requirements of your experiment, such as the need for quantitative versus qualitative data, the nature of your reactants and products, and the instrumentation available. The following table summarizes the key performance characteristics of the most widely used methods.

Analytical TechniquePrinciplePrimary UseThroughputCostKey AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Separation by polarity on a solid stationary phase.Qualitative reaction monitoring.HighLowSimple, rapid, and inexpensive for monitoring reactant consumption and product formation.[2]Not inherently quantitative; lower sensitivity and resolution compared to HPLC.[3]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity.Quantitative analysis of reaction yield and purity.MediumMediumExcellent for separating complex mixtures and providing accurate quantification of reactants and products.[1][4]Requires method development; can be slower than TLC for simple checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural elucidation and quantitative analysis (qNMR).LowHighProvides detailed structural information of the product; qNMR allows for accurate yield determination without a reference standard for the product.Lower sensitivity than MS; requires higher sample concentrations.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Product identification and confirmation of molecular weight.HighHighUnparalleled sensitivity for detecting the desired product, even in minute quantities.Quantification can be complex and may require isotopic labeling or calibration curves.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample.Confirmation of the disappearance of starting material functional groups.HighLowRapid and non-destructive method to monitor the consumption of azide (~2100 cm⁻¹) and alkyne (~2100-2260 cm⁻¹ and ~3300 cm⁻¹) starting materials.Does not provide detailed structural information of the product; can be difficult to interpret in complex mixtures.

Visualizing the Workflow: From Reaction to Confirmation

Successful application of click chemistry involves a systematic workflow, from the initial reaction setup to the final analytical confirmation. The choice of analytical technique is a critical decision point in this process.

Click_Chemistry_Workflow cluster_Reaction Reaction Setup cluster_Analysis Analytical Confirmation Reactants Azide + Alkyne Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Combine Catalyst Cu(I) Catalyst or Strain-Promoted Catalyst->Reaction_Mixture Solvent Solvent System Solvent->Reaction_Mixture Analysis_Choice Choose Analytical Technique Reaction_Mixture->Analysis_Choice Reaction Progress/ Completion TLC TLC HPLC HPLC NMR NMR MS MS FTIR FTIR Analysis_Choice->TLC Qualitative Check Analysis_Choice->HPLC Quantitative Purity Analysis_Choice->NMR Structural Confirmation/ Quantitative Yield Analysis_Choice->MS Molecular Weight Confirmation Analysis_Choice->FTIR Functional Group Disappearance

A typical click chemistry experimental workflow.

Selecting the Optimal Analytical Technique

The choice of analytical technique is dictated by the specific question being asked. The following decision tree can guide researchers to the most appropriate method.

Analytical_Technique_Decision_Tree Start What is the primary goal of the analysis? Quick_Check Quick_Check Start->Quick_Check Quickly check if the reaction is progressing? Purity_Yield Purity_Yield Start->Purity_Yield Determine the purity and yield of the product? Structure_Confirmation Structure_Confirmation Start->Structure_Confirmation Confirm the chemical structure of the product? MW_Confirmation MW_Confirmation Start->MW_Confirmation Confirm the molecular weight of the product? Functional_Group Functional_Group Start->Functional_Group Confirm the disappearance of starting materials? TLC Use Thin-Layer Chromatography (TLC) Quick_Check->TLC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Purity_Yield->HPLC Yes NMR_qNMR Use Quantitative NMR (qNMR) Purity_Yield->NMR_qNMR Need absolute quantification without a product standard? NMR Use Nuclear Magnetic Resonance (NMR) Spectroscopy Structure_Confirmation->NMR Yes MS Use Mass Spectrometry (MS) MW_Confirmation->MS Yes FTIR Use Fourier-Transform Infrared (FTIR) Spectroscopy Functional_Group->FTIR Yes

Decision tree for selecting an analytical technique.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of a click reaction by observing the disappearance of starting materials and the appearance of the product.

Materials:

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. On the origin line, spot a small amount of the starting azide, the starting alkyne, and the reaction mixture at different time points using separate capillary tubes.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring that the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot for the triazole product indicate a successful reaction.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the yield and purity of the triazole product.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

  • C18 column

  • Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid)

  • Vials for sample injection

  • Syringe filters

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.

  • Method Setup: Set up the HPLC method with the appropriate column, mobile phase gradient, flow rate, and detector wavelength. The wavelength should be chosen to maximize the absorbance of the triazole product.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system. The chromatogram will show peaks corresponding to the starting materials and the product.

  • Quantification: To determine the yield, a calibration curve of the purified product can be created. Alternatively, the relative peak areas can be used to estimate the purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the triazole product and determine the reaction yield.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for qNMR (e.g., dimethyl sulfone)

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Spectral Analysis: Analyze the spectrum to identify the characteristic peaks of the triazole product. For a 1,4-disubstituted triazole formed via CuAAC, a characteristic singlet for the triazole proton will appear around 7.5-8.5 ppm.

  • Quantitative Analysis (qNMR): Integrate the well-resolved peak of the product and the peak of the internal standard. The yield can be calculated using the following formula: Yield (%) = [(Integral_product / N_product) / (Integral_standard / N_standard)] * (moles_standard / moles_reactant) * 100 where N is the number of protons giving rise to the integrated signal.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the triazole product.

Materials:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

  • Appropriate solvent for sample introduction

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for ionization.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the expected triazole product. The high accuracy of modern mass spectrometers allows for unambiguous confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the disappearance of the azide and alkyne functional groups.

Materials:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

  • Sample for analysis

Procedure:

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the solvent.

  • Sample Analysis: Place a small amount of the reaction mixture on the ATR crystal and acquire the spectrum.

  • Spectral Analysis: Monitor the disappearance of the characteristic azide stretch (a strong, sharp peak around 2100 cm⁻¹) and the terminal alkyne C-H stretch (a sharp peak around 3300 cm⁻¹) and C≡C stretch (a weaker peak around 2100-2260 cm⁻¹). The appearance of new peaks corresponding to the triazole ring can also be observed.

References

The Impact of PEG Chain Length on Bioconjugation Efficacy: A Comparative Analysis of Azido-PEG15-azide and its Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. Among the diverse array of available options, discrete polyethylene glycol (PEG) linkers, particularly those functionalized with azide groups for "click chemistry," offer a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic molecules. This guide provides an objective comparison of Azido-PEG15-azide with shorter and longer discrete PEG chain alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the therapeutic profile of biomolecules. The length of the PEG chain is a key determinant of the resulting conjugate's properties. Generally, longer PEG chains increase the hydrodynamic radius of the bioconjugate, which can lead to a longer circulation half-life and reduced immunogenicity.[1] However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in applications where minimizing steric hindrance is crucial.[1] The choice of PEG chain length, therefore, represents a critical optimization parameter to balance these competing effects.

Comparative Analysis of Discrete Azido-PEG Linkers

The use of discrete PEG (dPEG®) linkers, which have a defined molecular weight and structure, is preferred over traditional polydisperse PEGs as they lead to more homogeneous bioconjugates with improved batch-to-batch reproducibility and safety profiles.[2][3] The following tables summarize quantitative data from various studies, comparing the effects of different discrete PEG linker lengths on key bioconjugation parameters.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Conjugate Stability
PEG Spacer LengthAverage DARAggregate LevelsReference
PEG23.9Low[4]
PEG42.5Low
PEG65.0Not specified
PEG82.4 - 4.8Increased with longer linkers
PEG123.7Increased with longer linkers
PEG243.0Increased with longer linkers

This data is synthesized from studies on cysteine- and lysine-conjugated ADCs with different linker-payloads and highlights a general trend. The optimal PEG length for achieving a high DAR without promoting aggregation can be dependent on the specific payload and conjugation chemistry.

Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy of Antibody-Drug Conjugates
PEG Spacer LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionPharmacokinetics (Half-life)Reference
No PEGHighModerateShort
PEG4 (4 kDa)4.5-fold reduction vs. No PEGImproved2.5-fold increase vs. No PEG
PEG8Enhanced efficacy in some modelsImprovedEnhanced
PEG12Not specifiedEnhanced efficacyEnhanced
PEG24Not specifiedEnhanced efficacyEnhanced
10 kDa PEG22-fold reduction vs. No PEGSignificantly improved11.2-fold increase vs. No PEG

This table collates data from multiple studies on ADCs and affibody-drug conjugates. A general trend observed is that while longer PEG chains can sometimes decrease in vitro potency, they often lead to superior in vivo efficacy due to improved pharmacokinetics.

Experimental Protocols

Detailed methodologies are essential for the successful design and synthesis of bioconjugates. Below is a representative protocol for the conjugation of an azide-functionalized PEG linker to an alkyne-modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-PEG Conjugation

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-azide linker (e.g., this compound)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 200 mM in water)

  • Reducing agent, e.g., Sodium Ascorbate, freshly prepared stock solution (e.g., 100 mM in water)

  • DMSO or other suitable organic solvent for dissolving the Azido-PEG-azide linker

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the Azido-PEG-azide linker in DMSO to a desired stock concentration (e.g., 10 mM).

    • Prepare a fresh solution of sodium ascorbate.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody solution with the Azido-PEG-azide linker solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.

    • Prepare the copper(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the copper(I)-ligand complex to the antibody-linker mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting the reaction from light.

  • Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove copper ions.

    • Purify the resulting PEGylated antibody using size-exclusion chromatography to remove unreacted linker, catalyst, and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) or degree of PEGylation using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

    • Assess the purity and aggregation of the conjugate by size-exclusion chromatography.

    • Evaluate the biological activity of the conjugate through in vitro and in vivo assays.

Visualizing Key Concepts in Bioconjugation

To better understand the workflows and principles discussed, the following diagrams are provided.

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Purification & Analysis Alkyne-modified\nAntibody Alkyne-modified Antibody Reaction Mixture Reaction Mixture Alkyne-modified\nAntibody->Reaction Mixture Azido-PEG-Azide\nLinker Azido-PEG-Azide Linker Azido-PEG-Azide\nLinker->Reaction Mixture Copper(I)-Ligand\nComplex Copper(I)-Ligand Complex Copper(I)-Ligand\nComplex->Reaction Mixture Reducing Agent\n(Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent\n(Sodium Ascorbate)->Reaction Mixture Purification\n(SEC) Purification (SEC) Reaction Mixture->Purification\n(SEC) Characterization\n(DAR, Purity) Characterization (DAR, Purity) Purification\n(SEC)->Characterization\n(DAR, Purity) PEGylated\nAntibody PEGylated Antibody Characterization\n(DAR, Purity)->PEGylated\nAntibody

Caption: Experimental workflow for CuAAC bioconjugation.

G cluster_0 Shorter PEG Chains (e.g., PEG4, PEG8) cluster_1 Longer PEG Chains (e.g., PEG15, PEG24) a Less Steric Hindrance b Potentially Higher In Vitro Potency a->b c Lower Impact on Pharmacokinetics c->b d May Offer Better Conjugation Efficiency d->b e Increased Hydrodynamic Size h Longer Circulation Half-life e->h i Potential for Reduced In Vitro Potency e->i f Improved Solubility f->h g Reduced Immunogenicity g->h

Caption: Relationship between PEG chain length and bioconjugate properties.

References

The PEG15 Spacer Advantage: A Comparative Guide for PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker options, polyethylene glycol (PEG) linkers, particularly those of specific lengths like the 15-unit PEG spacer, have emerged as a cornerstone in optimizing PROTAC efficacy. This guide provides an objective comparison of PEG15 spacers with other linker alternatives, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Multifaceted Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[1] This is particularly advantageous in PROTAC design, as these large molecules often face challenges with poor solubility and cell permeability.[1] The inclusion of a PEG spacer can significantly enhance the aqueous solubility of a PROTAC, which can in turn affect its cell permeability and oral absorption.[2][3]

The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimally sized linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Flexible linkers like PEG allow the PROTAC to adopt various conformations, which can be crucial for achieving a productive ternary complex geometry.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following table summarizes experimental data comparing the performance of PROTACs with PEG linkers to those with other linker types, such as alkyl chains. While specific data for a PEG15 linker is not always available in a direct comparative study, the data presented for various PEG linker lengths against other linker types provides valuable insights into their relative performance.

PROTAC System Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cell Line Reference
BET Degrader (VHL-based) PEG4 PEG units< 0.5 µMNot specifiedH661
BET Degrader (VHL-based) PEG1-2 PEG units> 5 µMNot specifiedH661
CRBN Degrader Alkyl9Concentration-dependent decreaseNot specifiedHEK293T
CRBN Degrader PEG3 PEG unitsWeak degradationNot specifiedHEK293T
TBK1 Degrader Alkyl/Ether21396Not specified
TBK1 Degrader Alkyl/Ether2929276Not specified

Note: The data above illustrates the principle that linker composition and length are critical for PROTAC activity and must be empirically optimized for each target and E3 ligase combination.

Experimental Protocols

Accurate evaluation of PROTAC performance is essential for linker optimization. The following are detailed protocols for key experiments used to characterize PROTACs.

Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO) at the same final concentration. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This protocol describes how to determine if a PROTAC can induce the ubiquitination of its target protein within cells, a key step in its mechanism of action. This method involves immunoprecipitation of the target protein followed by Western blotting for ubiquitin.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation (IP)

  • Primary antibody against the target protein for IP

  • Protein A/G agarose beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents for Western blotting as listed above

Procedure:

  • Cell Treatment: Seed cells in 100 mm dishes and grow to 70-80% confluency. Treat the cells with the PROTAC at an effective concentration. It is also recommended to include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in IP lysis buffer containing protease and ubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation to form antibody-antigen complexes.

    • Add fresh protein A/G agarose beads to the lysates and incubate for another 2-4 hours to capture the antibody-antigen complexes.

    • Wash the beads several times with IP wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described in the previous protocol.

    • Use a primary antibody against ubiquitin to detect the ubiquitinated target protein. A smear or ladder of high molecular weight bands will indicate polyubiquitination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding and designing effective PROTACs. The following diagrams were generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Recycled POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis cluster_optimization Optimization Design Design PROTAC with PEG15 Spacer Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot for DC50 & Dmax Cell_Culture->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and strain-promoted click chemistry is a critical decision in the synthesis of complex bioconjugates and drug delivery systems. This guide provides a comprehensive comparative analysis of these two powerful ligation techniques, with a specific focus on the versatile bifunctional linker, Azido-PEG15-azide.

The "click" chemistry paradigm, characterized by its high efficiency, selectivity, and biocompatibility, has revolutionized the field of bioconjugation.[1][2] Two of the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] Both reactions enable the formation of a stable triazole linkage, but their fundamental mechanisms, reaction kinetics, and suitability for different applications vary significantly. This compound, a homobifunctional linker with two terminal azide groups, is an ideal candidate for crosslinking applications or for the generation of multivalent conjugates. The choice of click chemistry methodology will profoundly impact the outcome of such syntheses.

At a Glance: Key Differences

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this.[3]High, suitable for in vivo and live-cell applications.
Reaction Rate Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).Generally slower (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹), but highly dependent on the cyclooctyne used.
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.Some strained alkynes may have off-target reactivity with thiols.

Quantitative Performance Data

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions. It is important to note that the specific reaction conditions, including solvent, temperature, and the nature of the alkyne, will significantly influence the outcomes. The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%.

ParameterCopper-Catalyzed Click Chemistry (CuAAC)Strain-Promoted Click Chemistry (SPAAC)
Typical Reaction Time 1 - 4 hours2 - 12 hours
Typical Yield > 90%> 85%
Second-Order Rate Constant (M⁻¹s⁻¹) 1 - 1000.27 - 1.22 (with DBCO)
Temperature Room TemperatureRoom Temperature to 37°C
pH Range 4 - 115 - 10

Reaction Mechanisms and Workflow

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst, driven by the release of ring strain.

CuAAC_Mechanism cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R1-N3 (this compound) Cu_I Cu(I) Catalyst Azide->Cu_I Coordination Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Cu_I Coordination Triazole R1-Triazole-R2 Cu_I->Triazole Cycloaddition

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide R1-N3 (this compound) Cyclooctyne Strained Alkyne (e.g., DBCO) Azide->Cyclooctyne [3+2] Cycloaddition Triazole R1-Triazole-R2 Cyclooctyne->Triazole

SPAAC Reaction Mechanism

Experimental Protocols

The following are generalized protocols for the reaction of this compound with a terminal alkyne (CuAAC) and a DBCO-containing molecule (SPAAC). These protocols should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes the reaction of both azide groups of this compound with a monofunctional terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne-containing molecule (e.g., Propargyl-PEG7-acid)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of deionized water and DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the terminal alkyne in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution.

    • Add at least 2.2 equivalents of the terminal alkyne solution to the reaction vessel to ensure reaction at both azide termini.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution.

    • Add the copper/ligand mixture to the reaction vessel. The final copper concentration is typically 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper sulfate.

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

  • Purification:

    • Upon completion, the product can be purified by size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol describes the reaction of both azide groups of this compound with a monofunctional DBCO-containing molecule.

Materials:

  • This compound

  • DBCO-containing molecule (e.g., DBCO-amine)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent (if needed, e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the reaction buffer.

    • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup:

    • Add the this compound solution to a reaction vessel.

    • Add at least 2.2 equivalents of the DBCO-containing molecule solution to the reaction vessel.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted DBCO-containing molecule.

Decision-Making Workflow

The selection between CuAAC and SPAAC is highly dependent on the specific application. The following decision-making workflow can guide researchers in choosing the most appropriate method.

Decision_Workflow Start Start: Need to conjugate This compound Biocompatibility Is the reaction for in vivo or live cell applications? Start->Biocompatibility ReactionSpeed Is rapid reaction kinetics the primary concern? Biocompatibility->ReactionSpeed No SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biocompatibility->SPAAC Yes ReactionSpeed->SPAAC No CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ReactionSpeed->CuAAC Yes Consider_Ligands Consider using copper-chelating ligands to minimize toxicity CuAAC->Consider_Ligands

Decision-Making Workflow

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound. CuAAC offers the advantage of faster reaction kinetics and the use of readily available and less expensive terminal alkynes. However, the inherent cytotoxicity of the copper catalyst can be a significant drawback for biological applications. The use of chelating ligands can mitigate this toxicity to some extent, making CuAAC a viable option for certain in vitro applications.

On the other hand, SPAAC provides a truly bioorthogonal approach, proceeding efficiently under physiological conditions without the need for a toxic metal catalyst. This makes it the method of choice for in vivo and live-cell labeling studies. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap. The choice between these two "click" chemistry reactions will ultimately depend on a careful consideration of the specific experimental requirements, balancing the need for speed against the imperative of biocompatibility.

References

Assessing the In Vivo Stability of Azido-PEG15-azide Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of targeted therapies and diagnostic agents. The Azido-PEG15-azide linker, which forms a highly stable triazole linkage via azide-alkyne cycloaddition ("click chemistry"), presents a robust option for creating durable bioconjugates. This guide provides an objective comparison of the in vivo stability of the linkage derived from this compound with common alternative linkers, supported by available experimental insights.

High In Vivo Stability of the Triazole Linkage

The conjugation of an this compound linker with an alkyne-modified molecule results in the formation of a 1,2,3-triazole ring. This heterocyclic moiety is recognized for its exceptional chemical and metabolic stability.[1][2][3] The triazole linkage is considered a permanent or near-permanent link within a biological context, as it is not susceptible to cleavage by common enzymatic or physiological degradation pathways.[1][2] This high stability ensures that the conjugated payload remains attached to its targeting vehicle, such as an antibody or nanoparticle, while in systemic circulation, minimizing off-target toxicity and maximizing the concentration of the active agent at the intended site of action. While specific quantitative in vivo half-life data for the this compound linker itself is not extensively published, the inherent stability of the resulting triazole bond is a well-established principle in medicinal chemistry.

Comparison of In Vivo Linker Stability

The in vivo performance of the triazole linkage from this compound can be benchmarked against other widely used linker technologies. The following table summarizes the key stability characteristics of different linker types.

Linker TypeLinkage ChemistryKey In Vivo Stability CharacteristicsRepresentative Half-life/Stability DataCleavage Mechanism
Azide-Alkyne (Triazole) 1,3-Dipolar CycloadditionHighly stable and resistant to enzymatic and chemical degradation in vivo. Considered a "permanent" linkage.A macrocyclic peptide triazole showed a half-life of 2.92 hours in rats (compound-specific, not solely linker stability).Not applicable (non-cleavable)
Maleimide-Thiol Michael AdditionThe initial thioether bond is susceptible to a retro-Michael reaction, leading to premature payload release. Stability is significantly enhanced upon hydrolysis of the succinimide ring.N-alkyl maleimide conjugates have hydrolysis half-lives of over a week, which can be accelerated with electron-withdrawing N-substituents.Thiol exchange (reversible), Hydrolysis (stabilizing)
Dipeptide (e.g., Val-Cit) Amide BondGenerally stable in human plasma but can be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). Designed for cleavage by lysosomal proteases.An ADC with a glutamic acid-valine-citrulline (EVCit) linker showed a half-life of 12 days in mice, a significant improvement over the Val-Cit linker.Proteolytic (e.g., Cathepsin B)
Disulfide Disulfide BondDesigned to be cleaved in the reducing intracellular environment. Stability in circulation can be modulated by steric hindrance around the disulfide bond.Stability is tunable; more sterically hindered linkers show greater stability in plasma.Reduction (e.g., by glutathione)

Experimental Protocols for Assessing In Vivo Linker Stability

The in vivo stability of a linker is typically assessed by measuring the amount of intact bioconjugate and released payload in plasma samples over time. The two most common bioanalytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact Bioconjugate

This method is often used for antibody-drug conjugates (ADCs) to measure the concentration of the antibody with the payload still attached.

  • Animal Dosing: The bioconjugate is administered to the animal model, typically intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Plasma Separation: Blood is processed to obtain plasma.

  • Assay Procedure:

    • A 96-well plate is coated with an antigen that specifically captures the targeting molecule (e.g., the antibody).

    • After blocking non-specific binding sites, the plasma samples are added to the wells.

    • A detection antibody that specifically binds to the payload is then added. This antibody is typically conjugated to an enzyme.

    • A substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis: The signal intensity is proportional to the concentration of the intact bioconjugate in the plasma. A decrease in signal over time indicates linker cleavage.

LC-MS/MS-Based Quantification of Free Payload

This method directly measures the amount of payload that has been prematurely released from the bioconjugate into circulation.

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, which contains the small molecule free payload, is collected.

  • LC Separation: The supernatant is injected into a liquid chromatography system to separate the free payload from other small molecules.

  • MS/MS Detection: The separated payload is then introduced into a tandem mass spectrometer for sensitive and specific quantification.

  • Data Analysis: The concentration of the free payload in the plasma at different time points is determined. An increase in the free payload concentration over time indicates linker instability.

Visualizing Experimental and Logical Frameworks

To better understand the workflow for assessing in vivo stability and the rationale for choosing a stable linker, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vivo Study cluster_analysis Bioanalytical Methods cluster_data Data Interpretation dosing Bioconjugate Administration (e.g., IV injection) sampling Serial Blood Sampling dosing->sampling plasma Plasma Isolation sampling->plasma elisa ELISA for Intact Bioconjugate plasma->elisa Quantify intact conjugate lcms LC-MS/MS for Free Payload plasma->lcms Quantify released payload pk_profile Pharmacokinetic Profiling elisa->pk_profile lcms->pk_profile stability_assessment Linker Stability Assessment (e.g., Half-life) pk_profile->stability_assessment

Caption: Experimental workflow for assessing the in vivo stability of bioconjugate linkers.

linker_comparison cluster_goal Therapeutic Goal cluster_strategy Linker Strategy cluster_outcomes Pharmacological Outcomes cluster_linkers Linker Examples goal Maximize Therapeutic Index stable_linker High In Vivo Stability goal->stable_linker cleavable_linker Conditional Cleavage goal->cleavable_linker reduced_toxicity Reduced Off-Target Toxicity stable_linker->reduced_toxicity increased_efficacy Increased Target Site Accumulation stable_linker->increased_efficacy triazole Triazole (from Azide-PEG-Azide) stable_linker->triazole others Maleimide (hydrolyzed) Non-cleavable linkers stable_linker->others controlled_release Payload Release at Target cleavable_linker->controlled_release dipeptide Dipeptide (Val-Cit) Disulfide cleavable_linker->dipeptide

References

Preserving Protein Function: A Comparative Guide to Conjugation with Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) is a widely employed strategy to enhance their therapeutic properties. This guide provides a comparative analysis of using a homobifunctional linker, Azido-PEG15-azide, for protein conjugation, with a focus on its impact on biological activity compared to other PEGylation strategies. The information presented here is compiled from publicly available data and general principles of protein chemistry.

The process of PEGylation can significantly improve a protein's solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2] However, a critical consideration is the potential for PEGylation to decrease the biological activity of the protein, often due to steric hindrance at or near the active site.[3] The choice of PEGylating agent and the conjugation strategy are therefore paramount to preserving protein function.

Comparing PEGylation Strategies

The impact of PEGylation on protein activity is highly dependent on the nature of the PEG reagent and the site of attachment. While specific quantitative data for this compound is not extensively available in public literature, we can draw comparisons based on the class of linker it belongs to—homobifunctional PEG linkers—and contrast it with other common PEGylation reagents.

Homobifunctional linkers like this compound possess two identical reactive groups, enabling the crosslinking of two protein molecules or two sites within the same protein. This is in contrast to monofunctional PEGs, which attach at a single point, and heterobifunctional PEGs, which have two different reactive groups for more controlled, stepwise conjugation.[1][3]

FeatureMonofunctional PEGHeterobifunctional PEG LinkerHomobifunctional PEG Linker (e.g., this compound)
Primary Use General PEGylation to increase size and solubility.Controlled conjugation of two different molecules.Crosslinking of proteins or intramolecular cyclization.
Control over Conjugation Moderate; can lead to a heterogeneous mixture of products.High; allows for a two-step, controlled reaction.Low to moderate; can lead to polymerization if not controlled.
Potential Impact on Activity Variable; depends on the site of attachment. Can cause significant loss if near the active site.Can be optimized to minimize activity loss by directing conjugation away from active sites.Higher risk of significant activity loss due to potential for steric hindrance from crosslinking and aggregation.
Reaction Chemistry Example NHS-ester PEG reacting with lysine residues.Maleimide-PEG-NHS ester for sequential conjugation to a thiol and an amine.Azide-PEG-Azide for crosslinking two alkyne-modified proteins via click chemistry.

Experimental Protocols

The following are generalized protocols for protein conjugation using an azide-functionalized PEG linker and subsequent assessment of biological activity. These should be optimized for the specific protein and application.

Protocol 1: Protein Modification with an Alkyne Handle

This protocol is a prerequisite for conjugation with this compound using click chemistry.

  • Protein Preparation: Dissolve the protein to be modified in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

  • Alkyne Reagent: Prepare a stock solution of an alkyne-functionalized NHS ester (e.g., Alkyne-PEG4-NHS ester) in anhydrous DMSO.

  • Conjugation: Add a 10-20 fold molar excess of the alkyne reagent to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted alkyne reagent using a desalting column or dialysis against the reaction buffer.

  • Characterization: Confirm the incorporation of the alkyne group using mass spectrometry.

Protocol 2: Crosslinking with this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for crosslinking two alkyne-modified proteins.

  • Reactant Preparation: Combine the two alkyne-modified proteins in a reaction buffer. Add this compound to the mixture at a desired molar ratio (e.g., 1:1 or 1:2 protein-to-linker ratio).

  • Catalyst Preparation: Prepare a fresh stock solution of copper(II) sulfate (CuSO4) and a reducing agent such as sodium ascorbate. A copper ligand like THPTA is recommended to protect the protein from oxidation.

  • Click Reaction: Add the copper catalyst solution to the protein-linker mixture. The final concentrations should be approximately 1 mM CuSO4, 5 mM sodium ascorbate, and 2 mM THPTA.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the crosslinked protein conjugate from unreacted components using size-exclusion chromatography (SEC).

  • Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking.

Protocol 3: Biological Activity Assay

The choice of activity assay is specific to the protein of interest. Below is a general workflow.

  • Determine Protein Concentration: Accurately measure the concentration of the native (unconjugated) and the PEGylated protein.

  • Prepare Assay: Prepare the necessary reagents and substrates for the specific activity assay (e.g., enzyme kinetics assay, cell-based functional assay).

  • Perform Assay: Run the activity assay with a range of concentrations for both the native and PEGylated protein.

  • Data Analysis: Determine the specific activity of both the native and conjugated protein. Express the activity of the PEGylated protein as a percentage of the native protein's activity.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for protein conjugation and a hypothetical signaling pathway that could be studied using a crosslinked protein complex.

experimental_workflow ProteinA Protein A Alkyne_Mod_A Alkyne-Modified Protein A ProteinA->Alkyne_Mod_A Add Alkyne-NHS ProteinB Protein B Alkyne_Mod_B Alkyne-Modified Protein B ProteinB->Alkyne_Mod_B Add Alkyne-NHS Mix Mix with This compound Alkyne_Mod_A->Mix Alkyne_Mod_B->Mix Click CuAAC Click Reaction Mix->Click Purify Purification (SEC) Click->Purify Crosslinked Crosslinked Protein Complex Purify->Crosslinked Activity Biological Activity Assay Crosslinked->Activity Compare Compare Activity to Native Proteins Activity->Compare

Caption: Experimental workflow for protein crosslinking.

signaling_pathway Receptor Receptor Complex Kinase1 Kinase 1 Receptor->Kinase1 Activates CrosslinkedProtein Crosslinked Protein A-B CrosslinkedProtein->Receptor Binds and Stabilizes Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway activation.

Conclusion

The use of this compound, a homobifunctional PEG linker, offers a method for covalently crosslinking proteins. This can be a valuable tool for studying protein-protein interactions and creating stable protein complexes. However, the potential for significant loss of biological activity due to steric hindrance and potential aggregation is a critical consideration. For applications where preserving the native function of the protein is paramount, alternative strategies such as site-specific monofunctional PEGylation or the use of heterobifunctional linkers for controlled conjugation may be more appropriate. Careful experimental design and thorough characterization of the resulting conjugate's activity are essential for the successful application of any PEGylation strategy.

References

A Comparative Guide to Azido-PEG15-azide Alternatives for Advanced Crosslinking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and crosslinking, the choice of reagent is paramount to experimental success. While Azido-PEG15-azide has its utility, a range of advanced alternatives offers significant advantages in terms of reaction speed, efficiency, and biocompatibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal crosslinker for your research needs.

Executive Summary

Modern crosslinking applications are increasingly leveraging bioorthogonal chemistries, which occur rapidly and selectively in complex biological environments without interfering with native biochemical processes.[1][2] Two standout technologies in this domain are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Tetrazine Ligation. These methods, along with other advanced PEGylated crosslinkers, offer superior performance characteristics compared to traditional reagents.

Comparison of Key Crosslinking Chemistries

The selection of a crosslinking strategy is often a trade-off between reaction kinetics, stability, and the nature of the reactive groups. Below is a summary of the key quantitative data for popular this compound alternatives.

FeatureAzido-PEG-Azide (for CuAAC)DBCO-PEG-NHS Ester (for SPAAC)Tetrazine-PEG-NHS Ester (for Tetrazine Ligation)BS(PEG)n (Amine-to-Amine)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (IEDDA)Amine Acylation
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10 - 10⁴[2]~1-45[3]Up to 10⁷[2]Not applicable (electrophilic substitution)
Biocompatibility Limited in vivo due to copper cytotoxicityExcellent (copper-free)Excellent (copper-free)Good, but can react with any primary amine
Reaction Conditions Requires copper catalyst and reducing agentAqueous media, room temperature, catalyst-freeAqueous media, room temperature, catalyst-freepH 7-9, aqueous buffer
Spacer Arm PEGPEGPEGPEG
Key Advantage Well-established chemistryHigh biocompatibility and stabilityExceptionally fast reaction kineticsSimple one-step conjugation of amine-containing molecules
Key Disadvantage Copper toxicitySlower kinetics than Tetrazine LigationTetrazine can sometimes quench fluorescence of attached dyesLacks bioorthogonality, can lead to homodimerization

In-Depth Look at Bioorthogonal Alternatives

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC chemistry involves the reaction of a dibenzocyclooctyne (DBCO) group with an azide. This "click" reaction is highly specific and bioorthogonal, proceeding efficiently without the need for a cytotoxic copper catalyst. This makes it an excellent choice for applications in living cells and whole organisms. The PEG spacer enhances the solubility and bioavailability of the crosslinker.

Tetrazine Ligation

Tetrazine ligation is based on the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). This reaction boasts the fastest kinetics among common bioorthogonal reactions, allowing for rapid labeling and crosslinking even at very low concentrations. This is particularly advantageous for studying transient interactions or when working with low-abundance biomolecules.

Experimental Protocols

Below are detailed protocols for key crosslinking experiments.

Protocol 1: Protein-Protein Conjugation using DBCO-PEG-NHS Ester and Azide-PEG-NHS Ester (SPAAC)

Objective: To covalently crosslink two proteins using SPAAC chemistry.

Materials:

  • Protein A

  • Protein B

  • DBCO-PEG-NHS ester

  • Azide-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange Protein A and Protein B into PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of Protein A with DBCO:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in DMSO.

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to Protein A.

    • Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-PEG-NHS ester using a spin desalting column.

  • Activation of Protein B with Azide:

    • Repeat step 2 using Azide-PEG-NHS ester and Protein B.

  • Crosslinking Reaction:

    • Mix the DBCO-activated Protein A and Azide-activated Protein B in a 1:1 molar ratio.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 2-12 hours.

  • Analysis:

    • Analyze the crosslinked product by SDS-PAGE. A new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate should be visible.

    • For identification of crosslinked peptides, the sample can be subjected to in-gel digestion followed by mass spectrometry analysis.

Protocol 2: Protein-Protein Conjugation using TCO-PEG-NHS Ester and Tetrazine-PEG-NHS Ester (Tetrazine Ligation)

Objective: To covalently crosslink two proteins using Tetrazine Ligation.

Materials:

  • Protein A

  • Protein B

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Prepare Protein A and Protein B in PBS as described in Protocol 1.

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

    • Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to 10-20 mM.

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Purify the TCO-labeled protein using a spin desalting column.

  • Activation of Protein B with Tetrazine:

    • Repeat step 2 using Methyl-tetrazine-PEG-NHS ester and Protein B.

  • Crosslinking Reaction:

    • Mix the TCO-activated Protein A and Tetrazine-activated Protein B in a 1:1 molar ratio.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Analysis:

    • Analyze the reaction by monitoring the disappearance of the tetrazine absorbance between 510 and 550 nm.

    • Analyze the crosslinked product by SDS-PAGE and mass spectrometry as described in Protocol 1.

Visualizing Crosslinking Workflows

The following diagrams illustrate common experimental workflows where these advanced crosslinkers are employed.

Crosslinking_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinComplex Protein Complex Crosslinking Crosslinking (e.g., SPAAC or Tetrazine Ligation) ProteinComplex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Crosslinked Peptides DataAnalysis Data Analysis (e.g., MeroX, xiSEARCH) LCMS->DataAnalysis Structure Structural Modeling DataAnalysis->Structure

Caption: A typical workflow for crosslinking-mass spectrometry (CX-MS).

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase E3Ligase->POI E3Ligase->PROTAC binds Ub Ubiquitin Ub->POI Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The field of chemical biology has seen rapid advancements in crosslinking technologies. For researchers seeking alternatives to traditional azide-based crosslinkers, SPAAC and Tetrazine Ligation offer unparalleled advantages in terms of biocompatibility and reaction kinetics. The choice between these and other PEGylated crosslinkers will depend on the specific requirements of the experiment, such as the need for rapid kinetics, absolute biocompatibility, or the nature of the functional groups available on the biomolecules of interest. By understanding the quantitative differences and having access to detailed protocols, researchers can make informed decisions to optimize their crosslinking strategies and achieve their scientific goals.

References

Safety Operating Guide

Safe Disposal of Azido-PEG15-azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of drug development and chemical research, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. Azido-PEG15-azide, a homobifunctional linker used in click chemistry, contains two azide functional groups. While essential for its chemical utility, these azide groups also classify the compound as hazardous, requiring specific disposal procedures to mitigate risks of explosion, toxicity, and environmental contamination.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing direct disposal as the primary and safest method. The information is compiled from safety data sheets and general guidelines for handling azido compounds.

Core Safety Principles for Handling Azido Compounds

Before initiating any disposal procedure, it is crucial to understand the primary hazards associated with azido compounds:

  • Explosivity: Organic azides can be sensitive to shock, friction, and heat, potentially leading to explosive decomposition. They can also react with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive and explosive metal azides.[1]

  • Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Their toxicity is similar to that of cyanide.[1]

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]

Due to these hazards, never dispose of this compound or any azide-containing waste down the drain.

Recommended Disposal Procedure: Direct Disposal as Hazardous Waste

The most straightforward and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation. Chemical deactivation methods are available for simple inorganic azides like sodium azide but are not recommended for more complex organic azides due to the potential for unpredictable and hazardous side reactions.

Key Operational Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and safety glasses or goggles.

  • Waste Segregation: All waste containing this compound must be segregated from other waste streams. This includes:

    • Unused or expired this compound.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.

    • Solutions containing this compound.

    • Empty containers that held the compound.

  • Waste Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. Avoid metal containers or caps with metal liners to prevent the formation of explosive metal azides. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste: Contains this compound".

    • List all chemical constituents of the waste, including solvents.

    • Indicate the approximate concentration or quantity of the azide compound.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, well-ventilated, and away from incompatible materials such as acids, oxidizing agents, and reducing agents.

    • Do not store azide waste with acidic waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Small Spills (in a chemical fume hood):

    • Notify others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully collect the absorbed material using non-metallic, spark-proof tools (e.g., plastic or glass spatulas).

    • Place the collected material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, if the azide is soluble in it), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Prevent others from entering the area.

    • Contact your institution's EHS or emergency response team for assistance.

Quantitative Data Summary

Hazard ClassificationDetails
Acute Toxicity (Oral) Category 2 (for sodium azide, a related compound)
Acute Toxicity (Dermal) Category 1 (for sodium azide)
Acute Toxicity (Inhalation) Category 2 (for sodium azide)
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Logical Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Disposal ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) segregate Segregate Azide Waste ppe->segregate container Use a Labeled, Non-Metallic Hazardous Waste Container segregate->container labeling Label as 'Hazardous Waste: Contains this compound' container->labeling storage Store in a Cool, Ventilated Area Away from Incompatibles labeling->storage ehs Contact EHS for Pickup and Disposal storage->ehs

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling Azido-PEG15-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Azido-PEG15-azide. Adherence to these procedures is essential to ensure personal safety and the integrity of your research. Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition and toxicity.[1][2]

Core Safety Principles

All personnel must review the Safety Data Sheet (SDS) for any chemical before use.[1] For this compound, while a specific comprehensive SDS may not be readily available, the safety protocols for organic azides should be strictly followed.[1][2]

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.

  • Toxicity: The azide ion is highly toxic, with a toxicity profile similar to cyanide. Exposure can occur through inhalation, skin absorption, or ingestion.

  • Formation of Hazardous Byproducts: Mixing azides with acids can produce highly toxic and explosive hydrazoic acid. Contact with heavy metals can form dangerously unstable metal azides. Halogenated solvents like dichloromethane and chloroform must be avoided as they can form extremely unstable di- and tri-azidomethane.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact and inhalation.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.To prevent skin contact with the toxic azide compound.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard.To protect eyes from splashes and aerosols.
Body Protection A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or gown is recommended.To protect skin and clothing from contamination.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or aerosols.

Operational Plan: Safe Handling Procedures

1. Preparation and Work Area:

  • All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the work area free of clutter and incompatible materials.

2. Handling:

  • Use non-metal spatulas (e.g., plastic or ceramic) for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides.

  • Avoid friction, grinding, or any action that could create static discharge or mechanical shock.

  • Work with the smallest quantities necessary for the experiment.

3. Storage:

  • Store this compound in a cool, dry, and dark place, such as a refrigerator at -18°C.

  • Keep it in a tightly sealed, clearly labeled container.

  • Store separately from acids, heavy metals, and halogenated solvents.

Stability Assessment of Organic Azides:

The stability of organic azides can be estimated using the following guidelines:

GuidelineDescriptionRecommendation for this compound
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms.This compound has a high carbon content due to the PEG chain, making it relatively stable based on this rule.
Rule of Six There should be at least six carbon atoms for each energetic functional group (like azide).The long PEG chain in this compound satisfies this rule, indicating a lower risk of explosion compared to smaller organic azides.

Disposal Plan: Waste Management

Proper disposal of azide-containing waste is critical to prevent accidents.

1. Waste Segregation:

  • All this compound waste, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Crucially, do not mix azide waste with acidic waste.

2. Decontamination of Glassware:

  • Rinse glassware with a suitable solvent (e.g., ethanol or acetone) immediately after use, collecting the rinsate as hazardous waste.

  • For thorough decontamination, a chemical deactivation step can be employed (see protocol below).

3. Chemical Deactivation of Dilute Azide Waste (for aqueous solutions ≤5%):

This procedure should be performed in a chemical fume hood.

Experimental Protocol: Deactivation with Nitrous Acid

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute aqueous azide waste.

  • Add Nitrite: For each gram of sodium azide equivalent, add a 20% aqueous solution containing 1.5 g of sodium nitrite and stir.

  • Acidify Slowly: While stirring, gradually add a 20% sulfuric acid solution from the dropping funnel until the solution is acidic to litmus paper. Caution: Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN3).

  • Reaction: The reaction will produce nitrogen oxides, so ensure adequate ventilation within the fume hood. Continue stirring until the evolution of gas ceases.

  • Test for Completion: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.

  • Neutralization and Disposal: Neutralize the final solution to a pH between 6 and 9 with a dilute sodium hydroxide solution before disposing of it as hazardous waste according to your institution's guidelines.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review SDS & SOP B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh with Non-Metal Spatula C->D Begin Work E Perform Experiment D->E F Store at -18°C in Dark E->F After Use G Segregate Azide Waste E->G Generate Waste H Decontaminate Glassware G->H I Chemically Deactivate (if applicable) H->I J Dispose as Hazardous Waste I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.